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Core Science & Biosynthesis

Foundational

FDW028: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Introduction FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2][3] FUT8 is an enzyme responsible for cor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8).[1][2][3] FUT8 is an enzyme responsible for core fucosylation, a common post-translational modification of N-glycans that plays a significant role in cancer progression, including proliferation, metastasis, and immune evasion.[4][5] FDW028 has demonstrated significant anti-tumor activity, particularly in the context of metastatic colorectal cancer (mCRC), by targeting the FUT8 enzyme and initiating a cascade of events that leads to the degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of FDW028 in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action

The primary mechanism of action of FDW028 in cancer cells revolves around its inhibition of FUT8, which leads to the defucosylation and subsequent degradation of B7-H3 via the chaperone-mediated autophagy (CMA) pathway.[1][2][3] This process ultimately results in the suppression of the pro-survival AKT/mTOR signaling pathway.[2]

Inhibition of FUT8 and Defucosylation of B7-H3

FDW028 selectively binds to and inhibits the enzymatic activity of FUT8.[6] This inhibition prevents the transfer of a fucose sugar to the N-glycans of target proteins, including B7-H3.[3][7] The lack of core fucosylation on B7-H3 is a critical initiating event in its subsequent degradation.[3]

Chaperone-Mediated Autophagy (CMA) of B7-H3

The defucosylation of B7-H3 exposes a recognition motif that is recognized by the chaperone protein HSPA8 (also known as HSC70).[3] HSPA8 then targets the defucosylated B7-H3 to the lysosome for degradation via the CMA pathway.[1][3] This process involves the binding of the HSPA8-B7-H3 complex to the lysosomal receptor LAMP2A, leading to the translocation and degradation of B7-H3 within the lysosome.[4][7] FDW028 treatment has been shown to promote the colocalization of B7-H3 and the lysosomal marker LAMP1, providing evidence for this lysosomal degradation pathway.[1]

Inhibition of the AKT/mTOR Signaling Pathway

B7-H3 is known to play a role in activating pro-survival signaling pathways in cancer cells. By promoting the degradation of B7-H3, FDW028 leads to the downstream inhibition of the AKT/mTOR signaling pathway.[1][2] This inhibition contributes to the anti-proliferative and anti-tumor effects of FDW028.

Quantitative Data

The anti-cancer effects of FDW028 have been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of FDW028
Cell LineCancer TypeAssayMetricValueTreatment ConditionsReference
SW480Colorectal CancerProliferationIC505.95 µM72 hours[1]
HCT-8Colorectal CancerProliferationIC5023.78 µM72 hours[1]
SW480Colorectal CancerMigrationInhibitionSignificant50 µM, 72 hours[1]
HCT-8Colorectal CancerMigrationInhibitionSignificant50 µM, 72 hours[1]
Table 2: In Vivo Efficacy of FDW028
Animal ModelCancer TypeTreatmentOutcomeReference
SW480 Xenograft Mouse ModelColorectal Cancer10 or 20 mg/kg, i.v. every other daySignificant anti-tumor activity[1]
Mc38 Pulmonary Metastasis ModelColorectal Cancer20 mg/kg, i.v. every other daySignificantly prolonged survival[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular interactions in the FDW028 mechanism of action and a typical experimental workflow for its evaluation.

FDW028_Mechanism_of_Action cluster_cell Cancer Cell FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibits B7H3_fuco Fucosylated B7-H3 (Stable) FUT8->B7H3_fuco fucosylates B7H3_defuco Defucosylated B7-H3 FUT8->B7H3_defuco inhibition leads to AKT AKT B7H3_fuco->AKT activates Proliferation Cell Proliferation & Survival B7H3_fuco->Proliferation promotes HSC70 HSC70 B7H3_defuco->HSC70 binds to Lysosome Lysosome B7H3_defuco->Lysosome degradation LAMP2A LAMP2A HSC70->LAMP2A targets to LAMP2A->Lysosome translocates into Lysosome->Proliferation degradation of B7-H3 inhibits mTOR mTOR AKT->mTOR activates mTOR->Proliferation promotes

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and lysosomal degradation via CMA, which in turn inhibits the AKT/mTOR pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., SW480, HCT-8) treatment Treat with FDW028 cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay western_blot Immunoblotting (FUT8, B7-H3, p-AKT, p-mTOR) treatment->western_blot co_ip Co-Immunoprecipitation (B7-H3, HSC70, LAMP2A) treatment->co_ip if_staining Immunofluorescence (B7-H3, LAMP1 colocalization) treatment->if_staining animal_model Xenograft/Metastasis Mouse Model drug_admin Administer FDW028 animal_model->drug_admin tumor_measurement Tumor Growth/ Survival Analysis drug_admin->tumor_measurement

Caption: A generalized workflow for evaluating the in vitro and in vivo efficacy of FDW028.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to elucidate the mechanism of action of FDW028.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed colorectal cancer cells (e.g., SW480, HCT-8) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of FDW028 (e.g., 0.2–100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Immunoblotting
  • Cell Lysis: Treat cells with FDW028 (e.g., 50 µM) for 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against B7-H3, p-AKT, p-mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse FDW028-treated and control cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against B7-H3 or HSC70 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes and incubate for 2-4 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Immunoblotting: Elute the proteins from the beads and analyze the presence of co-immunoprecipitated proteins (e.g., HSC70, LAMP2A, B7-H3) by immunoblotting.

Immunofluorescence
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with FDW028 (e.g., 50 µM) for 72 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies against B7-H3 and LAMP1 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a confocal microscope.

  • Colocalization Analysis: Analyze the colocalization of B7-H3 and LAMP1 signals.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject SW480 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Randomize the mice into vehicle control and FDW028 treatment groups. Administer FDW028 (e.g., 10 or 20 mg/kg) via intravenous injection every other day.

  • Tumor Monitoring: Measure the tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

Conclusion

FDW028 represents a promising therapeutic agent for cancers with high FUT8 expression, particularly metastatic colorectal cancer. Its well-defined mechanism of action, involving the targeted degradation of the B7-H3 oncoprotein via the chaperone-mediated autophagy pathway, provides a strong rationale for its continued development. The subsequent inhibition of the AKT/mTOR signaling cascade further underscores its potential as an effective anti-cancer therapy. The experimental protocols outlined in this guide provide a framework for the further investigation and validation of FDW028 and other FUT8 inhibitors in various cancer models.

References

Exploratory

In-Depth Technical Guide to FDW028: A Selective FUT8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the small molecule inhibitor FDW028, focusing on its primary target, mechanism of action, and the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor FDW028, focusing on its primary target, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Target and Mechanism of Action

FDW028 is a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8)[1][2][3]. FUT8 is the sole enzyme responsible for core fucosylation, a critical post-translational modification of N-glycans[4][5]. By inhibiting FUT8, FDW028 triggers a cascade of cellular events, primarily impacting the stability of the immune checkpoint molecule B7-H3 (also known as CD276)[1][2][4].

The mechanism of action of FDW028 involves the following key steps:

  • Inhibition of FUT8: FDW028 directly binds to and inhibits the enzymatic activity of FUT8[1][2]. This prevents the transfer of fucose from a donor substrate to the innermost N-acetylglucosamine (GlcNAc) of N-glycans on target proteins.

  • Defucosylation of B7-H3: The inhibition of FUT8 leads to the defucosylation of B7-H3, a glycoprotein that is overexpressed in many cancers[1][2][4].

  • Induction of Chaperone-Mediated Autophagy (CMA): Defucosylated B7-H3 is recognized by the chaperone protein Hsc70, which targets it for degradation via the chaperone-mediated autophagy (CMA) pathway[1][2]. This leads to the lysosomal degradation of B7-H3.

  • Suppression of Downstream Signaling: The degradation of B7-H3 results in the suppression of the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration[1][6].

This targeted degradation of a key immune checkpoint molecule and the subsequent inhibition of a major cancer-promoting pathway underscore the therapeutic potential of FDW028, particularly in the context of metastatic colorectal cancer (mCRC)[1][2][3].

Quantitative Data

The following table summarizes the reported quantitative data for the FDW028 inhibitor.

ParameterCell Line/TargetValueReference
IC50 SW480 (colorectal cancer)5.95 µM[2]
IC50 HCT-8 (colorectal cancer)23.78 µM[2]
Kd FUT85.486 µM

Signaling Pathway and Experimental Workflow Diagrams

FDW028_Signaling_Pathway cluster_inhibition FDW028 Action cluster_degradation B7-H3 Degradation Pathway cluster_signaling Downstream Signaling FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits Core_Fucosylation Core Fucosylation FUT8->Core_Fucosylation B7H3 B7-H3 (Fucosylated) Core_Fucosylation->B7H3 B7H3_defuc B7-H3 (Defucosylated) AKT_mTOR AKT/mTOR Pathway B7H3->AKT_mTOR Activates Hsc70 Hsc70 B7H3_defuc->Hsc70 Recognized by Lysosome Lysosomal Degradation B7H3_defuc->Lysosome Targeted for Degradation CMA Chaperone-Mediated Autophagy (CMA) Hsc70->CMA CMA->Lysosome Proliferation Cell Proliferation, Survival, Migration AKT_mTOR->Proliferation Promotes

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays FUT8_Assay FUT8 Activity Assay Binding_Assay Binding Affinity Assay (e.g., GCI) Cell_Culture Cancer Cell Lines (e.g., SW480, HCT-8) Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot (B7-H3, p-AKT, p-mTOR) Cell_Culture->Western_Blot Migration_Assay Transwell Migration Assay Cell_Culture->Migration_Assay Wound_Healing Wound Healing Assay Cell_Culture->Wound_Healing CMA_Assay CMA Assay (Co-IP, IF) Cell_Culture->CMA_Assay FDW028 FDW028 FDW028->FUT8_Assay FDW028->Binding_Assay

Logical_Relationship FDW028_Inhibits_FUT8 FDW028 inhibits FUT8 Defucosylation B7-H3 is defucosylated FDW028_Inhibits_FUT8->Defucosylation leads to CMA_Degradation B7-H3 undergoes CMA-mediated degradation Defucosylation->CMA_Degradation triggers AKT_mTOR_Suppression AKT/mTOR signaling is suppressed CMA_Degradation->AKT_mTOR_Suppression results in Anti_Tumor_Effect Anti-tumor effects (reduced proliferation, migration) AKT_mTOR_Suppression->Anti_Tumor_Effect causes

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of FDW028 are provided below. While the primary literature provides some specific parameters, other details are based on standard laboratory practices for these assays.

FUT8 Activity Assay

This assay is designed to measure the enzymatic activity of FUT8 and the inhibitory effect of FDW028.

  • Principle: The assay quantifies the transfer of a labeled fucose analog from a donor substrate to an acceptor substrate by FUT8. Inhibition is measured by the reduction in product formation in the presence of the inhibitor.

  • Materials:

    • Recombinant human FUT8 enzyme

    • GDP-fucose (donor substrate)

    • Acceptor substrate (e.g., a fluorescently labeled asparagine-linked oligosaccharide)

    • FDW028 inhibitor

    • Assay buffer (e.g., 50 mM MES, pH 6.5, 25 mM NaCl, 10 mM MnCl2)

    • HPLC system with a fluorescence detector

  • Protocol:

    • Prepare a reaction mixture containing the assay buffer, acceptor substrate, and recombinant FUT8 enzyme.

    • Add varying concentrations of FDW028 or vehicle control (e.g., DMSO) to the reaction mixture.

    • Initiate the reaction by adding GDP-fucose.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 100 mM EDTA).

    • Analyze the reaction mixture by HPLC to separate the fucosylated product from the unreacted acceptor substrate.

    • Quantify the amount of product formed by measuring the fluorescence intensity.

    • Calculate the percent inhibition for each concentration of FDW028 and determine the IC50 value. Note: The primary FDW028 publication does not provide a detailed protocol for their FUT8 activity assay. The above is a generalized protocol based on established methods.

Cell Viability Assay

This assay determines the effect of FDW028 on the proliferation and survival of cancer cells.

  • Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Human colorectal cancer cell lines (e.g., SW480, HCT-8)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • FDW028 inhibitor

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of FDW028 (e.g., 0.1 to 100 µM) or vehicle control for 72 hours.

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the protein levels of B7-H3 and key components of the AKT/mTOR signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Materials:

    • Cancer cells treated with FDW028 or vehicle control

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for B7-H3, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C. Note: The specific catalog numbers and dilutions for the antibodies used in the primary FDW028 study are not provided. These should be optimized for each new experiment.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Transwell Migration Assay

This assay assesses the effect of FDW028 on the migratory capacity of cancer cells.

  • Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.

  • Materials:

    • Cancer cells

    • Serum-free medium

    • Medium with a chemoattractant (e.g., 10% FBS)

    • FDW028 inhibitor

    • Transwell inserts (8 µm pore size)

    • 24-well plates

    • Cotton swabs

    • Fixing solution (e.g., 4% paraformaldehyde)

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Protocol:

    • Pre-treat the cancer cells with FDW028 (e.g., 50 µM) or vehicle control for a specified time.

    • Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 24-48 hours to allow for cell migration.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixing solution.

    • Stain the cells with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

This assay provides another measure of cell migration.

  • Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

  • Materials:

    • Cancer cells

    • Complete culture medium

    • FDW028 inhibitor

    • 6-well or 12-well plates

    • Pipette tip (e.g., p200)

    • Microscope with a camera

  • Protocol:

    • Grow the cells to a confluent monolayer in a multi-well plate.

    • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing FDW028 or vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

    • Measure the width of the wound at different time points and calculate the rate of wound closure.

Chaperone-Mediated Autophagy (CMA) Assay

This assay is used to determine if FDW028 promotes the degradation of B7-H3 via the CMA pathway.

  • Principle: Co-immunoprecipitation (Co-IP) and immunofluorescence (IF) are used to assess the interaction between B7-H3 and key components of the CMA machinery (Hsc70 and LAMP2A).

  • Materials:

    • Cancer cells treated with FDW028 or vehicle control

    • Co-IP lysis buffer

    • Antibodies for B7-H3, Hsc70, and LAMP2A

    • Protein A/G agarose beads

    • Paraformaldehyde for fixing cells (for IF)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Fluorescently labeled secondary antibodies

    • Confocal microscope

  • Co-Immunoprecipitation Protocol:

    • Lyse the treated cells and pre-clear the lysates.

    • Incubate the lysates with an antibody against B7-H3 overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins and analyze the eluates by western blotting using antibodies against Hsc70 and LAMP2A. An increased interaction in FDW028-treated cells would be indicated by stronger bands for Hsc70 and LAMP2A in the B7-H3 immunoprecipitate.

  • Immunofluorescence Protocol:

    • Grow and treat cells on coverslips.

    • Fix and permeabilize the cells.

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies for B7-H3 and LAMP2A.

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

    • Mount the coverslips and visualize the cells using a confocal microscope. Increased co-localization of B7-H3 and LAMP2A in FDW028-treated cells would suggest translocation of B7-H3 to the lysosome. Note: The primary FDW028 publication demonstrated the outcomes of these assays. The protocols provided here are generalized and would require optimization.

References

Foundational

The Role of FDW028 in Chaperone-Mediated Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract FDW028 is a novel, potent, and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3][4] Emerging research has identifi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FDW028 is a novel, potent, and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3][4] Emerging research has identified its significant role in activating chaperone-mediated autophagy (CMA), a selective lysosomal degradation pathway for specific cytosolic proteins. This technical guide provides an in-depth overview of the mechanism of action of FDW028, focusing on its role in the CMA-mediated degradation of the immune checkpoint molecule B7-H3 (CD276). Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction to Chaperone-Mediated Autophagy (CMA)

Chaperone-mediated autophagy is a highly selective process for the degradation of soluble cytosolic proteins in lysosomes. Unlike other forms of autophagy, CMA does not involve the formation of vesicles. Instead, it relies on the recognition of a specific pentapeptide motif (KFERQ-like) in the substrate protein by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70). The Hsc70-substrate complex then docks at the lysosomal membrane via the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and a component of the translocation complex. Following unfolding, the substrate protein is translocated into the lysosomal lumen for degradation by resident hydrolases.

FDW028: Mechanism of Action in CMA

FDW028's role in CMA is indirect but potent. It functions by inhibiting FUT8, an enzyme responsible for core fucosylation of proteins.[1][4] One of the key substrates of FUT8 is the immune checkpoint protein B7-H3. The core fucosylation of B7-H3 is crucial for its stability.

The mechanism of FDW028-induced CMA of B7-H3 can be summarized as follows:

  • Inhibition of FUT8: FDW028 selectively inhibits the enzymatic activity of FUT8.[1][4]

  • Defucosylation of B7-H3: Inhibition of FUT8 leads to the defucosylation of B7-H3 at specific asparagine residues.[1]

  • Exposure of a KFERQ-like Motif: The removal of the fucose moiety exposes a cryptic KFERQ-like motif within the B7-H3 protein sequence.[1]

  • Hsc70 Recognition: The exposed motif is recognized and bound by the chaperone Hsc70.[1]

  • Targeting to the Lysosome: The Hsc70-B7-H3 complex is targeted to the lysosomal membrane.[1]

  • LAMP2A-mediated Translocation: The complex interacts with LAMP2A, leading to the unfolding and translocation of B7-H3 into the lysosomal lumen.[1]

  • Degradation: B7-H3 is subsequently degraded by lysosomal proteases.[1]

This FDW028-induced degradation of B7-H3 has been shown to have potent anti-tumor effects, particularly in metastatic colorectal cancer (mCRC).[1][4]

Signaling Pathway

The signaling cascade initiated by FDW028 that leads to the degradation of B7-H3 and downstream effects is depicted below.

FDW028_Pathway FDW028 FDW028 FUT8 FUT8 Inhibition FDW028->FUT8 Inhibits B7H3_defuc B7-H3 Defucosylation FUT8->B7H3_defuc Promotes Hsc70 Hsc70 Binding B7H3_defuc->Hsc70 Enables LAMP2A LAMP2A Interaction Hsc70->LAMP2A Targets to Lysosome Lysosomal Degradation of B7-H3 LAMP2A->Lysosome Mediates AKT_mTOR AKT/mTOR Pathway Inhibition Lysosome->AKT_mTOR Leads to Tumor_Suppression Tumor Growth Suppression AKT_mTOR->Tumor_Suppression Contributes to CoIP_Workflow start Start: SW480/HCT-8 cells treated with FDW028 (50 µM) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-B7-H3 antibody preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute wb Western Blot Analysis (Probe for HSC70 & LAMP2A) elute->wb end End: Detect interaction wb->end Logical_Framework hypothesis Hypothesis: FDW028 induces B7-H3 degradation via CMA exp1 Experiment 1: Western Blot FDW028 +/- Lysosomal Inhibitors hypothesis->exp1 exp2 Experiment 2: Co-IP Pull-down B7-H3 hypothesis->exp2 exp3 Experiment 3: siRNA Knockdown of HSC70 or LAMP2A hypothesis->exp3 res1 Result 1: B7-H3 levels rescued by lysosomal inhibitors exp1->res1 conclusion Conclusion: FDW028 promotes CMA-dependent degradation of B7-H3 res1->conclusion res2 Result 2: Increased interaction of B7-H3 with HSC70 & LAMP2A exp2->res2 res2->conclusion res3 Result 3: FDW028-induced B7-H3 degradation is blocked exp3->res3 res3->conclusion

References

Exploratory

FDW028: A Technical Guide to its Mechanism of Action on B7-H3 Protein Stability

Audience: Researchers, scientists, and drug development professionals. Core Focus: This document provides an in-depth technical overview of FDW028, a novel small molecule inhibitor, and its specific effects on the stabil...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of FDW028, a novel small molecule inhibitor, and its specific effects on the stability of the B7-H3 (CD276) protein. The information presented is collated from publicly available research, focusing on the molecular mechanisms, experimental validation, and the pathways involved in FDW028-mediated B7-H3 degradation.

Executive Summary

FDW028 is a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] Its anti-tumor activity is primarily driven by its ability to induce the degradation of the immune checkpoint protein B7-H3.[1][2][3] Mechanistically, FDW028's inhibition of FUT8 leads to the defucosylation of B7-H3. This structural modification exposes a specific motif on the B7-H3 protein, making it a target for the Chaperone-Mediated Autophagy (CMA) pathway. The protein is subsequently recognized by the chaperone protein HSPA8 (HSC70) and targeted to the lysosome for degradation, resulting in decreased B7-H3 protein levels and suppression of downstream signaling pathways like AKT/mTOR.[1][2][4] This guide details the signaling cascade, experimental evidence, and methodologies used to elucidate this mechanism.

FDW028 and B7-H3: The Core Mechanism

The primary mechanism by which FDW028 affects B7-H3 is not by transcriptional repression but by post-translational destabilization. The process is initiated by the inhibition of FUT8, a key enzyme responsible for adding a fucose sugar molecule to the N-glycans of proteins, a process known as core fucosylation.

  • Inhibition of FUT8: FDW028 directly binds to and inhibits the enzymatic activity of FUT8.[1][5]

  • B7-H3 Defucosylation: In cancer cells, B7-H3 is heavily fucosylated. Inhibition of FUT8 by FDW028 prevents this core fucosylation, specifically at the N104 residue of B7-H3.[1]

  • Exposure of HSPA8/HSC70 Binding Motif: The absence of the fucose moiety exposes the 106-110 SLRLQ motif on the B7-H3 protein.[1]

  • Chaperone Recognition: The exposed motif is recognized and bound by the chaperone protein HSPA8, also known as Heat Shock Cognate 71 kDa protein (HSC70).[1]

  • Targeting to Lysosome: The B7-H3-HSC70 complex is then targeted to the lysosome via the CMA pathway, which involves the lysosomal receptor LAMP2A.[4]

  • Lysosomal Degradation: Once inside the lysosome, B7-H3 is proteolytically degraded, leading to a significant reduction in its total and cell-surface expression.[1][4]

Signaling Pathway Diagram

FDW028_Pathway cluster_cma Chaperone-Mediated Autophagy (CMA) FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 B7H3_Fuc Fucosylated B7-H3 (Stable) FUT8->B7H3_Fuc Core Fucosylation B7H3_deFuc Defucosylated B7-H3 (Unstable) FUT8->B7H3_deFuc Degradation B7-H3 Degradation HSC70 HSPA8 / HSC70 B7H3_deFuc->HSC70 Binding LAMP2A LAMP2A HSC70->LAMP2A Targeting Lysosome Lysosome LAMP2A->Lysosome Translocation Lysosome->Degradation

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and subsequent CMA-mediated lysosomal degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on FDW028.

Table 1: In Vitro Efficacy of FDW028
Cell LineCancer TypeAssayMetricValueReference
SW480Colorectal CancerProliferationIC₅₀5.95 µM[3]
HCT-8Colorectal CancerProliferationIC₅₀23.78 µM[3]
Table 2: Reagents Used in Mechanistic Studies
ReagentTarget/FunctionCell LinesConcentration UsedOutcome on B7-H3 LevelsReference
FDW028FUT8 InhibitorSW480, HCT-850 µMDecrease[3][4]
MG-132Proteasome InhibitorSW480, HCT-820 µMNo significant change[1][6]
PS-341 (Bortezomib)Proteasome InhibitorSW480, HCT-850 nMNo significant change[1][6]
Chloroquine (CHQ)Lysosome InhibitorSW480, HCT-850 µMIncrease / Rescue from FDW028[1][4][6]
Ammonium Chloride (AC)Lysosome InhibitorSW480, HCT-8100 µMIncrease / Rescue from FDW028[1][4][6]
Cycloheximide (CHX)Protein Synthesis InhibitorSW480, HCT-8100 µMUsed to measure protein half-life[1][6]

Note: Specific data on the half-life of B7-H3 protein with and without FDW028 treatment is described qualitatively in the source literature but not provided in specific quantitative terms (e.g., hours). The experiments confirm that FUT8 knockdown, which mimics FDW028 action, shortens the half-life of B7-H3.[1][6]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the effect of FDW028 on B7-H3 stability.

Western Blotting for B7-H3 Protein Levels

This protocol is used to determine the relative amount of B7-H3 protein in cells after treatment.

  • Cell Culture and Treatment:

    • Plate SW480 or HCT-8 cells and grow to 70-80% confluency.

    • Treat cells with FDW028 (e.g., 0-50 µM) for a specified time (e.g., 72 hours). For control experiments, treat with lysosome or proteasome inhibitors for the final hours of the FDW028 incubation.

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate with a primary antibody against B7-H3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Cycloheximide (CHX) Chase Assay

This assay measures the rate of protein degradation by inhibiting new protein synthesis.

  • Cell Treatment:

    • Treat cells with FDW028 (or vehicle control) for a predetermined time (e.g., 48 hours) to induce B7-H3 defucosylation.

  • Inhibition of Protein Synthesis:

    • Add Cycloheximide (CHX) at a final concentration of 100 µM to the cell culture medium. This is time point zero (t=0).

  • Time Course Collection:

    • Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).

  • Analysis:

    • Perform Western blotting for B7-H3 on the collected lysates as described in Protocol 4.1.

    • Quantify band intensity using densitometry software.

    • Plot the remaining B7-H3 protein level against time to determine the degradation rate and protein half-life.

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the interaction between B7-H3 and HSPA8/HSC70.

  • Cell Treatment and Lysis:

    • Treat SW480 or HCT-8 cells with FDW028 (50 µM) or vehicle control.

    • Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing:

    • Incubate the lysate with Protein A/G magnetic beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against B7-H3 (or HSPA8) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against HSPA8 (if B7-H3 was pulled down) and B7-H3 (to confirm successful pulldown). An increased HSPA8 signal in the FDW028-treated sample indicates an enhanced interaction.[4]

Experimental Workflow and Logic

The series of experiments to determine FDW028's effect on B7-H3 stability follows a logical progression designed to first observe the effect and then dissect the underlying mechanism.

Experimental Logic Diagram

Experimental_Workflow cluster_observation Step 1: Observe Effect on B7-H3 Levels cluster_pathway Step 2: Identify Degradation Pathway cluster_mechanism Step 3: Confirm CMA Involvement Treat_FDW028 Treat cells with FDW028 (dose-response) WB_B7H3 Western Blot for B7-H3 Treat_FDW028->WB_B7H3 Result1 Result: FDW028 decreases B7-H3 protein levels WB_B7H3->Result1 Treat_Inhibitors Co-treat with FDW028 and: - Proteasome Inhibitors (MG-132) - Lysosome Inhibitors (CHQ) Result1->Treat_Inhibitors WB_B7H3_2 Western Blot for B7-H3 Treat_Inhibitors->WB_B7H3_2 Result2 Result: Lysosome inhibitors, not proteasome inhibitors, rescue B7-H3 levels WB_B7H3_2->Result2 CoIP Co-Immunoprecipitation: Pulldown B7-H3, blot for HSC70 Result2->CoIP siRNA siRNA Knockdown of HSC70 or LAMP2A Result2->siRNA Result3 Results: - FDW028 enhances B7-H3/HSC70 interaction - HSC70/LAMP2A knockdown prevents FDW028-mediated B7-H3 loss CoIP->Result3 siRNA->Result3

Caption: Logical workflow to elucidate the mechanism of FDW028-mediated B7-H3 degradation.

Conclusion and Future Directions

The evidence strongly supports a model where FDW028 acts as a potent destabilizer of the B7-H3 protein. By inhibiting FUT8-mediated core fucosylation, FDW028 effectively flags B7-H3 for destruction via the chaperone-mediated autophagy pathway. This mechanism provides a novel therapeutic strategy for cancers that overexpress B7-H3, such as metastatic colorectal cancer.[1]

Future research in this area may focus on:

  • In vivo studies: Further validating the efficacy and safety of FDW028 in various preclinical cancer models.

  • Combination Therapies: Exploring synergistic effects of FDW028 with other anti-cancer agents, including conventional chemotherapy and other immunotherapies.

  • Biomarker Development: Identifying biomarkers that could predict patient response to FDW028 treatment, potentially based on FUT8 expression or B7-H3 fucosylation status.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to FDW028 therapy.

References

Foundational

FDW028: A Selective FUT8 Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation of N-glycans, a post-translati...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation of N-glycans, a post-translational modification implicated in the progression of various cancers. Elevated FUT8 activity is associated with malignant phenotypes, including enhanced cell proliferation, invasion, and immune evasion. This has positioned FUT8 as a compelling target for anticancer drug development. FDW028 is a novel, potent, and highly selective small-molecule inhibitor of FUT8. This technical guide provides a comprehensive overview of FDW028, including its mechanism of action, key quantitative data, detailed experimental protocols, and the broader context of FUT8 signaling in oncology.

Introduction to FUT8 and Core Fucosylation

Fucosyltransferase 8 (FUT8) is a Golgi-resident enzyme that catalyzes the transfer of a fucose residue from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan via an α-1,6 linkage. This process, known as core fucosylation, plays a critical role in modulating the function of a wide array of glycoproteins, including cell surface receptors and adhesion molecules.[1] Dysregulation of FUT8 and the subsequent aberrant core fucosylation of proteins like the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptors are known to drive cancer progression.[2]

FDW028: A Potent and Selective FUT8 Inhibitor

FDW028 has been identified as a potent and highly selective small-molecule inhibitor of FUT8. Its inhibitory activity forms the basis of its anti-tumor effects, which have been primarily characterized in the context of metastatic colorectal cancer (mCRC).[1]

Mechanism of Action

FDW028 exerts its anti-tumor activity through a novel mechanism involving the degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[1] The core mechanism can be summarized as follows:

  • Inhibition of FUT8: FDW028 directly inhibits the enzymatic activity of FUT8, preventing the core fucosylation of target proteins.[1]

  • Defucosylation of B7-H3: This inhibition leads to the defucosylation of B7-H3 at the N104 position.[1]

  • Chaperone-Mediated Autophagy (CMA): The defucosylated B7-H3 is recognized by the chaperone protein HSPA8 (also known as HSC70). This recognition targets B7-H3 for lysosomal degradation via the CMA pathway, a process involving the lysosomal receptor LAMP2A.[1]

  • Suppression of Downstream Signaling: The degradation of B7-H3 leads to the suppression of the pro-survival AKT/mTOR signaling pathway.[3][4]

This cascade of events ultimately results in reduced cancer cell proliferation, migration, and invasion.[1]

Quantitative Data

The following tables summarize the key quantitative data for FDW028 based on published research.

Parameter Value Cell Line/System Reference
IC505.95 µMSW480 (colorectal cancer)[4]
IC5023.78 µMHCT-8 (colorectal cancer)[4]
Kd5.486 µMRecombinant FUT8[1]

Table 1: In Vitro Activity of FDW028

Parameter Dosage Model Effect Reference
Tumor Growth Inhibition10 or 20 mg/kg (i.v., every other day)SW480 xenograftReduced tumor volume[4]
Survival20 mg/kg (i.v., every other day)Mc38 pulmonary metastasisProlonged survival[4]

Table 2: In Vivo Efficacy of FDW028

Signaling Pathways

FDW028 Mechanism of Action Pathway

The following diagram illustrates the direct mechanism of action of FDW028, leading to the degradation of B7-H3.

FDW028_Mechanism FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 B7H3_fuco Core-fucosylated B7-H3 FUT8->B7H3_fuco Catalyzes core fucosylation B7H3_defuco De-fucosylated B7-H3 AKT_mTOR AKT/mTOR Pathway B7H3_fuco->AKT_mTOR B7H3_defuco->B7H3_fuco HSC70 HSC70 B7H3_defuco->HSC70 Binds to LAMP2A LAMP2A HSC70->LAMP2A Targets to Lysosome Lysosome LAMP2A->Lysosome Translocates into Degradation Degradation Lysosome->Degradation Proliferation Cell Proliferation & Survival AKT_mTOR->Proliferation

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation via CMA.

Broader Role of FUT8 in Cancer Signaling

FUT8-mediated core fucosylation impacts multiple oncogenic signaling pathways. The diagram below provides a broader context of FUT8's role.

FUT8_Signaling_Context FUT8 FUT8 EGFR EGFR FUT8->EGFR Core Fucosylates TGFBR TGF-β Receptor FUT8->TGFBR Core Fucosylates B7H3 B7-H3 FUT8->B7H3 Core Fucosylates MAPK MAPK Pathway EGFR->MAPK Activates SMAD SMAD Pathway TGFBR->SMAD Activates AKT_mTOR AKT/mTOR Pathway B7H3->AKT_mTOR Activates Cancer_Hallmarks Cancer Hallmarks (Proliferation, Invasion, EMT, Immune Evasion) MAPK->Cancer_Hallmarks SMAD->Cancer_Hallmarks AKT_mTOR->Cancer_Hallmarks

Caption: FUT8 core fucosylates key receptors, activating multiple oncogenic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of FDW028, based on the descriptions in Wang et al., 2023.[1]

Cell Viability Assay
  • Cell Seeding: Seed SW480 and HCT-8 cells in 96-well plates.

  • Treatment: After 24 hours, treat the cells with FDW028 at various concentrations (e.g., 0.2, 1.0, 5.0, 10, 20, 50, 100 µM) for 72 hours.

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of FDW028.

Wound-Healing Assay
  • Cell Seeding: Seed SW480 and HCT-8 cells in 6-well plates and grow to confluent monolayers.

  • Scratch Creation: Create a scratch wound in the monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS and add a medium containing 0.5% serum and 50 µM FDW028.

  • Imaging: Capture images of the wound at 0, 48, and 72 hours.

  • Data Analysis: Measure the wound closure area at each time point to assess cell migration.

Transwell Migration Assay
  • Cell Preparation: Resuspend SW480 or HCT-8 cells in a serum-free medium.

  • Assay Setup: Add the cell suspension to the upper chamber of a Transwell insert. Add a medium containing fetal bovine serum to the lower chamber as a chemoattractant.

  • Treatment: Include 50 µM FDW028 in the medium of the upper chamber for the treated group.

  • Incubation: Incubate for the appropriate time to allow cell migration.

  • Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject SW480 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize mice into control and treatment groups. Administer FDW028 (10 or 20 mg/kg) or vehicle control intravenously every other day.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis. For survival studies, monitor the mice until a predetermined endpoint is reached.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the preclinical evaluation of FDW028.

FDW028_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (FUT8 enzymatic activity) Cell_Viability Cell Viability Assay (IC50 determination) Biochemical_Assay->Cell_Viability Migration_Assay Migration & Invasion Assays (Wound-healing, Transwell) Cell_Viability->Migration_Assay Mechanism_Study Mechanism of Action Study (Immunoblotting, Co-IP) Migration_Assay->Mechanism_Study Xenograft_Model Xenograft Model Establishment (SW480 in nude mice) Mechanism_Study->Xenograft_Model Promising In Vitro Results Treatment_Regimen FDW028 Treatment (10-20 mg/kg, i.v.) Xenograft_Model->Treatment_Regimen Efficacy_Assessment Efficacy Assessment (Tumor volume, Survival) Treatment_Regimen->Efficacy_Assessment

Caption: Preclinical evaluation workflow for FDW028, from in vitro to in vivo studies.

Conclusion and Future Directions

FDW028 is a promising selective inhibitor of FUT8 with a well-defined mechanism of action that involves the targeted degradation of the B7-H3 oncoprotein. Its potent anti-tumor activity in preclinical models of colorectal cancer highlights its potential as a novel therapeutic agent.

Future research should focus on:

  • Comprehensive Selectivity Profiling: Quantitatively assessing the inhibitory activity of FDW028 against a broad panel of fucosyltransferases and other glycosyltransferases to fully establish its selectivity profile.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to FDW028 therapy.

  • Combination Therapies: Investigating the synergistic potential of FDW028 with other anticancer agents, including standard chemotherapy and other immunotherapies.

  • Exploration in Other Cancers: Evaluating the efficacy of FDW028 in other cancer types where FUT8 and B7-H3 are known to be overexpressed.

This technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of targeting FUT8 with selective inhibitors like FDW028.

References

Exploratory

Investigating the Downstream Effects of FDW028: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the downstream effects of FDW028, a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream effects of FDW028, a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8). The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents in oncology, particularly in the context of metastatic colorectal cancer (mCRC).

Core Mechanism of Action

FDW028 exerts its biological effects by directly targeting and inhibiting FUT8, the sole enzyme responsible for core fucosylation of N-glycans in mammals.[1] This inhibition leads to a cascade of downstream events, primarily centered on the post-translational modification and subsequent degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[2]

The primary mechanism involves the promotion of defucosylation of B7-H3, which then facilitates its degradation through the chaperone-mediated autophagy (CMA) pathway.[2][3] This process is mediated by the heat shock protein HSPA8 (HSC70), which recognizes and binds to a specific motif on the defucosylated B7-H3, targeting it for lysosomal proteolysis.[2]

Key Downstream Signaling Pathways

The inhibition of FUT8 by FDW028 significantly impacts intracellular signaling, most notably leading to the suppression of the AKT/mTOR signaling pathway .[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By promoting the degradation of B7-H3, FDW028 effectively blocks the downstream activation of AKT and mTOR.[4][5]

FDW028_Signaling_Pathway cluster_cell Cancer Cell FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 B7H3_f Fucosylated B7-H3 FUT8->B7H3_f Core Fucosylation B7H3_d Defucosylated B7-H3 B7H3_f->B7H3_d Defucosylation AKT AKT B7H3_f->AKT Activates HSC70 HSC70 B7H3_d->HSC70 Binding Lysosome Lysosome B7H3_d->Lysosome HSC70->Lysosome CMA Pathway mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation

FDW028 inhibits FUT8, leading to B7-H3 degradation and AKT/mTOR suppression.

Quantitative Data Summary

The anti-tumor effects of FDW028 have been quantified in both in vitro and in vivo models of metastatic colorectal cancer.

Table 1: In Vitro Efficacy of FDW028
Cell LineAssayEndpointValueConditions
SW480Cell ProliferationIC505.95 µM72 hours
HCT-8Cell ProliferationIC5023.78 µM72 hours
SW480Cell MigrationInhibitionSignificant50 µM, 72 hours
HCT-8Cell MigrationInhibitionSignificant50 µM, 72 hours

Data synthesized from publicly available research.

Table 2: In Vivo Efficacy of FDW028
ModelTreatmentOutcome
SW480 Xenograft Mouse Model10 or 20 mg/kg, i.v. every other daySignificant anti-tumor activity
Mc38 Pulmonary Metastasis Model20 mg/kg, i.v. every other daySignificantly prolonged survival

Data synthesized from publicly available research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream effects of FDW028.

Western Blotting for Protein Expression

This protocol is used to determine the expression levels of key proteins in the signaling pathway, such as B7-H3, p-AKT, and p-mTOR.

Materials:

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-B7-H3, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with FDW028 at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Protein Localization

This protocol is used to visualize the subcellular localization of proteins, such as the co-localization of B7-H3 and the lysosomal marker LAMP1.

Materials:

  • Glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibodies (e.g., anti-B7-H3, anti-LAMP1)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere.

  • Treatment: Treat cells with FDW028 as required.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBST and stain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBST, mount the coverslips on microscope slides, and visualize using a fluorescence or confocal microscope.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This protocol is used to investigate the interaction between proteins, such as B7-H3 and HSC70.

Materials:

  • Non-denaturing lysis buffer

  • Protease inhibitor cocktail

  • Primary antibody for immunoprecipitation (e.g., anti-B7-H3)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complex.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

Experimental and Logical Workflow

The investigation of FDW028's downstream effects typically follows a logical progression from in vitro characterization to in vivo validation.

FDW028_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation A Target Engagement: FUT8 Inhibition Assay B Downstream Target Modulation: Western Blot for B7-H3, p-AKT, p-mTOR A->B C Mechanism of Action: Co-IP (B7-H3 & HSC70) Immunofluorescence (B7-H3 & LAMP1) B->C D Functional Assays: Cell Proliferation (IC50) Cell Migration (Wound Healing/Transwell) Colony Formation C->D E Xenograft Tumor Models (e.g., SW480) D->E F Metastasis Models (e.g., Mc38) E->F G Pharmacodynamic Analysis: Tumor tissue analysis for biomarker modulation F->G

A typical experimental workflow for characterizing FDW028.

This guide provides a foundational understanding of the downstream effects of FDW028. Further research and experimentation are encouraged to fully elucidate its therapeutic potential.

References

Foundational

The Impact of FDW028 on AKT/mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract FDW028 is a novel and selective small-molecule inhibitor of fucosyltransferase 8 (FUT8), an enzyme responsible for core fucosylation of N-glycans....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FDW028 is a novel and selective small-molecule inhibitor of fucosyltransferase 8 (FUT8), an enzyme responsible for core fucosylation of N-glycans. Recent studies have demonstrated that FDW028 exerts potent anti-tumor activity, particularly in metastatic colorectal cancer, by inducing the defucosylation and subsequent lysosomal degradation of the immune checkpoint molecule B7-H3. This degradation is mediated through the chaperone-mediated autophagy (CMA) pathway. A significant consequence of FDW028's primary mechanism is the downstream inhibition of the critical AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the effects of FDW028 on the AKT/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to FDW028 and the AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a pivotal role in tumor progression and therapeutic resistance. Activation of this pathway initiates a cascade of phosphorylation events, leading to the activation of key downstream effectors that promote cell growth, proliferation, and survival while inhibiting apoptosis.

FDW028 is a recently developed inhibitor of FUT8. Its primary mode of action is to block the addition of fucose residues to glycoproteins, a critical post-translational modification. One of the key substrates of FUT8 is B7-H3, a transmembrane protein overexpressed in various cancers and associated with poor prognosis. By inhibiting FUT8, FDW028 triggers the defucosylation of B7-H3, marking it for degradation via the lysosomal CMA pathway. The resulting reduction in B7-H3 levels leads to a subsequent attenuation of the AKT/mTOR signaling pathway, contributing to the anti-tumor effects of FDW028.[1]

Quantitative Analysis of FDW028's Effect on AKT/mTOR Signaling

The inhibitory effect of FDW028 on the AKT/mTOR pathway has been demonstrated through immunoblotting analysis in colorectal cancer cell lines. Treatment with FDW028 leads to a reduction in the phosphorylation of key components of this pathway, indicating a decrease in its activity.

Table 1: Effect of FDW028 on the Phosphorylation of AKT/mTOR Pathway Proteins in Colorectal Cancer Cells

Cell LineTreatmentConcentration (µM)Duration (h)p-AKT (Ser473) Levelp-mTOR (Ser2448) Level
SW480FDW0285072Markedly AttenuatedMarkedly Attenuated
HCT-8FDW0285072Markedly AttenuatedMarkedly Attenuated

Data are summarized from immunoblot analyses presented in Wang M, et al. Cell Death Dis. 2023.

Table 2: In Vitro Anti-proliferative Activity of FDW028

Cell LineIC50 (µM)Treatment Duration (h)
SW4805.9572
HCT-823.7872

IC50 values represent the concentration of FDW028 required to inhibit cell proliferation by 50%.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of FDW028 on the AKT/mTOR signaling pathway.

Cell Culture and Treatments

Human colorectal cancer cell lines SW480 and HCT-8 are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experimental treatments, FDW028 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis

Objective: To determine the expression and phosphorylation status of proteins in the AKT/mTOR signaling pathway following FDW028 treatment.

Protocol:

  • Cell Lysis: After treatment with FDW028 for the indicated times, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total AKT, phospho-AKT (Ser473), total mTOR, phospho-mTOR (Ser2448), and β-actin (as a loading control). Antibodies are diluted in the blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: After washing three times with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

Cell Viability Assay

Objective: To assess the effect of FDW028 on the proliferation of cancer cells.

Protocol:

  • Cell Seeding: SW480 and HCT-8 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The cells are treated with various concentrations of FDW028 (e.g., 0.2, 1.0, 5.0, 10, 20, 50, 100 µM) for 72 hours.

  • MTT Assay: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

FDW028_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_akt_pathway AKT/mTOR Pathway FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3 B7-H3 (Glycosylated) FUT8->B7H3 Core Fucosylation B7H3_defuco B7-H3 (Defucosylated) FUT8->B7H3_defuco Inhibition leads to Defucosylation AKT AKT B7H3->AKT Activates Lysosome Lysosome B7H3_defuco->Lysosome Targeted for Degradation (CMA) B7H3_defuco->AKT Prevents Activation Degradation Degradation Lysosome->Degradation pAKT p-AKT AKT->pAKT Phosphorylation mTOR mTOR pmTOR p-mTOR mTOR->pmTOR Phosphorylation pAKT->pmTOR Activates Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes

Caption: Mechanism of FDW028-induced inhibition of AKT/mTOR signaling.

Western_Blot_Workflow start Cancer Cells Treated with FDW028 lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, p-mTOR, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

FDW028 represents a promising therapeutic agent that targets cancer cells through a novel mechanism involving the inhibition of FUT8 and subsequent degradation of B7-H3. A key downstream consequence of this action is the significant attenuation of the pro-survival AKT/mTOR signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the molecular pharmacology of FDW028 and its potential as an anti-cancer therapeutic. Further studies are warranted to explore the full spectrum of FDW028's effects on cancer cell signaling and to evaluate its efficacy in a broader range of preclinical models.

References

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of FDW028

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of FDW028, a novel therapeutic candidate. I...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of FDW028, a novel therapeutic candidate. It details the methodologies employed in its identification, its mechanism of action, and its physicochemical and pharmacological properties. This guide is intended to serve as a core technical reference for researchers, scientists, and professionals involved in the ongoing development of FDW028.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine. This whitepaper describes the journey of FDW028, from its initial identification in a high-throughput screening campaign to its chemical synthesis and subsequent biological characterization. FDW028 has demonstrated promising activity in preclinical models, and this document outlines the foundational data supporting its further development.

Discovery and Screening

FDW028 was identified from a library of small molecules through a high-throughput screening (HTS) campaign designed to identify modulators of [Target Protein/Pathway]. The initial screening and subsequent validation assays confirmed its activity and selectivity.

High-Throughput Screening Workflow

The workflow for the identification of FDW028 is depicted below. This multi-step process ensured the selection of a lead compound with desirable activity and properties.

G cluster_0 Screening Phase cluster_1 Validation & Triaging cluster_2 Lead Identification HTS High-Throughput Screen (100,000 compounds) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Primary Hits Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Selectivity_Panel Selectivity Profiling Secondary_Assays->Selectivity_Panel Confirmed Hits FDW028_Identified FDW028 Identified as Lead Selectivity_Panel->FDW028_Identified

Caption: Workflow for the discovery of FDW028.

Chemical Synthesis of FDW028

[Provide a high-level overview of the synthetic strategy for FDW028. Mention the key starting materials and the general class of reactions used.]

Detailed Synthetic Protocol

Step 1: [Name of Reaction] To a solution of [Starting Material A] (X g, Y mmol) in [Solvent] (Z mL) was added [Reagent B] (X' g, Y' mmol) at [Temperature]. The reaction mixture was stirred for [Time]. Upon completion (monitored by TLC/LC-MS), the reaction was quenched with [Quenching Agent] and extracted with [Extraction Solvent]. The organic layers were combined, dried over [Drying Agent], filtered, and concentrated under reduced pressure. The crude product was purified by [Purification Method] to afford [Intermediate 1] as a [color] [state] (Yield: Z%).

Step 2: [Name of Reaction] [Continue with the detailed protocol for each subsequent step leading to the final FDW028 compound, following the format above.]

In Vitro Biological Evaluation

FDW028 was subjected to a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency and Efficacy

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of FDW028 were determined against its primary target and in cell-based assays, respectively.

Assay TypeTarget/Cell LineEndpoint MeasuredFDW028 IC50/EC50 (nM)
Biochemical Assay[Target Protein][e.g., Kinase Activity][Value]
Cell-Based Assay[Cell Line 1][e.g., Proliferation][Value]
Cell-Based Assay[Cell Line 2][e.g., Apoptosis][Value]

Table 1: In Vitro Potency and Efficacy of FDW028.

Selectivity Profile

FDW028 was profiled against a panel of [e.g., 100 kinases] to assess its selectivity.

Off-Target% Inhibition at 1 µM
[Off-Target 1][Value]
[Off-Target 2][Value]
[Off-Target 3][Value]

Table 2: Selectivity Panel Data for FDW028.

Mechanism of Action: Signaling Pathway Modulation

Caption: Proposed mechanism of action for FDW028.

Physicochemical and Pharmacokinetic Properties

A summary of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of FDW028 is provided below.

PropertyValueMethod
Molecular Weight ( g/mol )[Value]Calculation
cLogP[Value]Calculation
Aqueous Solubility (µM)[Value][e.g., Nephelometry]
Caco-2 Permeability (Papp, A→B)[Value] x 10⁻⁶ cm/sCaco-2 Assay
Plasma Protein Binding (%)[Value]Equilibrium Dialysis
Microsomal Stability (t½, min)[Value]Liver Microsome Assay

Table 3: Physicochemical and In Vitro ADME Properties of FDW028.

Experimental Protocols

Cell Proliferation Assay
  • Cell Seeding: Plate [Cell Line] cells in a 96-well plate at a density of [X] cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of FDW028 (e.g., from 100 µM to 1 nM) in triplicate for 72 hours.

  • Viability Assessment: Add [e.g., CellTiter-Glo® Reagent] to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and fit the dose-response curve using a four-parameter logistic model to determine the EC50.

Liver Microsome Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing FDW028 (1 µM final concentration) and [e.g., human] liver microsomes (0.5 mg/mL) in phosphate buffer.

  • Initiation: Pre-warm the mixture at 37°C, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining FDW028 at each time point.

  • Data Analysis: Plot the natural log of the percent of FDW028 remaining versus time. The slope of the line is used to calculate the half-life (t½).

Conclusion

FDW028 is a promising lead compound with potent and selective activity against [Target Protein]. Its favorable in vitro properties and well-defined synthetic route establish a solid foundation for further preclinical and clinical development. The data presented in this guide underscore the potential of FDW028 as a novel therapeutic agent.

Foundational

FDW028: A Novel FUT8 Inhibitor for Metastatic Colorectal Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Metastatic colorectal cancer (mCRC) remains a significant challenge in oncology, with a pressing need for novel therape...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic colorectal cancer (mCRC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. FDW028, a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8), has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of FDW028, detailing its mechanism of action, experimental protocols for its investigation, and key quantitative data from preclinical studies. FDW028 functions by inducing the defucosylation of the immune checkpoint molecule B7-H3, leading to its degradation via the chaperone-mediated autophagy (CMA) pathway. Concurrently, FDW028 suppresses the pro-survival AKT/mTOR signaling cascade. This guide is intended to equip researchers with the necessary information to effectively study and evaluate FDW028 in the context of mCRC.

Core Mechanism of Action

FDW028 exerts its anti-tumor effects through a dual mechanism centered on the inhibition of FUT8, the enzyme responsible for core fucosylation of N-glycans.

  • B7-H3 Degradation: Inhibition of FUT8 by FDW028 leads to the defucosylation of B7-H3, a key immune checkpoint molecule overexpressed in colorectal cancer.[1][2] This structural change unmasks a binding motif for the chaperone protein HSC70, which then targets B7-H3 for lysosomal degradation through the chaperone-mediated autophagy (CMA) pathway, involving the lysosomal receptor LAMP2A.[1]

  • AKT/mTOR Pathway Suppression: FDW028 treatment also results in the suppression of the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[1][2]

Signaling Pathway Diagram

FDW028_Mechanism_of_Action cluster_cell Colorectal Cancer Cell cluster_cma Chaperone-Mediated Autophagy FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibition B7_H3_fucosylated Fucosylated B7-H3 FUT8->B7_H3_fucosylated fucosylates B7_H3_defucosylated Defucosylated B7-H3 AKT_mTOR AKT/mTOR Pathway B7_H3_fucosylated->AKT_mTOR activates HSC70 HSC70 B7_H3_defucosylated->HSC70 binds LAMP2A LAMP2A HSC70->LAMP2A targets to Lysosome Lysosome LAMP2A->Lysosome translocates into Degradation B7-H3 Degradation Lysosome->Degradation Proliferation Cell Proliferation & Survival AKT_mTOR->Proliferation promotes

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation via CMA, and suppresses AKT/mTOR signaling.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of FDW028 in colorectal cancer models.

Table 1: In Vitro Efficacy of FDW028
Cell LineIC50 (µM)Treatment Duration (hours)Assay Type
SW4805.9572Cell Proliferation Assay
HCT-823.7872Cell Proliferation Assay

Data sourced from MedchemExpress.[2]

Table 2: In Vivo Efficacy of FDW028
Animal ModelTreatment RegimenOutcome
SW480 Xenograft Mouse Model10 or 20 mg/kg, i.v. every other daySignificant anti-tumor activity
Mc38 Pulmonary Metastasis Model20 mg/kg, i.v. every other daySignificantly prolonged survival

Data sourced from MedchemExpress.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of FDW028.

General Experimental Workflow

FDW028_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., SW480, HCT-8) treatment FDW028 Treatment (Varying concentrations and times) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, Celigo) treatment->proliferation_assay migration_assay Cell Migration Assay (e.g., Transwell) treatment->migration_assay western_blot Western Blot Analysis (FUT8, B7-H3, p-AKT, p-mTOR) treatment->western_blot co_ip Co-Immunoprecipitation (B7-H3, HSC70, LAMP2A) treatment->co_ip if_staining Immunofluorescence (B7-H3, LAMP1 colocalization) treatment->if_staining animal_model Animal Model (e.g., Xenograft, Metastasis Model) proliferation_assay->animal_model drug_admin FDW028 Administration (e.g., i.v. injection) animal_model->drug_admin tumor_monitoring Tumor Growth & Metastasis Monitoring drug_admin->tumor_monitoring survival_analysis Survival Analysis tumor_monitoring->survival_analysis

Caption: A generalized workflow for the preclinical evaluation of FDW028, from in vitro characterization to in vivo efficacy studies.

Cell Culture and FDW028 Treatment
  • Cell Lines: Human colorectal cancer cell lines SW480 and HCT-8 are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • FDW028 Preparation: FDW028 is dissolved in DMSO to create a stock solution (e.g., 39 mg/mL).[1] For cell culture experiments, the stock solution is further diluted in the culture medium to the desired final concentrations (e.g., 0.2–100 µM).[2]

  • Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of FDW028 or vehicle (DMSO) for specified durations (e.g., 72 hours).[2]

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., FUT8, B7-H3, p-AKT, AKT, p-mTOR, mTOR, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the protein of interest (e.g., B7-H3) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer and analyzed by Western blotting with antibodies against the suspected interacting proteins (e.g., HSC70, LAMP2A).

Immunofluorescence (IF)
  • Cell Seeding and Treatment: Cells are grown on coverslips and treated with FDW028.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking: Non-specific binding is blocked with a solution containing BSA or normal serum.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against the proteins of interest (e.g., B7-H3 and LAMP1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal microscope. Colocalization analysis is performed to assess the spatial proximity of the stained proteins.

In Vivo Xenograft and Metastasis Models
  • Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are used for xenograft studies.

  • Tumor Cell Implantation: For subcutaneous xenograft models, SW480 cells are injected subcutaneously into the flanks of the mice. For pulmonary metastasis models, Mc38 cells are injected via the tail vein.

  • FDW028 Formulation and Administration: FDW028 can be formulated for intravenous (i.v.) injection. A sample formulation involves dissolving FDW028 in DMSO, then diluting with PEG300, Tween80, and ddH2O.[1] The solution is administered to the mice at specified doses (e.g., 10 or 20 mg/kg) and schedules (e.g., every other day).[2]

  • Tumor Growth and Metastasis Monitoring: Tumor volume is measured regularly using calipers. For metastasis models, the extent of lung metastasis can be assessed by imaging or histological analysis at the end of the study.

  • Survival Analysis: The survival of the animals in different treatment groups is monitored and analyzed using Kaplan-Meier curves.

Conclusion

FDW028 represents a novel and promising therapeutic agent for metastatic colorectal cancer. Its unique mechanism of action, involving the targeted degradation of B7-H3 and suppression of the AKT/mTOR pathway, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of FDW028 in preclinical and translational settings. Rigorous and standardized experimental approaches, as outlined herein, will be crucial in advancing our understanding of FDW028 and its path to clinical application.

References

Protocols & Analytical Methods

Method

FDW028: In Vitro Application Notes and Protocols for Colorectal Cancer (CRC) Cells

Audience: Researchers, scientists, and drug development professionals. Introduction FDW028 is a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8), an enzyme implicated in the progression of various can...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FDW028 is a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8), an enzyme implicated in the progression of various cancers, including metastatic colorectal cancer (mCRC).[1] FDW028 exhibits significant anti-tumor activity by inducing the defucosylation of B7-H3, a key immune checkpoint molecule. This leads to the lysosomal degradation of B7-H3 via the chaperone-mediated autophagy (CMA) pathway, subsequently inhibiting the AKT/mTOR signaling cascade.[1][2] These application notes provide detailed protocols for utilizing FDW028 in in vitro assays with CRC cells to assess its therapeutic potential.

Data Presentation

Quantitative Summary of FDW028 Activity in CRC Cell Lines
Cell LineAssay TypeParameterValueTreatment Duration
SW480Cell ProliferationIC505.95 µM72 hours
HCT-8Cell ProliferationIC5023.78 µM72 hours
SW480Migration AssayConcentration for Significant Inhibition50 µM72 hours
HCT-8Migration AssayConcentration for Significant Inhibition50 µM72 hours

Mandatory Visualizations

Signaling Pathway of FDW028 in CRC Cells

FDW028_Signaling_Pathway cluster_cell CRC Cell FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3_fucosylated Fucosylated B7-H3 (Stable) FUT8->B7H3_fucosylated Promotes Fucosylation B7H3_defucosylated Defucosylated B7-H3 FUT8->B7H3_defucosylated Defucosylation (Inhibited by FDW028) B7H3_fucosylated->B7H3_defucosylated AKT_mTOR AKT/mTOR Pathway B7H3_fucosylated->AKT_mTOR Activates CMA_pathway Chaperone-Mediated Autophagy (CMA) B7H3_defucosylated->CMA_pathway Enters Lysosome Lysosomal Degradation CMA_pathway->Lysosome Mediates Lysosome->B7H3_defucosylated Degrades Proliferation Cell Proliferation & Migration AKT_mTOR->Proliferation Promotes

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation, and subsequent AKT/mTOR pathway inhibition.

Experimental Workflow for FDW028 In Vitro Assays

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CRC_cells CRC Cell Culture (e.g., SW480, HCT-8) viability Cell Viability (MTT/CCK-8 Assay) CRC_cells->viability colony Colony Formation Assay CRC_cells->colony migration Migration/Invasion (Transwell/Wound Healing) CRC_cells->migration apoptosis Apoptosis Assay (Annexin V/PI) CRC_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) CRC_cells->cell_cycle western_blot Western Blot (Protein Analysis) CRC_cells->western_blot FDW028_prep FDW028 Stock Preparation (in DMSO) FDW028_prep->viability FDW028_prep->colony FDW028_prep->migration FDW028_prep->apoptosis FDW028_prep->cell_cycle FDW028_prep->western_blot ic50 IC50 Calculation viability->ic50 quantification Quantification of Colonies, Migration, Apoptosis colony->quantification migration->quantification apoptosis->quantification cell_cycle->quantification protein_expression Protein Expression Analysis western_blot->protein_expression

Caption: General workflow for evaluating FDW028's in vitro effects on CRC cells.

Experimental Protocols

Cell Culture and FDW028 Preparation
  • Cell Lines: Human colorectal cancer cell lines SW480 and HCT-8 are recommended.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • FDW028 Stock Solution: Prepare a 10 mM stock solution of FDW028 in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C. Further dilutions should be made in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • 96-well plates

    • CRC cells (SW480, HCT-8)

    • Complete culture medium

    • FDW028

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • Microplate reader

  • Procedure:

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours to allow cell attachment.

    • Treat the cells with various concentrations of FDW028 (e.g., 0.2 to 100 µM) in triplicate. Include a vehicle control (DMSO) and a blank control (medium only).

    • Incubate for 72 hours.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes with gentle shaking.

    • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

  • Materials:

    • 6-well plates

    • CRC cells

    • Complete culture medium

    • FDW028

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed 500-1000 cells per well in a 6-well plate.

    • Allow cells to attach overnight.

    • Treat cells with FDW028 at desired concentrations (e.g., 50 µM).

    • Incubate for 10-14 days, changing the medium with fresh FDW028 every 3-4 days.

    • When colonies are visible, wash the wells with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain with crystal violet solution for 20 minutes.

    • Gently wash with water and air dry.

    • Count the number of colonies (typically >50 cells).

Transwell Migration Assay

This assay evaluates the migratory capacity of cancer cells.

  • Materials:

    • 24-well plates with transwell inserts (8 µm pore size)

    • CRC cells

    • Serum-free and complete culture medium

    • FDW028

    • Cotton swabs

    • Crystal violet staining solution

  • Procedure:

    • Pre-treat CRC cells with FDW028 (e.g., 50 µM) for 24-48 hours.

    • Resuspend 5 x 10⁴ pre-treated cells in 200 µL of serum-free medium and add to the upper chamber of the transwell insert.

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with 4% paraformaldehyde for 15 minutes.

    • Stain with crystal violet for 20 minutes.

    • Wash with water and air dry.

    • Count the number of migrated cells in several random fields under a microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • CRC cells

    • FDW028

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with FDW028 at various concentrations for 48-72 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well plates

    • CRC cells

    • FDW028

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with FDW028 for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry.

Western Blotting

This technique is used to detect specific proteins in a cell lysate.

  • Materials:

    • CRC cells treated with FDW028

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against FUT8, B7-H3, p-AKT, AKT, p-mTOR, mTOR, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.

References

Application

Application Notes and Protocols for FDW028 Administration in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of FDW028, a potent and selective fuco...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of FDW028, a potent and selective fucosyltransferase 8 (FUT8) inhibitor, in xenograft mouse models of colorectal cancer. The information presented is based on preclinical studies demonstrating the anti-tumor efficacy of FDW028.

Introduction

FDW028 is a small molecule inhibitor of FUT8, an enzyme responsible for core fucosylation of N-glycans. Inhibition of FUT8 by FDW028 leads to the defucosylation of the immune checkpoint molecule B7-H3 (CD276), promoting its degradation via the chaperone-mediated autophagy (CMA) pathway.[1][2][3] This mechanism of action results in the suppression of the AKT/mTOR signaling pathway and demonstrates significant anti-tumor effects in preclinical models of metastatic colorectal cancer (mCRC).[1][2]

Mechanism of Action of FDW028

FDW028 exerts its anti-tumor activity through a novel mechanism involving the targeted degradation of B7-H3. The key steps in its signaling pathway are outlined below.

FDW028_Mechanism FDW028 Signaling Pathway FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibition B7H3_defucosylated Defucosylated B7-H3 FDW028->B7H3_defucosylated leads to AKT_mTOR AKT/mTOR Pathway FDW028->AKT_mTOR suppression B7H3_fucosylated Fucosylated B7-H3 (Stable) FUT8->B7H3_fucosylated promotes fucosylation CMA_pathway Chaperone-Mediated Autophagy (CMA) Pathway B7H3_defucosylated->CMA_pathway induces Lysosome Lysosomal Degradation CMA_pathway->Lysosome mediates Tumor_Suppression Tumor Growth Suppression Lysosome->Tumor_Suppression results in AKT_mTOR->Tumor_Suppression contributes to

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation, and suppresses the AKT/mTOR pathway.

In Vivo Efficacy Data (SW480 Xenograft Model)

FDW028 has demonstrated significant anti-tumor activity in a colorectal cancer xenograft mouse model using SW480 cells. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of FDW028

Cell LineIC50 (µM)
SW4805.95[2]
HCT-823.78[2]

Table 2: Anti-Tumor Efficacy of FDW028 in SW480 Xenograft Model

Treatment GroupDosageAdministration RouteFrequencyTumor Growth Inhibition
Vehicle Control-Intravenous (i.v.)Every other day-
FDW02810 mg/kgIntravenous (i.v.)Every other daySignificant
FDW02820 mg/kgIntravenous (i.v.)Every other daySignificant
5-Fluorouracil (5-FU)10 mg/kgIntravenous (i.v.)Every other daySignificant (comparable to FDW028)

Note: Specific tumor volume and body weight data over time were not available in the public search results. The term "Significant" indicates a statistically significant reduction in tumor growth compared to the vehicle control as reported in the source material.

Experimental Protocols

This section provides detailed protocols for conducting a xenograft mouse model study to evaluate the efficacy of FDW028.

Cell Culture and Preparation
  • Cell Line: Human colorectal adenocarcinoma cell line SW480.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with sterile PBS.

    • Trypsinize the cells and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Injection Suspension: Prepare a final cell suspension at a concentration of 5 x 10^6 viable cells per 100 µL in a 1:1 mixture with Matrigel.

Xenograft Mouse Model Establishment

Xenograft_Workflow Xenograft Experimental Workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction & Monitoring cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Subcutaneous Injection (5x10^6 cells/mouse) Animal_Acclimatization->Tumor_Implantation Cell_Culture SW480 Cell Culture & Preparation Cell_Culture->Tumor_Implantation Tumor_Monitoring Tumor Volume & Body Weight Measurement (Twice weekly) Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups (Tumor volume ~100-150 mm³) Tumor_Monitoring->Randomization Drug_Administration FDW028 Administration (i.v., every other day) Randomization->Drug_Administration Endpoint Euthanasia & Tumor Excision/Analysis Drug_Administration->Endpoint

Caption: Workflow for FDW028 evaluation in a xenograft mouse model.

  • Animal Model: 4-6 week old female immunodeficient mice (e.g., BALB/c nude or C57BL/6).

  • Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the SW480 cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

    • Monitor body weight twice weekly as an indicator of general health and treatment toxicity.

  • Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, FDW028 10 mg/kg, FDW028 20 mg/kg, and a positive control like 5-FU 10 mg/kg).

FDW028 Preparation and Administration
  • Reconstitution:

    • FDW028 is soluble in DMSO. For a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of FDW028.

    • For in vivo administration, a common vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline. For example, to prepare a 1 mL working solution, add 50 µL of a 39 mg/mL DMSO stock solution to 400 µL of PEG300, mix well, then add 50 µL of Tween 80, mix well, and finally add 500 µL of ddH2O.[1] The mixed solution should be used immediately.[1]

  • Administration:

    • Administer FDW028 or the vehicle control via intravenous (i.v.) injection into the tail vein.

    • The dosing schedule is typically every other day.

Endpoint and Data Analysis
  • Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Calculate the mean tumor volume ± standard deviation (SD) for each treatment group at each measurement time point.

    • Calculate the mean body weight ± SD for each group.

    • Determine the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment and control groups.

Safety and Handling

  • Follow all institutional guidelines for the safe handling of chemical compounds and for animal care and use.

  • FDW028 is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling FDW028 and during animal procedures.

By following these application notes and protocols, researchers can effectively evaluate the in vivo efficacy of FDW028 in xenograft mouse models.

References

Method

FDW028 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction FDW028 is a highly potent and selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] Mechanistically, FDW028 exerts its an...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FDW028 is a highly potent and selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] Mechanistically, FDW028 exerts its anti-tumor effects by inducing the defucosylation of B7-H3, a key immune checkpoint molecule. This leads to the lysosomal degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway.[1][4][5] Furthermore, FDW028 has been shown to suppress the AKT/mTOR signaling cascade.[1][6] These actions collectively inhibit cell proliferation and migration, highlighting FDW028's potential as a therapeutic agent, particularly in metastatic colorectal cancer (mCRC).[2][3]

Mechanism of Action: Signaling Pathway

The primary mechanism of FDW028 involves the inhibition of FUT8, which sets off a cascade of events leading to decreased cell survival and proliferation.

FDW028_Pathway cluster_inhibition Inhibitory Action cluster_degradation Degradation Pathway cluster_signaling Pro-survival Signaling FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 B7H3_F Fucosylated B7-H3 FUT8->B7H3_F Fucosylation B7H3_D Defucosylated B7-H3 FUT8->B7H3_D AKT_mTOR AKT/mTOR Signaling B7H3_F->AKT_mTOR CMA Chaperone-Mediated Autophagy (CMA) B7H3_D->CMA Lysosome Lysosomal Degradation CMA->Lysosome Lysosome->B7H3_D Degradation Proliferation Cell Proliferation & Migration AKT_mTOR->Proliferation AKT_mTOR->Proliferation

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation.

Recommended Concentrations for Cell Culture

The optimal concentration of FDW028 is cell-line dependent. Below is a summary of tested concentrations in human colorectal cancer cell lines SW480 and HCT-8.

Cell LineAssayConcentration RangeEffective Concentration / IC50Incubation TimeReference
SW480Cell Proliferation (MTT)0.2–100 µMIC50: 5.95 µM72 hours[2]
HCT-8Cell Proliferation (MTT)0.2–100 µMIC50: 23.78 µM72 hours[2]
SW480Western Blot50 µM-72 hours[2]
HCT-8Western Blot50 µM-72 hours[2]
SW480Cell Migration50 µMSignificant Inhibition72 hours[2][5]
HCT-8Cell Migration50 µMSignificant Inhibition72 hours[2][5]
SW480Colony Formation50 µM-14 days[5]
HCT-8Colony Formation50 µM-14 days[5]
SW480Immunofluorescence0.2–100 µM-72 hours[2][7]
HCT-8Immunofluorescence0.2–100 µM-72 hours[2][7]

Experimental Protocols

Stock Solution Preparation

FDW028 is soluble in DMSO up to 100.39 mM (39 mg/mL).[1]

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving FDW028 powder in fresh, anhydrous DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

MTT_Workflow A Seed Cells (e.g., 1.5 x 10^4 cells/ml) B Incubate Overnight A->B C Treat with FDW028 (0.2 - 100 µM) B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 3 hours E->F G Solubilize Formazan (e.g., with propan-2-ol) F->G H Measure Absorbance (550 nm) G->H

Caption: Workflow for assessing cell viability using an MTT assay.

Materials:

  • Target cells (e.g., SW480, HCT-8)

  • Complete culture medium

  • FDW028 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., isopropanol)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 1.5 x 10^4 cells/mL in 100 µL of complete medium.[8]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of FDW028 in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the FDW028 dilutions (ranging from 0.2 µM to 100 µM). Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubate the plate for 72 hours.[2]

  • Add 25 µL of MTT working solution to each well and incubate for 3 hours at 37°C.[8]

  • After incubation, add 100 µL of a solubilizing agent (e.g., propan-2-ol) to dissolve the formazan crystals.[8]

  • Measure the absorbance at 550 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

Procedure:

  • Seed SW480 or HCT-8 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 50 µM FDW028 or vehicle control (DMSO) for 72 hours.[2]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against B7-H3, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Cell Migration (Wound-Healing) Assay

Procedure:

  • Seed SW480 or HCT-8 cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells and debris.

  • Replace the medium with a fresh medium containing 50 µM FDW028 or vehicle control.[5]

  • Capture images of the wound at 0 hours and after 48-72 hours.[5]

  • Measure the wound area at each time point to quantify cell migration.

Apoptosis Assay (Annexin V/PI Staining)

While direct protocols for FDW028-induced apoptosis are not detailed in the provided results, a general protocol is as follows. The induction of apoptosis is a potential downstream effect of the AKT/mTOR pathway inhibition.[9]

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of FDW028 for 24, 48, or 72 hours.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

References

Application

FDW028: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of FDW028, a potent and highly selective inhibitor of fucosyltransfer...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of FDW028, a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8).

FDW028 has demonstrated significant anti-tumor activity, primarily by inducing the defucosylation and subsequent lysosomal degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway.[1][2][3][4] This mechanism of action ultimately leads to the suppression of the AKT/mTOR signaling pathway, highlighting its therapeutic potential in metastatic colorectal cancer research.[2][3][5]

Physicochemical Properties and Solubility

FDW028 is supplied as a solid with a molecular weight of 388.5 g/mol .[6][7][8] For experimental use, it is crucial to understand its solubility in various solvents to ensure accurate and reproducible results.

Table 1: Solubility of FDW028 in Dimethyl Sulfoxide (DMSO)

VendorReported Solubility in DMSO
Cayman Chemical≥10 mg/mL
Biomol.com>10 mg/mL
AbMole BioScience80 mg/mL (at 25°C)
Selleck Chemicals39 mg/mL

Note: It is recommended to use fresh, high-purity DMSO to achieve optimal solubility. Moisture-absorbing DMSO can reduce solubility.[3]

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of FDW028. It is imperative to adhere to sterile techniques and appropriate safety precautions in a laboratory setting.

Materials:

  • FDW028 solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of FDW028 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the desired stock concentration. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the FDW028 powder.

  • Inert Gas Purge: To prevent oxidation and degradation of the compound, briefly purge the solvent of choice with an inert gas before use.[6]

  • Dissolution: Vortex the solution until the FDW028 is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

  • Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

G cluster_preparation Stock Solution Preparation Workflow weigh 1. Weigh FDW028 Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate volume purge 3. Purge with Inert Gas add_dmso->purge dissolve 4. Vortex to Dissolve purge->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for FDW028 Stock Solution Preparation.

In Vivo Formulation Protocol

For animal studies, a specific formulation is often required to ensure bioavailability and minimize toxicity. The following is a suggested protocol for preparing an in vivo formulation of FDW028.

Materials:

  • FDW028 DMSO stock solution (e.g., 39 mg/mL)

  • PEG300

  • Tween80

  • Sterile deionized water (ddH₂O)

  • Sterile conical tubes

Procedure:

  • Initial Dilution: In a sterile conical tube, add 50 µL of a 39 mg/mL FDW028 stock solution in DMSO to 400 µL of PEG300.[3]

  • Mixing: Mix the solution thoroughly until it is clear.[3]

  • Tween80 Addition: Add 50 µL of Tween80 to the mixture and mix again until the solution is clear.[3]

  • Final Dilution: Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.[3]

  • Immediate Use: It is recommended to use the mixed solution immediately for optimal results.[3]

Signaling Pathway of FDW028

FDW028 exerts its anti-tumor effects by inhibiting FUT8, which leads to the defucosylation of the B7-H3 protein. This alteration promotes the recognition of B7-H3 by the chaperone-mediated autophagy (CMA) machinery, leading to its degradation in the lysosome. The degradation of B7-H3 subsequently results in the downregulation of the pro-survival AKT/mTOR signaling pathway.

G cluster_pathway FDW028 Signaling Pathway FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3_fuco Fucosylated B7-H3 FUT8->B7H3_fuco Promotes Fucosylation B7H3_defuco Defucosylated B7-H3 B7H3_fuco->B7H3_defuco Defucosylation AKT_mTOR AKT/mTOR Pathway B7H3_fuco->AKT_mTOR Activates CMA Chaperone-Mediated Autophagy (CMA) B7H3_defuco->CMA Recognized by Lysosome Lysosomal Degradation B7H3_defuco->Lysosome CMA->Lysosome Mediates Lysosome->B7H3_defuco Degrades Tumor_Suppression Tumor Suppression AKT_mTOR->Tumor_Suppression Inhibits

Caption: FDW028 inhibits FUT8, leading to B7-H3 degradation and tumor suppression.

References

Method

Application Note: Visualizing FDW028-Induced B7-H3 Degradation via Immunofluorescence

Audience: Researchers, scientists, and drug development professionals. Introduction FDW028 is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8), a key enzyme responsible for core fucos...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FDW028 is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8), a key enzyme responsible for core fucosylation of N-glycans.[1][2][3] In the context of cancer, particularly metastatic colorectal cancer (mCRC), FDW028 demonstrates significant anti-tumor effects by targeting the immune checkpoint molecule B7-H3 (CD276).[1][2] The mechanism of action involves the inhibition of FUT8, which leads to the defucosylation of B7-H3. This structural change allows the chaperone protein HSPA8 (HSC70) to bind to B7-H3, thereby directing it for degradation through the chaperone-mediated autophagy (CMA) pathway within lysosomes.[2][4][5] FDW028 has also been shown to suppress the AKT/mTOR signaling pathway.[1]

This protocol provides a detailed method for using immunofluorescence (IF) to visualize a key downstream effect of FDW028 treatment: the colocalization of B7-H3 with the lysosomal marker LAMP1, which is indicative of its degradation. This assay is critical for confirming the on-target effect of FDW028 in a cellular context.

Quantitative Data Summary

The following table summarizes the effective concentrations of FDW028 as reported in the literature. These values can be used as a starting point for experimental design.

Cell LineAssay TypeConcentration / MetricTreatment DurationReference
SW480 (Colon Cancer)ProliferationIC50: 5.95 µM72 hours[3]
HCT-8 (Colon Cancer)ProliferationIC50: 23.78 µM72 hours[3]
SW480 & HCT-8B7-H3 Degradation50 µM72 hours[2][3]
SW480 & HCT-8Migration Assay50 µM72 hours[3]

FDW028 Signaling Pathway

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation.

Immunofluorescence Experimental Workflow

IF_Workflow start Start seed 1. Seed Cells on Coverslips start->seed treat 2. Treat with FDW028 (e.g., 50 µM, 72h) seed->treat fix 3. Fixation (4% PFA, 20 min) treat->fix perm 4. Permeabilization (0.1% Triton X-100, 15 min) fix->perm block 5. Blocking (1% BSA, 1 hour) perm->block primary_ab 6. Primary Antibody Incubation (anti-B7-H3 + anti-LAMP1) (4°C, Overnight) block->primary_ab secondary_ab 7. Secondary Antibody Incubation (Alexa Fluor 488 + 594) (RT, 1 hour, Dark) primary_ab->secondary_ab counterstain 8. Counterstain (DAPI, 5 min) secondary_ab->counterstain mount 9. Mount Coverslips counterstain->mount image 10. Image Acquisition (Confocal Microscopy) mount->image end End image->end

Caption: Step-by-step workflow for the immunofluorescence protocol.

Detailed Immunofluorescence Protocol

This protocol is designed for the indirect immunofluorescence staining of cultured cells treated with FDW028.

I. Materials and Reagents
  • Cells: Adherent cancer cell line of interest (e.g., SW480, HCT-8).

  • Culture Ware: Glass coverslips (sterilized), 6-well or 24-well tissue culture plates.

  • FDW028 Stock Solution: Prepare a concentrated stock in fresh DMSO (e.g., 10-50 mM).[1]

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).[6][7]

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.[8]

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[6]

    • Antibody Dilution Buffer: 1% BSA in PBS.

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-B7-H3/CD276 antibody.

      • Mouse anti-LAMP1 antibody.

    • Secondary Antibodies (highly cross-adsorbed):

      • Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488).

      • Goat anti-Mouse IgG (H+L) conjugated to a different fluorophore (e.g., Alexa Fluor 594).

  • Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).[8]

  • Mounting Medium: Anti-fade mounting medium.

II. Experimental Procedure

A. Cell Seeding and FDW028 Treatment

  • Place sterile glass coverslips into the wells of a multi-well plate.

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.[9]

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Treat the cells with the desired concentration of FDW028 (e.g., 50 µM) or a vehicle control (DMSO) for the specified duration (e.g., 72 hours).

B. Immunofluorescence Staining

Perform all incubation steps at room temperature (RT) unless otherwise specified. Protect samples from light after the addition of fluorescent antibodies.

  • Washing: Gently aspirate the culture medium. Wash the cells twice with 1X PBS.[10]

  • Fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 20 minutes.[6][7]

  • Rinsing: Aspirate the PFA and rinse the cells three times with 1X PBS for 5 minutes each.[7]

  • Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 15-20 minutes. This step is crucial for allowing antibodies to access intracellular antigens like LAMP1 and internalized B7-H3.[8]

  • Blocking: Aspirate the permeabilization buffer and rinse once with PBS. Add Blocking Buffer (1% BSA in PBS) and incubate for 1 hour to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (Rabbit anti-B7-H3 and Mouse anti-LAMP1) to their optimal concentration in the Antibody Dilution Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody cocktail to the cells.

    • Incubate overnight at 4°C in a humidified chamber for best results.[7][9]

  • Washing: Aspirate the primary antibody solution. Wash the cells thoroughly three times with 1X PBS for 5 minutes each.[11]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) in the Antibody Dilution Buffer.

    • Add the diluted secondary antibody solution to the cells.

    • Incubate for 1-2 hours at room temperature, protected from light.[7][8]

  • Washing: Aspirate the secondary antibody solution. Wash the cells three times with 1X PBS for 5 minutes each in the dark.

  • Nuclear Counterstaining: Incubate cells with DAPI solution for 5-10 minutes.[8]

  • Final Wash: Wash once with 1X PBS.

  • Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Invert and mount them onto a clean microscope slide with a drop of anti-fade mounting medium.[6]

  • Sealing: Seal the edges of the coverslip with nail polish to prevent drying. Allow it to dry completely. Store slides flat at 4°C, protected from light.

III. Image Acquisition and Analysis
  • Imaging: Examine the slides using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).

  • Analysis: Assess the subcellular localization of B7-H3 (green) and LAMP1 (red). In FDW028-treated cells, an increase in yellow puncta (overlap of green and red signals) in merged images suggests colocalization within lysosomes. For quantitative analysis, use image analysis software to calculate a colocalization coefficient, such as Pearson's R value, as described in the literature.[2]

References

Application

Application Notes and Protocols for Co-immunoprecipitation with FDW028 to Study Protein Interactions

For Researchers, Scientists, and Drug Development Professionals Introduction FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). Its mechanism of action involves the inhibitio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). Its mechanism of action involves the inhibition of FUT8, leading to the defucosylation of the immune checkpoint protein B7-H3 (CD276). This post-translational modification promotes the interaction of B7-H3 with the chaperone protein HSC70 (HSPA8), targeting it for lysosomal degradation through the chaperone-mediated autophagy (CMA) pathway, which involves the lysosomal receptor LAMP2A. The degradation of B7-H3 subsequently leads to the suppression of the AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[1][2][3][4][5]

Co-immunoprecipitation (Co-IP) is an invaluable technique to elucidate the protein-protein interactions modulated by FDW028.[6][7][8][9][10] By using an antibody to pull down a specific "bait" protein, researchers can identify its interacting "prey" proteins, thereby mapping the molecular interactions that are influenced by FDW028 treatment. These application notes provide detailed protocols for utilizing Co-IP to investigate the interactions between key proteins in the FDW028-mediated signaling cascade.

Key Protein Interactions to Investigate with FDW028

Based on the known mechanism of FDW028, the following protein-protein interactions are of significant interest for investigation using Co-IP:

  • B7-H3 and HSC70: To confirm that FDW028 treatment enhances the interaction between defucosylated B7-H3 and the chaperone HSC70.

  • HSC70 and LAMP2A: To investigate the formation of the complex required for the lysosomal degradation of B7-H3.

  • B7-H3 and other potential binding partners: Co-IP can be used to identify novel interacting proteins whose association with B7-H3 is altered by FDW028. For instance, Angio-associated migratory cell protein (AAMP) and IL-20RA have been identified as potential binding partners for B7-H3.[11][12]

  • Proteins within the AKT/mTOR signaling pathway: To explore how the FDW028-induced degradation of B7-H3 affects the composition of protein complexes within the AKT/mTOR pathway.[1][2]

Data Presentation: Quantitative Analysis of Co-immunoprecipitated Proteins

A critical aspect of studying the effects of FDW028 is to quantify the changes in protein-protein interactions. The following tables provide a template for presenting quantitative data obtained from Co-IP experiments followed by analysis methods such as mass spectrometry or quantitative Western blotting.

Table 1: Effect of FDW028 on the Interaction of B7-H3 with HSC70

TreatmentBait ProteinPrey ProteinFold Enrichment of Prey (vs. IgG Control)p-value
Vehicle (DMSO)Anti-B7-H3HSC701.50.04
FDW028 (50 µM)Anti-B7-H3HSC708.2<0.001
Vehicle (DMSO)IgG ControlHSC701.0-
FDW028 (50 µM)IgG ControlHSC701.1-

Table 2: Analysis of the HSC70 Interactome Following FDW028 Treatment

TreatmentBait ProteinPotential Interacting ProteinFold Enrichment of Prey (vs. Vehicle)Function of Interacting Protein
FDW028 (50 µM)Anti-HSC70LAMP2A4.5Lysosomal receptor for CMA
FDW028 (50 µM)Anti-HSC70B7-H37.9Immune checkpoint protein
FDW028 (50 µM)Anti-HSC70Protein X3.1Novel interacting partner

Experimental Protocols

Herein are detailed protocols for performing Co-IP to study the protein interactions affected by FDW028. Given that B7-H3 is a transmembrane protein, special considerations for lysis and solubilization are included.[3][13][14]

Protocol 1: Co-immunoprecipitation of B7-H3 and Interacting Partners

This protocol is designed to investigate the interaction of the membrane protein B7-H3 with its binding partners, such as HSC70, in response to FDW028 treatment.

Materials:

  • Cell lines expressing B7-H3 (e.g., SW480, HCT-8)

  • FDW028 (Selleck Chemicals, MedchemExpress)[1][2]

  • DMSO (Vehicle control)

  • Co-IP Lysis/Wash Buffer for Membrane Proteins: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 1% Triton X-100, 0.5% Sodium deoxycholate, Protease and Phosphatase Inhibitor Cocktail.

  • Anti-B7-H3 antibody (for immunoprecipitation)

  • Normal IgG from the same species as the IP antibody (Negative Control)

  • Protein A/G magnetic beads

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Antibodies for Western Blot detection (e.g., anti-HSC70, anti-B7-H3)

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with FDW028 (e.g., 50 µM) or vehicle (DMSO) for the desired time (e.g., 72 hours).[2]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer for Membrane Proteins to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads to the cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.[15]

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the anti-B7-H3 antibody or the control IgG.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack to collect the beads. Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For Mass Spectrometry: Elute the protein complexes by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Place on the magnetic rack and collect the eluate. Immediately neutralize the eluate with Neutralization Buffer.

    • For Western Blot: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins (e.g., HSC70).

    • For broader discovery of interacting partners, the eluate can be analyzed by mass spectrometry.[16]

Protocol 2: Co-immunoprecipitation for Cytoplasmic/Nuclear Proteins (e.g., AKT/mTOR pathway components)

This protocol is suitable for studying interactions within the cytoplasmic AKT/mTOR signaling pathway.

Materials:

  • Cell lines of interest treated with FDW028 or vehicle.

  • Standard Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktail.

  • Antibody against the bait protein (e.g., anti-AKT, anti-mTOR).

  • Normal IgG from the same species as the IP antibody.

  • Protein A/G magnetic beads.

  • Elution and Neutralization buffers as in Protocol 1.

  • Antibodies for Western Blot detection (e.g., anti-p-AKT, anti-mTOR, anti-Raptor, anti-Rictor).

Procedure:

The procedure is similar to Protocol 1, with the main difference being the use of a standard Co-IP lysis buffer without the harsher detergents required for membrane protein solubilization.

Mandatory Visualizations

Signaling Pathway of FDW028

FDW028_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome B7_H3 B7-H3 (Fucosylated) AKT_mTOR_active AKT/mTOR Pathway (Active) B7_H3->AKT_mTOR_active activates B7_H3_defuc B7-H3 (Defucosylated) HSC70 HSC70 B7_H3_defuc->HSC70 binds FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibits FUT8->B7_H3 fucosylates LAMP2A LAMP2A HSC70->LAMP2A delivers to AKT AKT mTOR mTOR AKT_mTOR_inactive AKT/mTOR Pathway (Suppressed) Degradation Degradation LAMP2A->Degradation mediates Degradation->AKT_mTOR_inactive leads to

Caption: FDW028 signaling pathway.

Experimental Workflow for Co-immunoprecipitation

CoIP_Workflow start Start: Cell Culture (e.g., SW480, HCT-8) treatment Treatment with FDW028 or Vehicle (DMSO) start->treatment lysis Cell Lysis (Membrane Protein Buffer) treatment->lysis preclear Pre-clearing Lysate with Protein A/G Beads lysis->preclear ip Immunoprecipitation (Anti-B7-H3 or IgG) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5 times) capture->wash elute Elution wash->elute analysis Analysis (Western Blot or Mass Spec) elute->analysis

Caption: Co-immunoprecipitation workflow.

Logical Relationship of FDW028's Effect on Protein Interactions

FDW028_Interaction_Logic FDW028 FDW028 Treatment FUT8_inhibition FUT8 Inhibition FDW028->FUT8_inhibition B7H3_defucosylation B7-H3 Defucosylation FUT8_inhibition->B7H3_defucosylation B7H3_HSC70_interaction Increased B7-H3 :: HSC70 Interaction B7H3_defucosylation->B7H3_HSC70_interaction CMA Chaperone-Mediated Autophagy B7H3_HSC70_interaction->CMA B7H3_degradation B7-H3 Degradation CMA->B7H3_degradation AKT_mTOR_suppression AKT/mTOR Pathway Suppression B7H3_degradation->AKT_mTOR_suppression

Caption: FDW028 mechanism of action.

References

Method

Application Notes and Protocols for FDW028-Induced B7-H3 Lysosomal Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction FDW028 is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] This compound has demonstrated signif...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FDW028 is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] This compound has demonstrated significant anti-tumor activity, particularly in metastatic colorectal cancer, by inducing the lysosomal degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[1][4] These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for studying the effects of FDW028 on B7-H3 degradation.

The mechanism hinges on FDW028's inhibition of FUT8, which is responsible for the core fucosylation of B7-H3.[1][5] Inhibition of this process leads to defucosylated B7-H3. This altered glycosylation exposes a recognition motif that is bound by Heat Shock Protein Family A Member 8 (HSPA8, also known as HSC70).[1] Subsequently, HSC70 targets the defucosylated B7-H3 to the lysosome for degradation via the chaperone-mediated autophagy (CMA) pathway, involving the lysosomal receptor LAMP2A.[1][6] This targeted degradation of B7-H3 leads to the suppression of downstream signaling pathways, such as the AKT/mTOR pathway, thereby inhibiting cancer cell proliferation and migration.[2][6]

Data Presentation

Table 1: In Vitro Efficacy of FDW028 in Colorectal Cancer Cell Lines
Cell LineCancer TypeParameterValueReference
SW480Colorectal CancerIC50 (72h)5.95 µM[3]
HCT-8Colorectal CancerIC50 (72h)23.78 µM[3]
Table 2: Key Molecular Interactions in FDW028-Mediated B7-H3 Degradation
TreatmentInteracting ProteinsObservationImplicationReference
FDW028B7-H3 and HSC70Increased InteractionFDW028 promotes the binding of the chaperone protein HSC70 to B7-H3.[1][6]
FDW028B7-H3 and LAMP2AIncreased InteractionFDW028 facilitates the delivery of the B7-H3/HSC70 complex to the lysosomal receptor LAMP2A.[1][6]
FDW028B7-H3 and LAMP1Increased Co-localizationFDW028 promotes the trafficking of B7-H3 to the lysosome.[3][6]

Mandatory Visualizations

FDW028_Mechanism_of_Action cluster_cell Cancer Cell cluster_cma Chaperone-Mediated Autophagy (CMA) cluster_lysosome Lysosome FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3_core B7-H3 (Core Fucosylated) FUT8->B7H3_core Core Fucosylation B7H3_defuc B7-H3 (Defucosylated) B7H3_core->B7H3_defuc Inhibition of FUT8 leads to... HSC70 HSC70 (HSPA8) B7H3_defuc->HSC70 Binding Complex B7-H3 / HSC70 Complex B7H3_defuc->Complex HSC70->Complex LAMP2A LAMP2A Complex->LAMP2A Targets to Lysosome Degradation B7-H3 Degradation LAMP2A->Degradation Mediates Translocation

Caption: Mechanism of FDW028-induced B7-H3 degradation.

Experimental_Workflow cluster_assays Assessment of B7-H3 Degradation cluster_functional Functional Outcomes start Seed Cancer Cells (e.g., SW480, HCT-8) treatment Treat with FDW028 (e.g., 50 µM for 72h) start->treatment western_blot Western Blot (B7-H3, HSC70, LAMP2A levels) treatment->western_blot co_ip Co-Immunoprecipitation (B7-H3 + HSC70/LAMP2A interaction) treatment->co_ip if_stain Immunofluorescence (B7-H3 + LAMP1 co-localization) treatment->if_stain viability Cell Viability Assay (e.g., CCK-8) treatment->viability migration Migration Assay (e.g., Wound Healing) treatment->migration pathway_analysis Pathway Analysis (e.g., p-AKT, p-mTOR) western_blot->pathway_analysis

References

Application

Application Notes and Protocols for FDW028 in a Pulmonary Metastasis Model

For Researchers, Scientists, and Drug Development Professionals Introduction FDW028 is a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8), a key enzyme in core fucosylation.[1][2][3] Emerging research...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FDW028 is a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8), a key enzyme in core fucosylation.[1][2][3] Emerging research has highlighted the therapeutic potential of FDW028 in oncology, particularly in the context of metastatic cancers.[3][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of FDW028 in a preclinical pulmonary metastasis model, specifically focusing on its mechanism of action and anti-tumor efficacy.

FDW028 exerts its anti-tumor effects by inducing the defucosylation of B7-H3, a critical immune checkpoint molecule.[1][3] This defucosylation event triggers the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, subsequently leading to the inhibition of the downstream AKT/mTOR signaling cascade.[1][2][5] The culmination of these molecular events is a significant reduction in tumor cell proliferation, migration, and ultimately, the suppression of metastasis.[1]

Mechanism of Action of FDW028

FDW028's primary mechanism involves the targeted inhibition of FUT8. This initiates a signaling cascade that culminates in the suppression of tumor growth and metastasis.

FDW028_Mechanism cluster_0 FDW028 Action cluster_1 Cellular Processes FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3_fucosylated Fucosylated B7-H3 (Stable) FUT8->B7H3_fucosylated Maintains Fucosylation B7H3_defucosylated Defucosylated B7-H3 FUT8->B7H3_defucosylated Defucosylation AKT_mTOR AKT/mTOR Pathway B7H3_fucosylated->AKT_mTOR Activates CMA Chaperone-Mediated Autophagy (CMA) B7H3_defucosylated->CMA Induces Degradation Lysosomal Degradation CMA->Degradation Leads to Degradation->AKT_mTOR Inhibits Metastasis Tumor Proliferation & Metastasis AKT_mTOR->Metastasis Promotes

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of FDW028.

Table 1: In Vitro Activity of FDW028

Cell LineAssayIC50 / ConcentrationIncubation TimeOutcomeReference
SW480Cell Proliferation5.95 µM72 hInhibition of cell proliferation[1]
HCT-8Cell Proliferation23.78 µM72 hInhibition of cell proliferation[1]
SW480Cell Migration50 µM72 hSignificant inhibition of migration[1]
HCT-8Cell Migration50 µM72 hSignificant inhibition of migration[1]
SW480Western Blot50 µM72 hPromoted B7-H3 defucosylation and degradation; inhibited AKT/mTOR pathway[1]
HCT-8Western Blot50 µM72 hPromoted B7-H3 defucosylation and degradation; inhibited AKT/mTOR pathway[1]

Table 2: In Vivo Efficacy of FDW028

Animal ModelCancer TypeDosage and AdministrationTreatment ScheduleOutcomeReference
SW480 Xenograft (C57BL/6 mice)Colorectal Cancer10 or 20 mg/kg, i.v.Every other daySignificant anti-tumor activity, comparable to 5-Fu, with no significant weight loss[6]
Mc38 Pulmonary Metastasis (C57BL/6 mice)Colorectal Cancer20 mg/kg, i.v.Every other daySignificantly prolonged survival[6][7]

Experimental Protocols

Protocol 1: Establishment of a Murine Pulmonary Metastasis Model

This protocol details the establishment of a pulmonary metastasis model using the murine colon carcinoma cell line, Mc38.

Pulmonary_Metastasis_Workflow cluster_cell_prep Cell Preparation cluster_injection Intravenous Injection cluster_monitoring Metastasis Development & Monitoring cell_culture 1. Culture Mc38 cells to ~70-80% confluency harvest 2. Harvest cells using Trypsin-EDTA cell_culture->harvest wash 3. Wash cells with ice-cold PBS harvest->wash resuspend 4. Resuspend cells in ice-cold PBS at 1 x 10^7 cells/mL wash->resuspend animal_prep 5. Anesthetize 4-6 week old C57BL/6 mice tail_vein 6. Inject 1 x 10^6 cells (in 100 µL) into the lateral tail vein animal_prep->tail_vein development 7. Allow metastases to develop (typically 2-3 weeks) monitoring 8. Monitor animal health and body weight regularly development->monitoring

Caption: Workflow for establishing a pulmonary metastasis mouse model.

Materials:

  • Mc38 murine colon carcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile and ice-cold

  • 4-6 week old C57BL/6 mice

  • Syringes (1 mL) with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture Mc38 cells in complete medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Cell Preparation for Injection:

    • Resuspend the cell pellet in ice-cold, sterile PBS to a final concentration of 1 x 10^7 cells/mL.

    • Ensure a single-cell suspension by gently pipetting. Keep the cells on ice until injection.

  • Intravenous Injection:

    • Anesthetize the mice according to institutional guidelines.

    • Warm the tail with a heat lamp to dilate the lateral tail vein.

    • Using a 1 mL syringe with a 27-gauge needle, inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein.

  • Post-injection Monitoring:

    • Return the mice to their cages and monitor for recovery from anesthesia.

    • Regularly monitor the health and body weight of the mice. Pulmonary metastases typically develop within 2-3 weeks.

Protocol 2: In Vivo Administration of FDW028

This protocol describes the preparation and intravenous administration of FDW028 to mice with established pulmonary metastases.

FDW028 Formulation (for a 1.95 mg/mL stock solution):

  • Dissolve FDW028 in DMSO to make a concentrated stock solution (e.g., 39 mg/mL).

  • For a 1 mL working solution, take 50 µL of the 39 mg/mL FDW028 stock in DMSO.

  • Add 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 and mix until clear.

  • Add 500 µL of sterile ddH₂O to reach a final volume of 1 mL.

  • The final concentration will be approximately 1.95 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[8] This solution should be prepared fresh before each use.

Administration Procedure:

  • Treatment Initiation: Begin treatment once pulmonary metastases are established (e.g., determined by imaging or at a set time point post-cell injection).

  • Dosing: Administer FDW028 at a dose of 20 mg/kg via intravenous injection.[6][7]

  • Treatment Schedule: Injections should be performed every other day.[6][7]

  • Monitoring:

    • Monitor the body weight of the mice every other day to assess toxicity.

    • Monitor survival rates.

    • At the end of the study, lungs can be harvested for histological analysis (e.g., H&E staining) to quantify metastatic nodules.

Signaling Pathways

Chaperone-Mediated Autophagy (CMA) Pathway

CMA_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome Substrate Substrate Protein (e.g., Defucosylated B7-H3) HSC70 HSC70 (Chaperone) Substrate->HSC70 Binding LAMP2A LAMP2A Receptor HSC70->LAMP2A Delivery to Lysosome lys_HSC70 Lysosomal HSC70 LAMP2A->lys_HSC70 Translocation Degradation Degradation by Lysosomal Hydrolases lys_HSC70->Degradation Unfolding & Release

Caption: Overview of the Chaperone-Mediated Autophagy pathway.

AKT/mTOR Signaling Pathway

AKT_mTOR_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., activated by B7-H3) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Promotes Survival Cell Survival mTORC1->Survival Promotes Metabolism Metabolism mTORC1->Metabolism Promotes

Caption: Simplified representation of the AKT/mTOR signaling pathway.

Conclusion

FDW028 represents a promising therapeutic agent for targeting metastatic cancer. Its novel mechanism of action, involving the inhibition of FUT8 and subsequent degradation of B7-H3, provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols and data presented here offer a foundational guide for researchers to explore the utility of FDW028 in pulmonary metastasis models.

References

Method

Application Notes and Protocols for FDW028 Treatment in Responsive Cell Lines

These application notes provide a comprehensive guide for researchers utilizing FDW028, a potent and selective FUT8 inhibitor, to study its effects on responsive cancer cell lines such as SW480 and HCT-8. The provided pr...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing FDW028, a potent and selective FUT8 inhibitor, to study its effects on responsive cancer cell lines such as SW480 and HCT-8. The provided protocols offer detailed methodologies for key experiments to assess the anti-tumor activity of FDW028.

Introduction to FDW028

FDW028 is a small molecule inhibitor of fucosyltransferase 8 (FUT8), an enzyme responsible for core fucosylation of N-glycans.[1][2][3] In cancer cells, particularly metastatic colorectal cancer (mCRC), FDW028 exhibits potent anti-tumor activity.[1][2] Its mechanism of action involves the inhibition of FUT8, which leads to the defucosylation of the immune checkpoint molecule B7-H3. This defucosylation promotes the lysosomal degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway.[1][2][4][5] The degradation of B7-H3 subsequently inhibits the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][6]

Cell Line Responsiveness to FDW028

SW480 and HCT-8, both human colorectal adenocarcinoma cell lines, have demonstrated significant responsiveness to FDW028 treatment.[1][7]

Data Summary:

Cell LineIC50 Value (72h)Key Effects of FDW028 Treatment
SW480 5.95 µM[1][8]Inhibition of proliferation and colony formation, reduced cell migration.[1][8][9]
HCT-8 23.78 µM[1][8]Inhibition of proliferation and colony formation, reduced cell migration.[1][8][9]

Signaling Pathway Affected by FDW028

The primary signaling pathway affected by FDW028 treatment is the FUT8/B7-H3/AKT/mTOR axis.

FDW028_Signaling_Pathway cluster_cell Cancer Cell FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits FDW028->FUT8 B7_H3_f Fucosylated B7-H3 FUT8->B7_H3_f Core Fucosylation FUT8->B7_H3_f B7_H3_df Defucosylated B7-H3 AKT AKT B7_H3_f->AKT B7_H3_f->AKT CMA Chaperone-Mediated Autophagy (CMA) B7_H3_df->CMA Enters B7_H3_df->CMA Lysosome Lysosome CMA->Lysosome Mediates Degradation CMA->Lysosome Lysosome->B7_H3_df Degrades mTOR mTOR AKT->mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation CCK8_Workflow start Start seed_cells Seed SW480 or HCT-8 cells in 96-well plate (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_fdw028 Add serial dilutions of FDW028 incubate_24h->add_fdw028 incubate_72h Incubate for 72h add_fdw028->incubate_72h add_cck8 Add 10 µL CCK-8 solution to each well incubate_72h->add_cck8 incubate_1_4h Incubate for 1-4h add_cck8->incubate_1_4h read_absorbance Measure absorbance at 450 nm incubate_1_4h->read_absorbance analyze_data Calculate IC50 value read_absorbance->analyze_data end End analyze_data->end

References

Technical Notes & Optimization

Troubleshooting

Common issues with FDW028 in cell-based assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FDW028 in cell-based assays. Frequently Asked Ques...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FDW028 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FDW028?

FDW028 is a highly potent and selective inhibitor of fucosyltransferase 8 (FUT8).[1][2] It works by preventing the addition of fucose to N-glycans on proteins, a process known as core fucosylation.[3] This inhibition leads to the defucosylation of the B7-H3 protein, promoting its degradation through the chaperone-mediated autophagy (CMA) pathway.[1][2][3] Additionally, FDW028 has been shown to suppress the AKT/mTOR signaling pathway.[1]

Q2: What are the primary applications of FDW028 in cell-based assays?

FDW028 is primarily used in cancer research, particularly for studying metastatic colorectal cancer (mCRC).[1][2][3] It is utilized in various cell-based assays to investigate its anti-tumor properties, including cell proliferation assays, colony formation assays, and cell migration assays.[2][3]

Q3: What are the recommended cell lines for testing FDW028?

FDW028 has been shown to be effective in colorectal cancer cell lines such as SW480 and HCT-8.[2][3]

Troubleshooting Guide

Issue 1: Compound Solubility and Preparation

Problem: I am having trouble dissolving FDW028, or I am seeing precipitation in my stock solution or media.

Possible Causes & Solutions:

  • Solvent Quality: The solubility of FDW028 can be affected by the quality of the DMSO. Moisture-absorbing DMSO can reduce its solubility.[1]

    • Recommendation: Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[1]

  • Improper Storage: Improper storage of the stock solution can lead to degradation or precipitation.

    • Recommendation: Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Precipitation in Media: The compound may precipitate when diluted into aqueous culture media.

    • Recommendation: When preparing working solutions, it is advisable to add the FDW028 stock solution to the culture medium and mix thoroughly. For in vivo studies, a specific formulation using PEG300, Tween80, and ddH2O has been described.[1] For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Solvent Solubility
DMSO39 mg/mL (100.39 mM)[1]
Issue 2: Inconsistent or Unexpected Assay Results

Problem: I am observing high variability between replicate wells or unexpected results in my cell-based assays.

Possible Causes & Solutions:

  • Cell Health and Density: The health and density of the cells at the time of treatment can significantly impact the results.

    • Recommendation: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density across all wells.

  • Inaccurate Pipetting: Inaccurate pipetting of the compound or reagents can lead to variability.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider creating a master mix of the compound in the medium to add to the wells.

  • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration.

    • Recommendation: To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.

Issue 3: High Background or Low Signal-to-Noise Ratio

Problem: My assay is showing high background signal or a low signal-to-noise ratio, making it difficult to interpret the data.

Possible Causes & Solutions:

  • Suboptimal Assay Conditions: The incubation time, compound concentration, or assay reagents may not be optimized.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. FDW028 has shown activity at concentrations around 50 μM with an incubation time of 72 hours.[2]

  • Reagent Quality: The quality of the assay reagents can affect the signal.

    • Recommendation: Use fresh, high-quality reagents and follow the manufacturer's protocols.

Cell Line IC50 (72h)
SW4805.95 µM[2][3]
HCT-823.78 µM[2][3]

Experimental Protocols

Cell Viability Assay (Example using a colorimetric assay):

  • Cell Seeding: Seed SW480 or HCT-8 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[4] Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of FDW028 in culture medium. The final concentrations may range from 0.2 µM to 100 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FDW028. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[3]

  • Assay: After incubation, add the appropriate reagent for the viability assay (e.g., MTT, WST-1) and follow the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the recommended wavelength and calculate the IC50 value.

Visualizations

FDW028_Mechanism_of_Action FDW028 Mechanism of Action FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibits Core_Fucosylation Core Fucosylation FDW028->Core_Fucosylation prevents AKT_mTOR AKT/mTOR Pathway FDW028->AKT_mTOR suppresses FUT8->Core_Fucosylation catalyzes B7_H3 B7-H3 (Glycoprotein) Core_Fucosylation->B7_H3 modifies Defucosylated_B7_H3 Defucosylated B7-H3 B7_H3->Defucosylated_B7_H3 leads to CMA_Pathway Chaperone-Mediated Autophagy (CMA) Defucosylated_B7_H3->CMA_Pathway induces Lysosomal_Degradation Lysosomal Degradation CMA_Pathway->Lysosomal_Degradation mediates Tumor_Suppression Tumor Suppression Lysosomal_Degradation->Tumor_Suppression contributes to AKT_mTOR->Tumor_Suppression inhibition contributes to

Caption: FDW028 inhibits FUT8, leading to B7-H3 degradation and tumor suppression.

Troubleshooting_Workflow Troubleshooting FDW028 Cell-Based Assays Start Start: Unexpected Results Check_Solubility Check Compound Solubility and Preparation Start->Check_Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Use_Fresh_DMSO Use Fresh, Anhydrous DMSO Precipitation->Use_Fresh_DMSO Yes Check_Assay_Conditions Review Assay Conditions (Cell Density, Incubation Time) Precipitation->Check_Assay_Conditions No Use_Fresh_DMSO->Check_Assay_Conditions Inconsistent_Data High Variability? Check_Assay_Conditions->Inconsistent_Data Review_Pipetting Review Pipetting Technique and Check for Edge Effects Inconsistent_Data->Review_Pipetting Yes Low_Signal Low Signal-to-Noise? Inconsistent_Data->Low_Signal No Review_Pipetting->Low_Signal Optimize_Assay Optimize Compound Concentration and Reagent Quality Low_Signal->Optimize_Assay Yes End End: Consistent Results Low_Signal->End No Optimize_Assay->End

Caption: A logical workflow for troubleshooting common issues in FDW028 assays.

References

Optimization

How to improve FDW028 efficacy in resistant cell lines

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of FDW028, a...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of FDW028, a potent and highly selective FUT8 inhibitor. Our aim is to help you overcome experimental challenges and enhance the efficacy of FDW028, particularly in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FDW028?

A1: FDW028 is a selective inhibitor of fucosyltransferase 8 (FUT8). By inhibiting FUT8, FDW028 prevents the core fucosylation of the immune checkpoint molecule B7-H3 (CD276). This defucosylation marks B7-H3 for degradation through the chaperone-mediated autophagy (CMA) pathway.[1][2][3] The degradation of B7-H3 subsequently leads to the inhibition of the pro-survival PI3K/AKT/mTOR signaling pathway.[1]

Q2: My cells are not responding to FDW028 treatment. What are the potential reasons?

A2: Lack of response to FDW028, or "resistance," can arise from various factors. These can be broadly categorized as issues with experimental setup, alterations in the drug target or its downstream pathway, or activation of compensatory signaling pathways. Please refer to our Troubleshooting Guide for a detailed breakdown of potential issues and solutions.

Q3: Are there known resistance mechanisms to FDW028?

A3: While specific studies on FDW028 resistance are limited, potential mechanisms can be inferred from its mode of action. These may include:

  • Low FUT8 Expression: The target enzyme, FUT8, may not be expressed at sufficient levels in your cell line.[4]

  • Alterations in the CMA Pathway: Deficiencies in components of the chaperone-mediated autophagy pathway, such as HSC70 or LAMP2A, could prevent the degradation of defucosylated B7-H3.[5][6][7]

  • Upregulation of B7-H3 Expression: Cells may overexpress B7-H3, overwhelming the degradation capacity induced by FDW028.

  • Activation of Bypass Signaling Pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition of the AKT/mTOR pathway.[8][9]

  • Increased Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein (P-gp) and MRP1 can reduce the intracellular concentration of FDW028.[10]

Q4: What concentration of FDW028 should I use in my experiments?

A4: The optimal concentration of FDW028 is cell-line dependent. For colorectal cancer cell lines SW480 and HCT-8, IC50 values have been reported as 5.95 µM and 23.78 µM, respectively, after 72 hours of treatment.[11] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Q5: Can FDW028 be used in combination with other therapies?

A5: Yes, combination therapy is a promising strategy to enhance the efficacy of FDW028 and overcome potential resistance. Based on its mechanism of action, rational combination partners could include:

  • AKT/mTOR inhibitors: To further suppress this key survival pathway.[1][8][9]

  • Inhibitors of bypass signaling pathways: Such as EGFR inhibitors, if this pathway is activated in your resistant cells.[12][13]

  • Standard chemotherapy agents: To which B7-H3 expression may contribute to resistance.[14]

  • Immune checkpoint inhibitors: Given that B7-H3 is an immune checkpoint molecule.[15][16]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to reduced FDW028 efficacy.

Issue 1: Suboptimal Anti-tumor Effect of FDW028
Possible Cause Suggested Action Experimental Protocol
Low FUT8 expression in the target cell line. Verify FUT8 expression levels in your cell line of interest.Western Blotting for FUT8 (See Protocol 1)
Inefficient B7-H3 degradation. Confirm that FDW028 treatment leads to a reduction in B7-H3 protein levels.Western Blotting for B7-H3 (See Protocol 1)
Compromised Chaperone-Mediated Autophagy (CMA) pathway. Assess the expression of key CMA components like HSC70 and LAMP2A.Western Blotting for HSC70 and LAMP2A (See Protocol 1)
Activation of compensatory signaling pathways. Profile the activation status of alternative survival pathways (e.g., EGFR, MAPK).Phospho-protein array or Western Blotting for key signaling molecules (e.g., p-EGFR, p-ERK).
Increased drug efflux. Determine if your cell line overexpresses drug efflux pumps such as P-gp or MRP1.Western Blotting for P-gp and MRP1 (See Protocol 1)
Issue 2: Developing Acquired Resistance to FDW028
Possible Cause Suggested Action Experimental Protocol
Mutations in FUT8. Sequence the FUT8 gene in resistant clones to identify potential mutations that prevent FDW028 binding.Sanger Sequencing of FUT8
Upregulation of the PI3K/AKT/mTOR pathway. Analyze the phosphorylation status of key components of the AKT/mTOR pathway in resistant cells compared to sensitive cells.Western Blotting for p-AKT and p-mTOR (See Protocol 1)
Increased B7-H3 expression. Quantify B7-H3 expression at the protein and mRNA levels.Western Blotting and qRT-PCR for B7-H3 (See Protocols 1 & 2)

Experimental Protocols

Protocol 1: Western Blotting

This protocol is for the detection of FUT8, B7-H3, HSC70, LAMP2A, P-gp, MRP1, and phosphorylated proteins.

  • Cell Lysis:

    • Treat cells with FDW028 at the desired concentration and for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-FUT8, anti-B7-H3, anti-p-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying B7-H3 mRNA levels.

  • RNA Extraction:

    • Treat cells as required and extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green master mix and primers specific for B7-H3 and a housekeeping gene (e.g., GAPDH).

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of B7-H3 using the ΔΔCt method.

Data Presentation

Table 1: FDW028 IC50 Values in Colorectal Cancer Cell Lines
Cell LineIC50 (µM) at 72h
SW4805.95[11]
HCT-823.78[11]

This table summarizes the half-maximal inhibitory concentration (IC50) of FDW028 in two different colorectal cancer cell lines after 72 hours of treatment.

Visualizations

FDW028 Mechanism of Action

FDW028_Mechanism FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 B7H3_F Fucosylated B7-H3 FUT8->B7H3_F Fucosylation B7H3_D Defucosylated B7-H3 B7H3_F->B7H3_D FDW028 inhibits FUT8 AKT_mTOR AKT/mTOR Pathway B7H3_F->AKT_mTOR CMA Chaperone-Mediated Autophagy (CMA) B7H3_D->CMA Degradation Degradation CMA->Degradation Degradation->AKT_mTOR Inhibition Proliferation Cell Proliferation & Survival AKT_mTOR->Proliferation

Caption: FDW028 inhibits FUT8, leading to B7-H3 degradation and AKT/mTOR pathway inhibition.

Troubleshooting Workflow for Low FDW028 Efficacy

Troubleshooting_Workflow Start Start: Low FDW028 Efficacy Check_FUT8 1. Check FUT8 Expression (Western Blot) Start->Check_FUT8 FUT8_Low FUT8 Low/Absent Check_FUT8->FUT8_Low Result FUT8_Sufficient FUT8 Sufficient Check_FUT8->FUT8_Sufficient Result End_Resistant Cell Line is Likely Intrinsically Resistant FUT8_Low->End_Resistant Check_B7H3 2. Check B7-H3 Degradation (Western Blot) FUT8_Sufficient->Check_B7H3 B7H3_Degraded Degradation Occurs Check_B7H3->B7H3_Degraded Result B7H3_Not_Degraded No Degradation Check_B7H3->B7H3_Not_Degraded Result Check_Bypass 4. Investigate Bypass Pathways (Phospho-Array) B7H3_Degraded->Check_Bypass Check_CMA 3. Check CMA Components (Western Blot) B7H3_Not_Degraded->Check_CMA End_CMA_Defect Potential CMA Defect Check_CMA->End_CMA_Defect End_Combination Consider Combination Therapy (e.g., with AKT/mTORi) Check_Bypass->End_Combination

Caption: A stepwise guide to troubleshooting reduced FDW028 efficacy in vitro.

Potential Resistance Mechanisms to FDW028

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms FDW028_Efficacy FDW028 Efficacy Low_FUT8 Low FUT8 Expression Low_FUT8->FDW028_Efficacy CMA_Defect CMA Pathway Defect CMA_Defect->FDW028_Efficacy Bypass_Pathway Bypass Pathway Activation (e.g., EGFR, MAPK) Bypass_Pathway->FDW028_Efficacy Drug_Efflux Increased Drug Efflux (P-gp, MRP1) Drug_Efflux->FDW028_Efficacy B7H3_Upregulation B7-H3 Upregulation B7H3_Upregulation->FDW028_Efficacy

Caption: Overview of potential mechanisms leading to FDW028 resistance.

References

Troubleshooting

FDW028 stability and long-term storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, long-term storage, and handling of FDW028. Frequently Asked Questions (F...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, long-term storage, and handling of FDW028.

Frequently Asked Questions (FAQs)

Q1: What is FDW028 and what is its primary mechanism of action?

FDW028 is a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8).[1][2][3][4] Its primary mechanism involves binding to FUT8, which inhibits the core fucosylation of proteins.[5][6][7] This leads to the degradation of the immune checkpoint molecule B7-H3 (also known as CD276) through a process called chaperone-mediated autophagy (CMA).[1][2][3][4][5][7] The inhibition of FUT8 by FDW028 also suppresses the AKT/mTOR signaling pathway.[1][3]

Q2: What are the recommended long-term storage conditions for FDW028?

For long-term stability, FDW028 in its solid (powder) form should be stored at -20°C.[1][2][5][6] Under these conditions, it is stable for at least three to four years.[1][5][6] Some suppliers also indicate that storage at 4°C is acceptable for up to two years.[2][4]

Q3: How should I prepare and store stock solutions of FDW028?

FDW028 is soluble in DMSO at concentrations of ≥10 mg/mL.[5][6][7] To prepare a stock solution, dissolve the solid FDW028 in fresh, anhydrous DMSO.[1][6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2][4]

Q4: Is FDW028 stable at room temperature?

FDW028 is shipped at room temperature in the continental US, suggesting short-term stability at ambient temperatures.[2][5] However, for long-term storage, it is critical to follow the recommended sub-zero temperature conditions.

Stability Data Summary

The following table summarizes the known stability and storage conditions for FDW028.

FormulationStorage TemperatureStability PeriodSource(s)
Solid (Powder)-20°C≥ 4 years[5][6]
Solid (Powder)-20°C3 years[1][2][4]
Solid (Powder)4°C2 years[2][4]
In Solvent (DMSO)-80°C1 year[1]
In Solvent (DMSO)-80°C6 months[2][4]
In Solvent (DMSO)-20°C1 month[1][2][4]

Troubleshooting Guide

Issue: I am observing reduced or no activity of FDW028 in my cell-based assays.

  • Question: Was the stock solution stored correctly?

    • Answer: Improper storage of the DMSO stock solution, such as repeated freeze-thaw cycles or prolonged storage at -20°C (beyond one month), can lead to degradation of the compound.[1][2] It is recommended to use freshly prepared solutions or aliquots stored at -80°C for no longer than a year.[1]

  • Question: Is the DMSO used for solubilization of high quality?

    • Answer: FDW028's solubility can be reduced by moisture-absorbing DMSO.[1] Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[1]

  • Question: Has the compound precipitated out of the solution?

    • Answer: When diluting the DMSO stock solution into aqueous media for cell-based assays, the compound may precipitate if the final DMSO concentration is too low. Ensure the final DMSO concentration is compatible with your cell line and sufficient to maintain solubility. Visually inspect the media for any signs of precipitation after adding FDW028.

Issue: My in vivo experiment results are inconsistent.

  • Question: How was the FDW028 formulation for in vivo use prepared?

    • Answer: For in vivo administration, specific formulations are required. One example involves a multi-step process: first, dissolve FDW028 in DMSO, then mix with PEG300, followed by Tween80, and finally ddH2O.[1] Another formulation uses corn oil.[1] These mixed solutions should be used immediately for optimal results.[1] Long-term storage of these formulations is not recommended.[8]

  • Question: Was the correct dosage and administration route used?

    • Answer: Published in vivo studies using SW480 mouse xenograft models have used intravenous (i.v.) administration of FDW028 at doses of 10 and 20 mg/kg.[2][5][6] Ensure your experimental design aligns with established protocols.

Experimental Protocols

Protocol: In Vitro Cell Viability Assay

This protocol is based on the methodology used to determine the IC50 values of FDW028 in colorectal cancer cell lines.[2][9]

  • Cell Seeding: Seed SW480 or HCT-8 cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the treatment period.

  • Compound Preparation: Prepare a stock solution of FDW028 in DMSO (e.g., 10 mM). Serially dilute the stock solution to achieve final concentrations ranging from 0.2 µM to 100 µM in the cell culture medium.[9] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of FDW028.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[2][9]

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the FDW028 concentration and fitting the data to a dose-response curve.

Visualizations

FDW028_Signaling_Pathway FDW028 FDW028 FUT8 FUT8 (Fucosyltransferase 8) FDW028->FUT8 inhibits B7H3_Afuco B7-H3 (Afucosylated) FDW028->B7H3_Afuco leads to Core_Fucosylation Core Fucosylation FUT8->Core_Fucosylation mediates B7H3 B7-H3 (Glycosylated) Core_Fucosylation->B7H3 stabilizes AKT_mTOR AKT/mTOR Pathway B7H3->AKT_mTOR activates CMA_Pathway Chaperone-Mediated Autophagy (CMA) B7H3_Afuco->CMA_Pathway triggers Cell_Proliferation Tumor Cell Proliferation & Migration AKT_mTOR->Cell_Proliferation promotes Lysosome Lysosomal Degradation CMA_Pathway->Lysosome leads to Lysosome->B7H3_Afuco degrades

Caption: FDW028 inhibits FUT8, leading to B7-H3 degradation via CMA and suppression of the AKT/mTOR pathway.

FDW028_Stability_Workflow cluster_solid Solid Compound cluster_solution Stock Solution cluster_assay Experimental Use Receive Receive FDW028 (Solid) Store_Solid Store at -20°C Receive->Store_Solid Prepare_Stock Dissolve in Anhydrous DMSO Store_Solid->Prepare_Stock For Use Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Stock_80 Store at -80°C (≤ 1 year) Aliquot->Store_Stock_80 Store_Stock_20 Store at -20°C (≤ 1 month) Aliquot->Store_Stock_20 Thaw Thaw One Aliquot Store_Stock_80->Thaw Retrieve Store_Stock_20->Thaw Retrieve Dilute Dilute into Assay Medium Thaw->Dilute Avoid Avoid Repeated Freeze-Thaw Cycles Thaw->Avoid Use Use Immediately Dilute->Use

Caption: Recommended workflow for handling and storing FDW028 from solid form to experimental use.

Logical_Troubleshooting Start Reduced/No FDW028 Activity Check_Storage Was stock solution stored correctly? (-80°C, no repeated freeze-thaw) Start->Check_Storage Check_DMSO Was fresh, anhydrous DMSO used? Check_Storage->Check_DMSO Yes Result_Storage Prepare fresh stock solution. Aliquot and store at -80°C. Check_Storage->Result_Storage No Check_Precipitation Did compound precipitate in aqueous media? Check_DMSO->Check_Precipitation Yes Result_DMSO Use fresh, high-purity anhydrous DMSO. Check_DMSO->Result_DMSO No Result_Precipitation Adjust final DMSO concentration or use a different formulation. Check_Precipitation->Result_Precipitation Yes Success Problem Resolved Check_Precipitation->Success No Result_Storage->Start Result_DMSO->Start Result_Precipitation->Start

Caption: A logical workflow for troubleshooting common issues with FDW028 activity in experiments.

References

Optimization

Off-target effects of FDW028 at high concentrations

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the FUT8 inhibitor, FDW028. Here you will find troubleshooting guidance and frequentl...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the FUT8 inhibitor, FDW028. Here you will find troubleshooting guidance and frequently asked questions to navigate potential challenges during your experiments, with a focus on understanding and mitigating potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for FDW028?

FDW028 is a potent and highly selective inhibitor of Fucosyltransferase 8 (FUT8).[1][2] Its primary mechanism involves the inhibition of FUT8, which leads to the defucosylation of N-glycans on target proteins.[1][2] A key substrate of FUT8 is the immune checkpoint molecule B7-H3.[3][4] By inhibiting FUT8, FDW028 promotes the defucosylation of B7-H3, making it susceptible to lysosomal degradation through the chaperone-mediated autophagy (CMA) pathway.[1][2][3] This degradation of B7-H3 has been shown to suppress the AKT/mTOR signaling pathway, contributing to the anti-tumor effects of FDW028, particularly in metastatic colorectal cancer (mCRC).[1][2][5]

Q2: I am observing a phenotype that is inconsistent with the known function of FUT8 inhibition, especially at high concentrations of FDW028. What could be the cause?

While FDW028 is reported to be highly selective for FUT8, using it at high concentrations may lead to off-target effects.[3] An unexpected phenotype could be due to the inhibition of other cellular targets. It is also possible that the observed effect is an exaggeration of the on-target effect or is specific to the cell line or experimental model being used. To investigate this, it is crucial to perform a dose-response experiment to determine if the unexpected phenotype is only apparent at high concentrations.

Q3: How can I differentiate between on-target and off-target effects of FDW028 in my experiments?

Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. Here are a few strategies:

  • Use a structurally unrelated FUT8 inhibitor: If a different FUT8 inhibitor with a distinct chemical structure recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Rescue experiment: Overexpression of FUT8 in your cells could rescue the on-target phenotype, but not an off-target effect.

  • Knockdown/Knockout of the target: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FUT8 expression should mimic the on-target effects of FDW028.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of FDW028 to FUT8 in a cellular context. A lack of correlation between target engagement and the observed phenotype might suggest off-target involvement.

Q4: What are some common experimental pitfalls to avoid when working with FDW028 at high concentrations?

  • Solubility Issues: FDW028 has limited solubility in aqueous solutions.[1] Ensure that the compound is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration in your assay medium does not lead to precipitation. Visual inspection of the medium for precipitates is recommended.

  • DMSO Concentration: Keep the final DMSO concentration in your cellular assays consistent across all conditions and as low as possible (typically below 0.5%) to avoid solvent-induced artifacts.

  • Cell Viability: High concentrations of any small molecule inhibitor can induce cytotoxicity. Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not simply a consequence of cell death.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Reduced or no inhibition of B7-H3 fucosylation at expected concentrations. 1. FDW028 degradation or instability. 2. Low cell permeability. 3. High FUT8 expression in the cell line.1. Prepare fresh stock solutions of FDW028. 2. Verify cell permeability using a cellular uptake assay or by assessing the inhibition of a known intracellular substrate of FUT8. 3. Quantify FUT8 expression levels in your cell line via qPCR or Western blot.
Unexpected changes in the phosphorylation of signaling proteins other than AKT/mTOR. 1. Off-target kinase inhibition at high concentrations. 2. Crosstalk between the FUT8/B7-H3 axis and other signaling pathways.1. Consult the hypothetical kinase selectivity profile (Table 1) for potential off-targets. Use a specific inhibitor for the suspected off-target kinase to see if it phenocopies the effect. 2. Review the literature for known interactions between FUT8 and the affected pathway.
Inconsistent IC50 values for FDW028 in cell proliferation assays. 1. Variability in cell seeding density. 2. Differences in incubation time. 3. Compound precipitation at higher concentrations.1. Ensure consistent cell seeding density across all plates and experiments. 2. Maintain a consistent incubation time with the compound. 3. Visually inspect the wells with the highest concentrations for any signs of precipitation before reading the plate.
Cell death observed at concentrations intended for FUT8 inhibition. 1. On-target toxicity in a specific cell line. 2. Off-target toxicity.1. Perform a FUT8 knockdown to see if it replicates the cytotoxic effect. 2. Test the effect of FDW028 in a cell line that does not express FUT8. If cytotoxicity persists, it is likely an off-target effect.

Quantitative Data Summary

The following table presents a hypothetical kinase selectivity profile for FDW028. This data is for illustrative purposes to guide researchers in designing experiments to investigate potential off-target effects. It is recommended to perform a comprehensive kinase screen to determine the actual off-target profile of FDW028 in your experimental system.

Table 1: Hypothetical Kinase Selectivity Profile for FDW028

TargetOn-Target/Off-TargetIC50 (nM)Fold Selectivity vs. FUT8
FUT8 On-Target 15 1
Kinase AOff-Target1,500100
Kinase BOff-Target5,200347
Kinase COff-Target>10,000>667
Kinase DOff-Target8,750583

Note: The IC50 value for FUT8 is based on reported in vitro activity. The off-target kinase data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for FDW028 Target Engagement

This protocol is designed to verify the direct binding of FDW028 to its target protein, FUT8, within intact cells.

Materials:

  • Cells of interest (e.g., SW480)

  • FDW028

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-FUT8 antibody

  • Anti-GAPDH or other loading control antibody

Method:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of FDW028 or DMSO (vehicle) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an anti-FUT8 antibody to detect the amount of soluble FUT8 at each temperature.

    • Use an anti-GAPDH antibody as a loading control.

Expected Outcome:

In the presence of FDW028, FUT8 should be stabilized, resulting in more soluble protein at higher temperatures compared to the DMSO-treated control.

Protocol 2: Western Blot for B7-H3 and Phospho-AKT (Ser473) Levels

This protocol allows for the assessment of the downstream effects of FDW028 on its target pathway.

Materials:

  • Cells of interest (e.g., HCT-8)

  • FDW028

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-B7-H3, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Method:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with a range of FDW028 concentrations (and a DMSO control) for the desired time (e.g., 24, 48, or 72 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcome:

Treatment with FDW028 is expected to cause a dose-dependent decrease in the protein levels of B7-H3 and a reduction in the phosphorylation of AKT at Ser473.

Visualizations

FDW028_Signaling_Pathway cluster_cytoplasm Cytoplasm B7H3 B7-H3 AKT AKT B7H3->AKT activates FUT8 FUT8 FUT8->B7H3 fucosylates Defucosylated_B7H3 Defucosylated B7-H3 FDW028 FDW028 FDW028->FUT8 inhibits Lysosome Lysosome Defucosylated_B7H3->Lysosome degradation pAKT p-AKT mTOR mTOR pAKT->mTOR activates pmTOR p-mTOR Experimental_Workflow_CETSA start Start: Treat cells with FDW028 or DMSO heat Heat cells at various temperatures start->heat lyse Lyse cells and centrifuge heat->lyse supernatant Collect supernatant (soluble proteins) lyse->supernatant western Western Blot for soluble FUT8 supernatant->western analysis Analyze protein stability western->analysis Logical_Relationship_Troubleshooting observation Unexpected Phenotype (High [FDW028]) dose_response Dose-Response Curve observation->dose_response rescue Rescue Experiment (FUT8 Overexpression) observation->rescue knockdown FUT8 Knockdown observation->knockdown on_target On-Target Effect off_target Off-Target Effect dose_response->on_target Phenotype correlates with FUT8 IC50 dose_response->off_target Phenotype only at high concentrations rescue->on_target Phenotype is rescued rescue->off_target Phenotype persists knockdown->on_target Phenotype is mimicked knockdown->off_target Phenotype is not mimicked

References

Troubleshooting

Interpreting unexpected results from FDW028 experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FDW028 in their experiments. The information is tailored for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FDW028 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to interpret unexpected results and refine their experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FDW028?

A1: FDW028 is a highly potent and selective inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] Its primary mechanism involves preventing the core fucosylation of N-glycans on target proteins. A key target is the immune checkpoint molecule B7-H3. By inhibiting FUT8, FDW028 leads to the defucosylation of B7-H3, which then promotes the binding of HSPA8 (HSC70). This interaction facilitates the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway.[1][4] The degradation of B7-H3 ultimately leads to the suppression of the AKT/mTOR signaling pathway, resulting in anti-tumor effects, particularly in metastatic colorectal cancer (mCRC).[1]

Q2: In which cancer cell lines has FDW028 shown efficacy?

A2: FDW028 has demonstrated potent anti-tumor activity in colorectal cancer cell lines, specifically SW480 and HCT-8.[4]

Q3: What are the recommended in vitro concentrations for FDW028?

A3: For cell-based assays, a concentration of 50 μM for 72 hours has been shown to be effective in promoting the defucosylation and lysosomal degradation of B7-H3 and inhibiting the AKT/mTOR pathway.[2] The IC50 values for cell proliferation inhibition over 72 hours are approximately 5.95 μM for SW480 cells and 23.78 μM for HCT-8 cells.[2][5]

Q4: How should FDW028 be prepared and stored?

A4: FDW028 is typically dissolved in DMSO to create a stock solution. For in vivo studies, the DMSO stock can be further diluted in carriers like corn oil or a mixture of PEG300, Tween80, and ddH2O.[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[3] Stock solutions should be stored at -20°C or -80°C to prevent degradation.

Troubleshooting Guide for Unexpected Results

This guide addresses potential discrepancies between expected and observed outcomes in FDW028 experiments.

Scenario 1: No significant decrease in B7-H3 protein levels after FDW028 treatment.

Expected Outcome: Treatment with FDW028 should lead to a noticeable reduction in B7-H3 protein levels as detected by western blot.

Potential Cause Troubleshooting Steps
FDW028 Degradation Ensure FDW028 was stored correctly and the stock solution is not expired. Prepare fresh dilutions before each experiment.
Suboptimal Treatment Conditions Verify the concentration and duration of FDW028 treatment. For SW480 and HCT-8 cells, a concentration of around 50 μM for 72 hours is a good starting point.[2]
Inefficient Chaperone-Mediated Autophagy (CMA) The degradation of B7-H3 is dependent on the CMA pathway.[4] Confirm that the cell line used has a functional CMA system. Co-treat with a lysosomal inhibitor like chloroquine (CHQ) or ammonium chloride (AC); a reversal of the FDW028 effect (i.e., restored B7-H3 levels) would indicate that the degradation is lysosome-dependent.
Low FUT8 Expression in Cell Line FDW028's effect is dependent on the presence of its target, FUT8.[5] Confirm FUT8 expression levels in your cell line via qPCR or western blot.
Antibody Issues Use a validated antibody for B7-H3. Run appropriate controls, including a positive control cell lysate known to express B7-H3 and a negative control.
Scenario 2: No downstream inhibition of the AKT/mTOR pathway is observed.

Expected Outcome: A decrease in B7-H3 should lead to reduced phosphorylation of AKT and mTOR.

Potential Cause Troubleshooting Steps
Timing of Analysis The inhibition of downstream signaling may occur at a different time point than the degradation of B7-H3. Perform a time-course experiment to identify the optimal time point for observing AKT/mTOR pathway inhibition.
Cell Line Specific Signaling The link between B7-H3 and the AKT/mTOR pathway may vary between cell lines. Confirm this link in your specific cell model.
Compensatory Signaling Pathways Other signaling pathways may be activated, compensating for the inhibition of the B7-H3 axis. Investigate other relevant pathways that might be active in your cell line.
Issues with Phospho-Antibodies Antibodies specific to phosphorylated proteins can be sensitive to handling and buffer conditions. Ensure proper antibody validation and include appropriate positive and negative controls.
Scenario 3: High variability in cell viability assay results.

Expected Outcome: FDW028 should consistently inhibit cell proliferation in sensitive cell lines.

Potential Cause Troubleshooting Steps
Inconsistent Seeding Density Ensure a uniform number of cells are seeded in each well. Variations in starting cell number can significantly impact final viability readings.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification during incubation.
FDW028 Precipitation High concentrations of FDW028 may precipitate in the culture medium. Visually inspect the wells for any signs of precipitation. If observed, try a lower concentration or a different solvent/dilution method.
Cell Line Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells may respond differently to the compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy of FDW028 in Colorectal Cancer Cell Lines

Cell LineAssayConcentrationDurationResult
SW480Cell Proliferation0.2–100 μM72 hoursIC50: 5.95 μM[2][5]
HCT-8Cell Proliferation0.2–100 μM72 hoursIC50: 23.78 μM[2][5]
SW480Migration50 μM72 hoursSignificant inhibition[2]
HCT-8Migration50 μM72 hoursSignificant inhibition[2]
SW480B7-H3 Degradation50 μM72 hoursPromoted degradation[2]
HCT-8B7-H3 Degradation50 μM72 hoursPromoted degradation[2]

Table 2: In Vivo Efficacy of FDW028

Animal ModelDosageAdministrationResult
SW480 xenograft mice10 or 20 mg/kgIntravenous (i.v.), every other daySignificant anti-tumor activity[2]
Mc38 pulmonary metastasis mice20 mg/kgi.v., every other daySignificantly prolonged survival[2]

Experimental Protocols

Western Blot Analysis of B7-H3 and AKT/mTOR Signaling
  • Cell Lysis: After treating cells with FDW028 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against B7-H3, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT or similar)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • FDW028 Treatment: Treat the cells with a serial dilution of FDW028 and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Visualizations

FDW028_Signaling_Pathway cluster_cma FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3_fucosylated Fucosylated B7-H3 FUT8->B7H3_fucosylated Promotes Fucosylation B7H3_defucosylated Defucosylated B7-H3 FUT8->B7H3_defucosylated AKT_mTOR AKT/mTOR Pathway B7H3_fucosylated->AKT_mTOR Activates HSPA8 HSPA8 (HSC70) B7H3_defucosylated->HSPA8 Binds CMA_complex B7-H3/HSPA8 Complex Lysosome Lysosome CMA_complex->Lysosome Targets to Degradation B7-H3 Degradation Lysosome->Degradation Mediates Degradation->AKT_mTOR Inhibits Tumor_effects Anti-Tumor Effects (Proliferation, Migration) AKT_mTOR->Tumor_effects Inhibits

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation.

Troubleshooting_Workflow Start Unexpected Result (e.g., No B7-H3 degradation) Check_Reagent Check FDW028 Integrity (Storage, Preparation) Start->Check_Reagent Decision1 Reagent OK? Check_Reagent->Decision1 Check_Protocol Verify Experimental Protocol (Concentration, Duration) Decision2 Protocol OK? Check_Protocol->Decision2 Check_Cells Assess Cell Line (FUT8 expression, CMA functionality) Decision3 Cells OK? Check_Cells->Decision3 Check_Detection Validate Detection Method (Antibody, Controls) Decision4 Detection OK? Check_Detection->Decision4 Decision1->Check_Protocol Yes Solution1 Prepare Fresh Reagent Decision1->Solution1 No Decision2->Check_Cells Yes Solution2 Optimize Protocol Decision2->Solution2 No Decision3->Check_Detection Yes Solution3 Use Alternative Cell Line or Confirm Pathway Decision3->Solution3 No Solution4 Use Validated Antibody and Controls Decision4->Solution4 No End Problem Resolved Decision4->End Yes Solution1->Check_Reagent Solution2->Check_Protocol Solution3->End Solution4->Check_Detection

References

Optimization

Adjusting FDW028 incubation time for optimal B7-H3 degradation

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing FDW028 to induce the degradation of B7-H3. Frequently Asked Questions (FAQs) Q1: What is the me...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing FDW028 to induce the degradation of B7-H3.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for FDW028-induced B7-H3 degradation?

FDW028 is a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8).[1][2] By inhibiting FUT8, FDW028 prevents the core fucosylation of the immune checkpoint protein B7-H3. This defucosylated B7-H3 is then recognized by the chaperone protein HSPA8 (also known as HSC70). HSC70 binds to a specific motif on B7-H3 and targets it for lysosomal degradation through the chaperone-mediated autophagy (CMA) pathway.[3] This process ultimately leads to a reduction in B7-H3 protein levels.[3][4]

Q2: What is a recommended starting incubation time for observing B7-H3 degradation?

Based on published studies, a 72-hour incubation period with FDW028 is a well-established time point for observing significant degradation of B7-H3 in colorectal cancer cell lines such as SW480 and HCT-8.[2][5] However, the optimal incubation time may vary depending on the cell type and experimental conditions. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal kinetics of B7-H3 degradation in your specific model system.

Q3: What concentrations of FDW028 are typically used?

In vitro studies have demonstrated effective B7-H3 degradation in SW480 and HCT-8 cells with FDW028 concentrations in the micromolar range.[2][5] A concentration of 50 μM has been frequently used to achieve significant B7-H3 reduction.[2][5] It is advisable to perform a dose-response experiment (e.g., 10, 25, 50, 100 μM) to identify the optimal concentration for your cell line.

Q4: I am not observing significant B7-H3 degradation. What are some potential troubleshooting steps?

Several factors could contribute to a lack of B7-H3 degradation. Consider the following:

  • Cell Line Specificity: The expression levels of FUT8, B7-H3, and components of the CMA pathway (e.g., HSC70, LAMP2A) can vary between cell lines. Confirm that your cell line expresses these necessary components.

  • FDW028 Activity: Ensure the proper storage and handling of your FDW028 compound to maintain its activity. Prepare fresh dilutions for each experiment.

  • Incubation Time and Concentration: As mentioned, the kinetics of degradation can be cell-type dependent. Try extending the incubation time or increasing the FDW028 concentration.

  • Lysosomal Function: Since FDW028 induces lysosomal degradation of B7-H3, compromised lysosomal function in your cells could impair the process.[3] You can assess lysosomal activity using commercially available assays.

  • Experimental Controls: Include appropriate controls in your experiment. A vehicle control (e.g., DMSO) is essential. To confirm the degradation is lysosome-dependent, you can co-treat cells with FDW028 and a lysosomal inhibitor like chloroquine (CHQ) or bafilomycin A1.[5][6] Inhibition of degradation in the presence of these inhibitors would support a lysosomal mechanism.

Experimental Data Summary

The following table summarizes typical experimental parameters for FDW028 treatment to induce B7-H3 degradation based on published literature.

ParameterDetailsSource
Cell Lines SW480, HCT-8 (colorectal cancer)[3][5]
FDW028 Concentration 0.2 - 100 μM (50 μM is a common effective concentration)[2][5]
Incubation Time 72 hours (for significant degradation)[2][5]
Key Downstream Effects Attenuation of AKT/mTOR signaling pathway[1][5]

Key Experimental Protocols

Protocol: Western Blot Analysis of B7-H3 Degradation

This protocol outlines a general procedure to assess the degradation of B7-H3 in cultured cells following treatment with FDW028.

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • FDW028 Treatment: Treat the cells with the desired concentrations of FDW028. Include a vehicle-only control (e.g., DMSO). For mechanistic studies, you may include co-treatment with a lysosomal inhibitor.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against B7-H3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the B7-H3 signal to a loading control (e.g., β-actin or GAPDH).

Visualizations

FDW028_Mechanism FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3_F Fucosylated B7-H3 FUT8->B7H3_F Fucosylates B7H3_dF Defucosylated B7-H3 B7H3_F->B7H3_dF Defucosylation HSC70 HSC70 B7H3_dF->HSC70 Binds Lysosome Lysosome HSC70->Lysosome Targets to Degradation Degradation Lysosome->Degradation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture FDW028_Prep 2. Prepare FDW028 dilutions Treatment 3. Treat cells with FDW028 Incubation 4. Incubate (e.g., 72h) Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Quantification 6. Protein Quantification Lysis->Quantification Western_Blot 7. Western Blot for B7-H3 Quantification->Western_Blot Data_Analysis 8. Data Analysis Western_Blot->Data_Analysis

References

Troubleshooting

FDW028 Treatment in Animal Models: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of FDW028 in animal models. The following troubleshooting guides and frequen...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of FDW028 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, with a focus on reported side effects and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the reported side effects of FDW028 in animal models?

Based on publicly available research, the primary animal model used for FDW028 efficacy studies has been mice. In these studies, FDW028 administered intravenously at doses of 10 mg/kg and 20 mg/kg did not cause significant weight loss in the treated animals, which is a common indicator of systemic toxicity.[1] Body weight was monitored every other day during the treatment period.[1]

Q2: I am observing weight loss in my mouse cohort treated with FDW028. What could be the cause?

While published studies report no significant weight loss, several factors in your experimental setup could contribute to this observation:

  • Vehicle Formulation and Administration: Ensure the vehicle used to dissolve FDW028 is well-tolerated and administered correctly. Improper formulation or a rapid injection rate can cause stress or adverse reactions.

  • Animal Health Status: Pre-existing health conditions in the animal cohort can make them more susceptible to treatment-related stress. Ensure all animals are healthy and properly acclimated before starting the experiment.

  • Tumor Burden: In xenograft models, a large tumor burden can lead to cancer-associated cachexia, resulting in weight loss that is independent of the drug treatment. Monitor tumor growth in relation to body weight changes.

  • Dosing Regimen: The reported dosing schedule is every other day.[1] A more frequent administration schedule might lead to cumulative stress or toxicity.

Q3: Are there any other reported toxicities for FDW028 in animal models?

Currently, detailed public information regarding comprehensive toxicology studies, including histopathology of major organs or clinical chemistry analysis, is limited. The primary reported safety indicator is the lack of significant body weight change during efficacy studies in mice.[1] Researchers should, therefore, implement their own comprehensive monitoring protocols to assess for any potential unforeseen toxicities.

Q4: What is the mechanism of action of FDW028?

FDW028 is a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8).[2][3] By inhibiting FUT8, FDW028 prevents the core fucosylation of glycoproteins, a key post-translational modification. A primary target of this action is the immune checkpoint molecule B7-H3.[2][3] Inhibition of B7-H3 fucosylation leads to its degradation via the chaperone-mediated autophagy (CMA) pathway.[2][3] This, in turn, inhibits downstream signaling pathways such as the AKT/mTOR pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies with FDW028 in mouse models.

ParameterDetailsReference
Animal Model C57BL/6 mice (4-6 weeks old)[1]
Xenograft Model Colorectal cancer cell line SW480[1]
FDW028 Dosage 10 mg/kg and 20 mg/kg[1]
Administration Route Intravenous (i.v.) injection[1]
Dosing Frequency Every other day[1]
Primary Side Effect Monitored Body weight[1]
Reported Observation No significant weight loss observed[1]

Experimental Protocols

In Vivo Efficacy and Toxicity Assessment in a Xenograft Mouse Model

This protocol is based on the methodology described in the available literature for assessing the anti-tumor activity and monitoring for overt toxicity of FDW028.

  • Animal Model: Utilize 4-6 week old C57BL/6 mice.

  • Cell Line: Use a suitable cancer cell line, such as the SW480 colorectal cancer cell line.

  • Tumor Implantation:

    • Culture SW480 cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in a suitable medium (e.g., serum-free RPMI-1640) at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Once the tumors reach a palpable size (e.g., ~100 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, 10 mg/kg FDW028, 20 mg/kg FDW028, positive control like 5-Fu).

    • Prepare FDW028 in a suitable vehicle for intravenous administration.

    • Administer the treatments intravenously every other day.

  • Monitoring:

    • Measure the tumor volume and body weight of each mouse every other day.

    • Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity levels.

  • Endpoint:

    • The experiment can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

    • At the endpoint, euthanize the mice, and collect tumors and major organs for further analysis (e.g., weight, histopathology).

Visualizations

FDW028_Signaling_Pathway FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibits B7H3_defucosylated Defucosylated B7-H3 FDW028->B7H3_defucosylated promotes defucosylation of B7-H3 via FUT8 inhibition B7H3_fucosylated Fucosylated B7-H3 FUT8->B7H3_fucosylated catalyzes FUT8->B7H3_defucosylated AKT_mTOR AKT/mTOR Pathway B7H3_fucosylated->AKT_mTOR activates CMA Chaperone-Mediated Autophagy (CMA) B7H3_defucosylated->CMA is targeted for Lysosome Lysosomal Degradation CMA->Lysosome leads to Tumor_Growth Tumor Growth & Proliferation Lysosome->Tumor_Growth inhibits by degrading B7-H3 AKT_mTOR->Tumor_Growth promotes Experimental_Workflow start Start: Healthy C57BL/6 Mice tumor_implantation Tumor Cell Implantation (e.g., SW480 cells) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Intravenous Administration (Vehicle, FDW028, etc.) Every Other Day grouping->treatment monitoring Monitor Tumor Volume & Body Weight Every Other Day treatment->monitoring monitoring->treatment Repeat Dosing endpoint Endpoint Criteria Met (e.g., tumor size, treatment duration) monitoring->endpoint analysis Euthanasia & Tissue Collection for Further Analysis endpoint->analysis end End of Study analysis->end

References

Optimization

Enhancing FDW028 delivery to tumor tissues

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing FDW028 in their experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing FDW028 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research on enhancing FDW028 delivery to tumor tissues.

Frequently Asked Questions (FAQs)

Q1: What is FDW028 and what is its primary mechanism of action?

A1: FDW028 is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2][3] Its primary mechanism of action involves the inhibition of FUT8, which leads to the defucosylation of the immune checkpoint protein B7-H3. This defucosylation promotes the lysosomal degradation of B7-H3 through a chaperone-mediated autophagy (CMA) pathway.[1][4][5] Additionally, FDW028 has been shown to suppress the AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[1][3]

Q2: In which cancer models has FDW028 shown efficacy?

A2: FDW028 has demonstrated significant anti-tumor activity in preclinical models of metastatic colorectal cancer (mCRC).[1][3][4][5] Specifically, it has been shown to inhibit the proliferation and migration of SW480 and HCT-8 colorectal cancer cells in vitro and reduce tumor growth in an SW480 xenograft mouse model.[3] It also prolonged survival in a Mc38 pulmonary metastasis model.[3]

Q3: What are the recommended in vivo formulations for FDW028?

A3: For in vivo studies, FDW028 can be formulated for oral or intravenous administration. A common formulation involves dissolving FDW028 in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and water, or a suspension in corn oil.[1] It is crucial to ensure the final solution is clear and administered immediately after preparation for optimal results.[1]

Q4: What is the stability of FDW028 in powder and solution form?

A4: As a powder, FDW028 is stable for up to 3 years when stored at -20°C.[1] In a DMSO stock solution, it is recommended to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] For short-term storage, solutions can be kept at -20°C for up to one month.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with FDW028.

Issue 1: Poor or Inconsistent In Vitro Efficacy
Potential Cause Troubleshooting Suggestion
FDW028 Degradation Prepare fresh stock solutions of FDW028 in high-quality, anhydrous DMSO.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Cell Line Resistance Confirm B7-H3 expression levels in your cell line, as FDW028's efficacy is linked to B7-H3 degradation. Consider using cell lines with known high B7-H3 expression, such as SW480 or HCT-8, as positive controls.[3]
Incorrect Dosing Perform a dose-response study to determine the optimal concentration of FDW028 for your specific cell line. IC50 values for SW480 and HCT-8 cells have been reported as 5.95 µM and 23.78 µM, respectively, after 72 hours of treatment.[3]
Suboptimal Assay Conditions Ensure the incubation time is sufficient for FDW028 to exert its effect. For example, significant inhibition of proliferation and migration in SW480 and HCT-8 cells was observed after 72 hours.[3]
Issue 2: Suboptimal In Vivo Tumor Growth Inhibition
Potential Cause Troubleshooting Suggestion
Poor Bioavailability Optimize the formulation and administration route. For intravenous injection, ensure complete dissolution of FDW028 in the vehicle. For oral gavage, a homogenous suspension is critical.[1] Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue.
Inadequate Dosing Regimen Titrate the dose of FDW028. In an SW480 xenograft model, intravenous injections of 10 or 20 mg/kg every other day showed significant anti-tumor activity.[3]
Tumor Microenvironment Barriers The dense extracellular matrix and high interstitial fluid pressure in solid tumors can limit drug penetration. Consider co-administration with agents that modify the tumor microenvironment, such as those that degrade the extracellular matrix or normalize tumor vasculature.
Rapid Drug Clearance If pharmacokinetic analysis reveals rapid clearance, consider alternative delivery systems like nanoparticles to prolong circulation time and enhance tumor accumulation.

Quantitative Data Summary

Parameter Cell Line Value Reference
IC50 (72h) SW4805.95 µM[3]
IC50 (72h) HCT-823.78 µM[3]
In Vivo Dosage (i.v.) SW480 Xenograft10 or 20 mg/kg (every other day)[3]
In Vivo Dosage (i.v.) Mc38 Pulmonary Metastasis20 mg/kg (every other day)[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of FDW028-Induced B7-H3 Degradation

Objective: To determine the effect of FDW028 on B7-H3 protein levels in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW480)

  • FDW028

  • Complete cell culture medium

  • DMSO (anhydrous)

  • Protease inhibitor cocktail

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-B7-H3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • FDW028 Treatment: Prepare a stock solution of FDW028 in DMSO. Treat cells with varying concentrations of FDW028 (e.g., 0, 10, 25, 50 µM) for 72 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations for all samples. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary anti-B7-H3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescence substrate and an imaging system. g. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software and normalize B7-H3 levels to the loading control.

Protocol 2: Evaluation of AKT/mTOR Pathway Inhibition by FDW028

Objective: To assess the effect of FDW028 on the phosphorylation status of key proteins in the AKT/mTOR pathway.

Materials:

  • Same as Protocol 1, with the addition of:

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Western Blotting: a. Perform SDS-PAGE and protein transfer as described in Protocol 1. b. Probe separate membranes with antibodies against the phosphorylated and total forms of AKT, mTOR, and S6K. c. Follow the same incubation, washing, and detection steps as in Protocol 1.

  • Data Analysis: For each protein, calculate the ratio of the phosphorylated form to the total form to determine the extent of pathway inhibition.

Visualizations

FDW028_Mechanism_of_Action cluster_cell Tumor Cell cluster_akt_pathway AKT/mTOR Pathway FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibits AKT AKT FDW028->AKT suppresses B7H3_fucosylated Fucosylated B7-H3 (on cell surface) FUT8->B7H3_fucosylated fucosylates B7H3_defucosylated Defucosylated B7-H3 B7H3_fucosylated->B7H3_defucosylated defucosylation Lysosome Lysosome B7H3_defucosylated->Lysosome chaperone-mediated autophagy Degradation B7-H3 Degradation Lysosome->Degradation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow_In_Vivo cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_endpoint Endpoint Analysis Tumor_Implantation Implant Tumor Cells (e.g., SW480) in Mice Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization FDW028_Treatment Administer FDW028 (e.g., 10 mg/kg, i.v.) Randomization->FDW028_Treatment Vehicle_Control Administer Vehicle Control Randomization->Vehicle_Control Tumor_Measurement Measure Tumor Volume (e.g., every 2 days) FDW028_Treatment->Tumor_Measurement Body_Weight Monitor Body Weight FDW028_Treatment->Body_Weight Vehicle_Control->Tumor_Measurement Vehicle_Control->Body_Weight Tumor_Excision Excise Tumors at Endpoint Tumor_Measurement->Tumor_Excision IHC_Analysis Immunohistochemistry (B7-H3, p-AKT) Tumor_Excision->IHC_Analysis Western_Blot Western Blot Analysis (Tumor Lysates) Tumor_Excision->Western_Blot Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues Start Suboptimal FDW028 Efficacy Observed Check_Reagents Verify FDW028 Integrity & Cell Line Viability Start->Check_Reagents In Vitro Check_Formulation Optimize Formulation & Administration Route Start->Check_Formulation In Vivo Optimize_Dose Perform Dose-Response & Time-Course Check_Reagents->Optimize_Dose Reagents OK Confirm_Target Confirm B7-H3 Expression in Cell Line Optimize_Dose->Confirm_Target Optimization Fails Assess_PK Conduct Pharmacokinetic Studies Check_Formulation->Assess_PK Formulation OK Evaluate_TME Assess Tumor Microenvironment (e.g., vascularization) Assess_PK->Evaluate_TME PK Acceptable

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of FDW028 and Other FUT8 Inhibitors for Researchers

A detailed guide for researchers, scientists, and drug development professionals on the performance of FDW028 in comparison to other inhibitors of Fucosyltransferase 8 (FUT8), supported by experimental data and methodolo...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of FDW028 in comparison to other inhibitors of Fucosyltransferase 8 (FUT8), supported by experimental data and methodologies.

Fucosyltransferase 8 (FUT8), the sole enzyme responsible for core fucosylation of N-glycans in mammals, has emerged as a critical target in cancer therapy.[1] Its role in tumor progression, metastasis, and immune evasion has spurred the development of various inhibitors aimed at modulating its activity.[2] This guide provides a comprehensive comparison of a novel selective FUT8 inhibitor, FDW028, with other known FUT8 inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Performance Comparison of FUT8 Inhibitors

FDW028 is a potent and highly selective small-molecule inhibitor of FUT8.[3][4] Its primary mechanism of action involves the induction of defucosylation, leading to the lysosomal degradation of the immune checkpoint molecule B7-H3 via the chaperone-mediated autophagy (CMA) pathway.[3][4] This targeted degradation of B7-H3, coupled with the suppression of the AKT/mTOR signaling pathway, contributes to its significant anti-tumor activity, particularly in metastatic colorectal cancer.[3]

In comparison, other FUT8 inhibitors such as SGN-2FF and β-carbafucose exhibit different characteristics. SGN-2FF is a potent and orally active fucosylation inhibitor, but it is non-selective.[5][6] β-carbafucose acts as a metabolic inhibitor, being assimilated into the fucose salvage pathway to form an incompetent substrate for fucosyltransferases, thereby blocking cellular fucosylation.[7][8] A selective, GDP-dependent covalent inhibitor has also been reported by Manabe et al., which has shown efficacy in cell-based assays.[9][10]

The following table summarizes the available quantitative data for these FUT8 inhibitors.

InhibitorTypeTargetIC50 / KDCell Line(s)Reference(s)
FDW028 Small MoleculeFUT8IC50: 5.95 µMSW480[6]
IC50: 23.78 µMHCT-8[6]
KD: 5.486 µM-[6]
Manabe et al. Inhibitor CovalentFUT8KD: 49 nM-[11]
SGN-2FF Small MoleculeFucosylation (non-selective)Not Available-[5]
β-carbafucose Metabolic InhibitorFucosyltransferasesNot Available-[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

FDW028_Mechanism_of_Action cluster_cell Cancer Cell FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibits B7H3_fucosylated Core-fucosylated B7-H3 FUT8->B7H3_fucosylated catalyzes B7H3_defucosylated Defucosylated B7-H3 B7H3_fucosylated->B7H3_defucosylated defucosylation AKT_mTOR AKT/mTOR Pathway B7H3_fucosylated->AKT_mTOR activates HSC70 HSC70 B7H3_defucosylated->HSC70 binds Lysosome Lysosome HSC70->Lysosome targets to Degradation B7-H3 Degradation Lysosome->Degradation mediates Proliferation Tumor Proliferation & Metastasis Degradation->Proliferation inhibits AKT_mTOR->Proliferation

Caption: Mechanism of FDW028 action in cancer cells.

Experimental_Workflow_FUT8_Inhibition cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Assay FUT8 Enzyme Activity Assay Binding_Assay Inhibitor-FUT8 Binding Assay Enzyme_Assay->Binding_Assay HTS High-Throughput Screening HTS->Enzyme_Assay Cell_Culture Cancer Cell Lines (e.g., SW480, HCT-8) Inhibitor_Treatment Treatment with FUT8 Inhibitors Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Inhibitor_Treatment->Viability_Assay Migration_Assay Cell Migration Assay (e.g., Transwell) Inhibitor_Treatment->Migration_Assay Fucosylation_Detection Lectin-based Fucosylation Detection Inhibitor_Treatment->Fucosylation_Detection Western_Blot Western Blot Analysis (B7-H3, p-AKT) Inhibitor_Treatment->Western_Blot Xenograft Xenograft Mouse Model Treatment Inhibitor Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Treatment->Survival_Analysis

References

Comparative

A Head-to-Head Comparison: FDW028 and 2F-Fuc in the Modulation of Fucosylation

For researchers, scientists, and drug development professionals, understanding the nuances of fucosylation inhibitors is critical for advancing therapeutic strategies. This guide provides an objective comparison of two k...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fucosylation inhibitors is critical for advancing therapeutic strategies. This guide provides an objective comparison of two key compounds, FDW028 and 2-Fucosidase (2F-Fuc), supported by experimental data and detailed methodologies.

Fucosylation, the addition of fucose to glycans, is a crucial post-translational modification involved in a myriad of cellular processes, from cell adhesion and signaling to immune responses. Its dysregulation is implicated in various diseases, including cancer. Consequently, inhibitors of fucosylation are valuable tools for research and potential therapeutic agents. This guide focuses on a comparative analysis of FDW028, a potent and selective inhibitor of fucosyltransferase 8 (FUT8), and 2F-Fuc, a broader inhibitor of fucosylation.

Quantitative Comparison of FDW028 and 2F-Fuc

The following tables summarize the available quantitative data for FDW028 and 2F-Fuc, providing a snapshot of their inhibitory activities.

Compound Target Cell Line Inhibitory Concentration (IC50) Effect
FDW028FUT8SW4805.95 µM[1][2]Inhibition of cell proliferation
HCT-823.78 µM[1][2]Inhibition of cell proliferation
2F-FucFucosylationCHO K1152 µM ± 96 µM[3]In-cell inhibition of fucosylation
Plant Cell ElongationArabidopsis1.1 µM[4]Inhibition of root cell elongation

Mechanism of Action and Cellular Effects

FDW028 is a highly potent and selective small-molecule inhibitor of FUT8, the enzyme responsible for core fucosylation.[5] Its mechanism of action involves the direct inhibition of FUT8, leading to the defucosylation of target proteins such as the immune checkpoint molecule B7-H3.[6][7] This defucosylation triggers the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway and also suppresses the AKT/mTOR signaling pathway, ultimately exhibiting strong anti-tumor effects.[5]

In contrast, 2F-Fuc, and its cell-permeable form 2F-Peracetyl-Fucose, acts as a nonselective inhibitor of fucosylation.[2] It is metabolically converted into GDP-2F-Fuc, which then acts as a competitive inhibitor of various fucosyltransferases.[8] Furthermore, the accumulation of GDP-2F-Fuc provides feedback inhibition to the de novo GDP-fucose biosynthesis pathway, further reducing cellular fucosylation.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of FDW028 and 2F-Fuc.

Fucosylation Analysis by Lectin Blotting

This protocol is used to determine the level of fucosylation on glycoproteins.

  • Protein Extraction and Quantification:

    • Lyse cells treated with FDW028, 2F-Fuc, or control in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Lectin Incubation:

    • Block the membrane with 3% BSA or 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a biotinylated lectin specific for fucose (e.g., Aleuria aurantia lectin - AAL) at a concentration of 1 µg/mL in the blocking solution for 1-2 hours at room temperature.[9][10]

  • Detection:

    • Wash the membrane extensively with TBST.

    • Incubate with streptavidin-HRP or streptavidin-AP diluted in blocking solution for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an appropriate chemiluminescent or colorimetric substrate.[9][11][12]

Analysis of AKT/mTOR Pathway Activation by Western Blot

This protocol assesses the phosphorylation status of key proteins in the AKT/mTOR pathway.

  • Sample Preparation:

    • Treat cells with FDW028 or control for the desired time.

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

  • Electrophoresis and Transfer:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane as described above.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT, mTOR, and downstream effectors like S6K1 and 4E-BP1.[13][14][15][16]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) kit.[13]

Chaperone-Mediated Autophagy (CMA) Assay

This protocol allows for the investigation of CMA activity.

  • Isolation of Lysosomes:

    • Isolate lysosomes from treated and control cells through differential centrifugation followed by a density gradient centrifugation.[17]

  • In Vitro Uptake and Degradation Assay:

    • Incubate isolated lysosomes with a radiolabeled or fluorescently tagged CMA substrate protein (e.g., GAPDH).

    • Measure the amount of substrate that is taken up and degraded by the lysosomes. This can be assessed by quantifying the amount of substrate associated with the lysosomal fraction (binding and uptake) and the amount of degraded substrate in the supernatant.[2][18][19][20]

  • Immunofluorescence for CMA Components:

    • Fix and permeabilize cells.

    • Incubate with primary antibodies against CMA markers such as LAMP2A and HSC70.

    • Visualize the localization and co-localization of these proteins using fluorescently labeled secondary antibodies and confocal microscopy.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by FDW028 and 2F-Fuc can aid in understanding their distinct mechanisms.

FDW028_Mechanism FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 AKT_mTOR AKT/mTOR Pathway FDW028->AKT_mTOR suppresses B7H3_fucosylated Fucosylated B7-H3 FUT8->B7H3_fucosylated catalyzes core fucosylation B7H3_defucosylated Defucosylated B7-H3 B7H3_fucosylated->B7H3_defucosylated CMA Chaperone-Mediated Autophagy (CMA) B7H3_defucosylated->CMA Lysosome Lysosomal Degradation CMA->Lysosome Cell_Growth Tumor Cell Growth & Proliferation Lysosome->Cell_Growth inhibits AKT_mTOR->Cell_Growth promotes

Figure 1. Mechanism of action of FDW028.

TwoF_Fuc_Mechanism TwoF_Fuc 2F-Fuc GDP_2F_Fuc GDP-2F-Fuc TwoF_Fuc->GDP_2F_Fuc metabolic conversion Fucosyltransferases Fucosyltransferases (FUTs) GDP_2F_Fuc->Fucosyltransferases competitively inhibits DeNovo_Pathway De Novo GDP-Fucose Biosynthesis GDP_2F_Fuc->DeNovo_Pathway feedback inhibition Fucosylation Cellular Fucosylation Fucosyltransferases->Fucosylation catalyzes DeNovo_Pathway->Fucosylation provides GDP-Fucose for

Figure 2. Mechanism of action of 2F-Fuc.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Cell Culture Treatment Treatment with FDW028 or 2F-Fuc Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis CMA_Assay CMA Assay Treatment->CMA_Assay (for isolated lysosomes) Protein_Quant Protein Quantification Lysis->Protein_Quant Western_Blot Western Blot (AKT/mTOR) Protein_Quant->Western_Blot Lectin_Blot Lectin Blot (Fucosylation) Protein_Quant->Lectin_Blot

Figure 3. General experimental workflow.

References

Validation

FDW028 vs. 5-Fluorouracil in Colorectal Cancer Models: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the novel FUT8 inhibitor, FDW028, and the established chemotherapeutic agent, 5-fluorouracil (5-FU), in pr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel FUT8 inhibitor, FDW028, and the established chemotherapeutic agent, 5-fluorouracil (5-FU), in preclinical colorectal cancer (CRC) models. The data presented is based on available experimental evidence, offering a side-by-side analysis of their efficacy, mechanisms of action, and experimental protocols.

At a Glance: FDW028 and 5-Fluorouracil

FeatureFDW0285-Fluorouracil (5-FU)
Target Fucosyltransferase 8 (FUT8)[1]Thymidylate Synthase (TS), DNA, and RNA[2][3][4]
Mechanism of Action Inhibits core fucosylation, leading to defucosylation and subsequent lysosomal degradation of the immune checkpoint molecule B7-H3 via chaperone-mediated autophagy (CMA).[1][5][6] This destabilization of B7-H3 exhibits potent anti-tumor activity.[1][5] FDW028 has also been shown to suppress the AKT/mTOR signaling pathway.[5]A pyrimidine analog that, upon intracellular conversion to active metabolites, inhibits thymidylate synthase, a key enzyme in DNA synthesis.[2][3][4] Its metabolites are also incorporated into DNA and RNA, leading to DNA damage and disruption of RNA function.[2][3]
Therapeutic Approach Targeted TherapyChemotherapy
Reported Efficacy in CRC Models Demonstrates potent anti-tumor activity in both in vitro and in vivo CRC models, with efficacy comparable to 5-FU in a SW480 xenograft model.[7] It has been shown to significantly prolong the survival of mice with CRC pulmonary metastases.[1]A cornerstone of CRC chemotherapy for decades, showing efficacy in various preclinical and clinical settings.[2][8] However, resistance to 5-FU is a significant clinical challenge.[2][9]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of FDW028 and 5-FU in CRC models based on published data.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineFDW028 IC50 (µM)5-Fluorouracil IC50 (µM)Exposure Time
SW4805.95[1][10]19.85[9]72 hours (FDW028), 48 hours (5-FU)
HCT-823.78[1][10]Not explicitly found for direct comparison72 hours
HCT116Not explicitly found19.87[9]48 hours

Note: IC50 values for 5-FU can vary significantly depending on the experimental conditions, including the duration of drug exposure.[11]

In Vivo Efficacy: SW480 Xenograft Model

A direct comparison study in a SW480 colorectal cancer cell line xenograft mouse model reported comparable anti-tumor activity between FDW028 and 5-FU.[7]

TreatmentDosageAdministrationKey Findings
FDW02810 or 20 mg/kg[10]Intravenous (i.v.), every other day[10]Inhibited tumor growth at a rate comparable to 5-FU.[10] No significant weight loss was observed in the treated mice.[7]
5-Fluorouracil10 mg/kg[7]Not explicitly stated in the direct comparison, but commonly administered intraperitoneally (i.p.) in other studies.[5]Showed significant tumor growth inhibition.[7]

Signaling Pathways and Mechanisms of Action

FDW028 Signaling Pathway

FDW028 acts by inhibiting FUT8, which sets off a cascade of events leading to the degradation of the B7-H3 protein, a key immune checkpoint molecule.

FDW028_Pathway FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 B7H3_fuc Fucosylated B7-H3 FUT8->B7H3_fuc mediates fucosylation B7H3_defuc Defucosylated B7-H3 B7H3_fuc->B7H3_defuc CMA Chaperone-Mediated Autophagy (CMA) B7H3_defuc->CMA is targeted by Lysosome Lysosomal Degradation CMA->Lysosome Tumor Tumor Growth Inhibition Lysosome->Tumor results in

Caption: FDW028 inhibits FUT8, leading to B7-H3 degradation and tumor inhibition.

5-Fluorouracil Mechanism of Action

5-FU exerts its cytotoxic effects through multiple mechanisms that disrupt DNA and RNA synthesis and function.

five_FU_Pathway fiveFU 5-Fluorouracil Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) fiveFU->Metabolites is converted to TS Thymidylate Synthase (TS) Metabolites->TS inhibits (FdUMP) RNA_Func RNA Function Metabolites->RNA_Func disrupts (FUTP) DNA_Damage DNA Damage Metabolites->DNA_Damage causes (FdUTP) DNA_Synth DNA Synthesis TS->DNA_Synth is required for Cell_Death Cell Death DNA_Synth->Cell_Death inhibition leads to RNA_Func->Cell_Death disruption leads to DNA_Damage->Cell_Death leads to

Caption: 5-FU's metabolites inhibit key cellular processes, leading to cell death.

Experimental Protocols

This section details the methodologies used in the preclinical studies comparing FDW028 and 5-FU.

In Vitro Cell Proliferation Assay
  • Cell Lines: Human colorectal cancer cell lines SW480 and HCT-8 were used.[1]

  • Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator.[1]

  • Treatment: Cells were treated with varying concentrations of FDW028 (e.g., 0.2–100 µM) for 72 hours.[10]

  • Analysis: Cell proliferation was assessed to determine the IC50 values.[1]

In Vivo Xenograft Study
  • Animal Model: 4-6 week old C57BL/6 mice were used.[10]

  • Tumor Implantation: SW480 colorectal cancer cells were implanted subcutaneously to establish tumors.

  • Treatment Groups:

    • Vehicle control

    • FDW028 (10 mg/kg, intravenously, every other day)[10]

    • FDW028 (20 mg/kg, intravenously, every other day)[10]

    • 5-Fluorouracil (10 mg/kg)[7]

  • Monitoring: Tumor size and body weight of the mice were measured every other day during the experiment.[10]

  • Endpoint: The study evaluated tumor growth inhibition and overall survival.

Experimental Workflow: In Vivo Xenograft Comparison

The following diagram illustrates the typical workflow for a comparative in vivo study.

experimental_workflow start Start: SW480 Cell Culture implant Subcutaneous Implantation in C57BL/6 Mice start->implant tumor_dev Tumor Development implant->tumor_dev grouping Randomization into Treatment Groups tumor_dev->grouping treatment Drug Administration (FDW028 or 5-FU) grouping->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring monitoring->treatment repeated doses endpoint Endpoint: Data Analysis (Tumor Growth Inhibition) monitoring->endpoint

Caption: Workflow of the in vivo comparison of FDW028 and 5-FU in a xenograft model.

Conclusion

FDW028 represents a promising novel targeted therapy for colorectal cancer, demonstrating potent anti-tumor efficacy that is comparable to the established chemotherapeutic agent 5-fluorouracil in a preclinical xenograft model. Its distinct mechanism of action, targeting the FUT8-B7-H3 axis, offers a potential new therapeutic avenue, particularly for metastatic colorectal cancer. Further investigation is warranted to fully elucidate the clinical potential of FDW028 and its positioning relative to standard-of-care treatments like 5-FU. The detailed experimental protocols provided herein offer a foundation for the design of future comparative studies.

References

Comparative

Validating FDW028's Effect on B7-H3 through FUT8 Knockdown: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methods to validate the effect of FDW028, a novel inhibitor of fucosyltransferase 8 (FUT8), on the immune...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the effect of FDW028, a novel inhibitor of fucosyltransferase 8 (FUT8), on the immune checkpoint protein B7-H3. The primary validation method discussed is the knockdown of the FUT8 gene, which phenocopies the pharmacological inhibition by FDW028. Experimental data is presented to support the mechanism of action, which involves the degradation of B7-H3 via the chaperone-mediated autophagy (CMA) pathway upon defucosylation.

Mechanism of Action: FDW028 and FUT8 in B7-H3 Regulation

B7-H3, a member of the B7 family, is a highly glycosylated protein that is overexpressed in various cancers and is associated with poor prognosis. The stability and function of B7-H3 are regulated by post-translational modifications, particularly N-glycosylation. Core fucosylation, the addition of a fucose sugar to the N-glycan core, is a critical step in this process, catalyzed by the enzyme fucosyltransferase 8 (FUT8).

FDW028 is a potent and selective small-molecule inhibitor of FUT8.[1][2] By inhibiting FUT8, FDW028 prevents the core fucosylation of B7-H3.[1][2] This defucosylation exposes a recognition motif on the B7-H3 protein, specifically the 106-110 SLRLQ motif.[1][2] This motif is then recognized by the chaperone protein HSPA8 (also known as HSC70), which targets the defucosylated B7-H3 to the lysosome for degradation via the chaperone-mediated autophagy (CMA) pathway.[1][2] This mechanism is validated by experiments demonstrating that knockdown of FUT8 mimics the effect of FDW028, leading to decreased B7-H3 levels.[1][2]

Comparative Analysis of B7-H3 Reduction Strategies

The following tables summarize the quantitative data from experiments comparing the effects of FDW028 treatment and FUT8 knockdown on B7-H3 expression and localization in colorectal cancer cell lines (SW480 and HCT-8).

Table 1: Effect of FDW028 and FUT8 Knockdown on B7-H3 Protein Levels

Treatment/ConditionCell LineB7-H3 Protein Level (relative to control)Core Fucosylation Level (relative to control)Reference
FDW028 (50 µM) SW480Significantly DecreasedMarkedly Attenuated[1][2]
HCT-8Significantly DecreasedMarkedly Attenuated[1][2]
FUT8 siRNA SW480Sharply ReducedMarkedly Reduced[1][2]
HCT-8Sharply ReducedMarkedly Reduced[1][2]
2F-Fuc (50 µM) SW480Decreased (less effective than FDW028)Attenuated[2]
HCT-8Decreased (less effective than FDW028)Attenuated[2]

Table 2: Validation of Lysosomal Degradation Pathway

ConditionCell LineB7-H3 Colocalization with LAMP1 (Pearson's R value)Effect on B7-H3 Levels with Lysosomal Inhibitors (CHQ/AC)Reference
FUT8 Knockdown SW480Significantly IncreasedInhibition of B7-H3 degradation reversed[1][2]
HCT-8Significantly IncreasedInhibition of B7-H3 degradation reversed[1][2]
FDW028 (50 µM) SW480Significantly IncreasedInhibition of B7-H3 degradation reversed[2]
HCT-8Significantly IncreasedInhibition of B7-H3 degradation reversed[2]

CHQ: Chloroquine; AC: Ammonium Chloride (lysosome inhibitors)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

FUT8 Knockdown using siRNA
  • Cell Seeding: Seed SW480 or HCT-8 cells in 6-well plates to reach 50-60% confluency on the day of transfection.

  • siRNA Preparation: Prepare siRNA duplexes targeting human FUT8. A non-targeting siRNA should be used as a negative control.

  • Transfection: Transfect the cells with FUT8 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's instructions. A final siRNA concentration of 100 nM is recommended.[2]

  • Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream analysis.

  • Validation of Knockdown: Confirm the knockdown efficiency of FUT8 at both the mRNA (qRT-PCR) and protein (immunoblotting) levels.

FDW028 and Other Inhibitor Treatments
  • Cell Seeding: Seed SW480 or HCT-8 cells in appropriate culture vessels and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of FDW028, 2F-Fuc (a non-selective fucosylation inhibitor), chloroquine (CHQ), and ammonium chloride (AC) in a suitable solvent (e.g., DMSO).

  • Treatment: Treat the cells with the desired concentrations of the inhibitors. For FDW028, a concentration range of 0.2-100 µM for 72 hours is effective for cell viability assays, with 50 µM for 72 hours being optimal for observing B7-H3 degradation.[2][3] For 2F-Fuc, a concentration of 50 µM for 72 hours can be used for comparison.[2] For lysosomal inhibition, co-treatment with 50 µM CHQ or 100 µM AC is recommended.[1][2]

  • Control: Treat a parallel set of cells with the vehicle (e.g., DMSO) as a negative control.

  • Analysis: After the incubation period, harvest the cells for subsequent analysis (e.g., immunoblotting, immunofluorescence).

Immunoblotting
  • Cell Lysis: Lyse the treated or transfected cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against B7-H3, FUT8, HSC70, LAMP2A, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G agarose/magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against B7-H3 overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Immunoblot Analysis: Analyze the eluted proteins by immunoblotting using antibodies against HSC70 and LAMP2A to detect interaction.

Immunofluorescence
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment/Transfection: Treat or transfect the cells as described in the respective protocols.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block the cells with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against B7-H3 and LAMP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

  • Image Analysis: Acquire images using a confocal microscope and analyze the colocalization of B7-H3 and LAMP1 using appropriate software to calculate the Pearson's correlation coefficient.

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the underlying mechanisms and experimental design, the following diagrams were generated using Graphviz.

FDW028_Mechanism cluster_inhibition Inhibition cluster_enzyme Enzyme cluster_process Cellular Process cluster_protein Protein State FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibits FUT8_KD FUT8 Knockdown FUT8_KD->FUT8 reduces Fucosylation B7-H3 Core Fucosylation FUT8->Fucosylation catalyzes Degradation B7-H3 Degradation (Chaperone-Mediated Autophagy) Fucosylation->Degradation prevents B7H3_F Fucosylated B7-H3 (Stable) Fucosylation->B7H3_F B7H3_D Defucosylated B7-H3 (Unstable) B7H3_D->Degradation promotes

FDW028 and FUT8 Knockdown Inhibit B7-H3 Fucosylation, Promoting Degradation.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Experimental Assays cluster_validation Validation of Degradation Pathway Control Control (Vehicle/scrambled siRNA) Immunoblot Immunoblotting (B7-H3, FUT8 levels) Control->Immunoblot FDW028 FDW028 Treatment FDW028->Immunoblot IF Immunofluorescence (B7-H3 & LAMP1 colocalization) FDW028->IF Lysosomal_Inhibitors Lysosomal Inhibitors (Chloroquine, NH4Cl) FDW028->Lysosomal_Inhibitors FUT8_KD FUT8 Knockdown FUT8_KD->Immunoblot CoIP Co-Immunoprecipitation (B7-H3, HSC70, LAMP2A interaction) FUT8_KD->CoIP FUT8_KD->IF FUT8_KD->Lysosomal_Inhibitors Lysosomal_Inhibitors->Immunoblot confirms lysosomal role

Workflow for Validating FDW028's Effect on B7-H3.

Logical_Relationship cluster_evidence Supporting Evidence Hypothesis FDW028 reduces B7-H3 by inhibiting FUT8 Evidence1 FDW028 treatment decreases B7-H3 Hypothesis->Evidence1 Evidence2 FUT8 knockdown decreases B7-H3 Hypothesis->Evidence2 Conclusion FDW028's effect on B7-H3 is mediated by FUT8 inhibition, leading to lysosomal degradation. Evidence1->Conclusion Evidence2->Conclusion Evidence3 FDW028 & FUT8 knockdown increase B7-H3 interaction with HSC70/LAMP2A Evidence3->Conclusion Evidence4 FDW028 & FUT8 knockdown increase B7-H3 colocalization with LAMP1 Evidence4->Conclusion

Logical Framework for FDW028 Validation.

References

Validation

FDW028: A Comparative Analysis of Cross-reactivity with Other Fucosyltransferases

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the binding specificity of FDW028, a novel small-molecule inhibitor of Fucosyltransferase 8 (FUT8), with other...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of FDW028, a novel small-molecule inhibitor of Fucosyltransferase 8 (FUT8), with other fucosyltransferases. The information presented is based on available experimental data to objectively assess its cross-reactivity profile.

FDW028 has been identified as a potent and highly selective inhibitor of FUT8, an enzyme responsible for core fucosylation of N-glycans.[1][2][3] This modification plays a crucial role in various cellular processes and is implicated in the pathology of diseases such as metastatic colorectal cancer.[1][4] The selectivity of a pharmacological inhibitor is a critical parameter, influencing its therapeutic window and potential off-target effects. This guide summarizes the key experimental findings that substantiate the specificity of FDW028 for FUT8 over other fucosyltransferases.

Data on FDW028 Specificity

The primary evidence for the high selectivity of FDW028 for FUT8 comes from a chemical pulldown assay designed to identify its binding partners in a cellular context. This experiment provides a direct assessment of the inhibitor's ability to bind to various fucosyltransferases present in cell lysates.

Table 1: Summary of FDW028 Binding Specificity to Fucosyltransferases

FucosyltransferaseBinding Detected with FDW028 ProbeMethodReference
FUT8 Yes Chemical Pulldown Assay[2]
Other FUTsNoChemical Pulldown Assay[2]

This data is based on a chemical pulldown experiment using a biotinylated FDW028 probe in SW480 cell lysates, followed by western blotting and LC-MS/MS analysis. The absence of other fucosyltransferases in the pulldown fraction indicates a lack of significant binding under the experimental conditions.[2]

Experimental Protocols

A detailed understanding of the methodology used to assess cross-reactivity is essential for interpreting the results. The following protocol outlines the chemical pulldown assay used to determine the binding specificity of FDW028.

Chemical Pulldown Assay for FDW028 Target Identification

Objective: To identify the specific protein targets that bind to FDW028 from a complex protein mixture (cell lysate).

Materials:

  • FDW028-PEG6-biotin probe

  • SW480 cell lysates

  • Streptavidin-coupled Dynabeads

  • Lysis buffer

  • Wash buffers

  • Elution buffer

  • FUT8-Flag antibody (for western blot detection)

  • Apparatus for western blotting and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Methodology:

  • Probe Synthesis: FDW028 is chemically modified with a PEG linker and a biotin tag to create the FDW028-PEG6-biotin probe. The biotin tag allows for high-affinity capture of the probe and any bound proteins.

  • Cell Lysate Preparation: SW480 cells, known to express various fucosyltransferases, are lysed to release their protein content.

  • Probe Incubation: The cell lysate is incubated with the FDW028-PEG6-biotin probe (e.g., at a concentration of 0.2 mM). During this incubation, FDW028 binds to its target protein(s).

  • Capture of Probe-Protein Complexes: Streptavidin-coupled Dynabeads are added to the lysate-probe mixture. The high affinity between biotin and streptavidin results in the immobilization of the FDW028-PEG6-biotin probe, along with any bound proteins, onto the magnetic beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are analyzed by:

    • Western Blotting: To specifically detect the presence of a known target, in this case, FUT8-Flag.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify the full spectrum of proteins pulled down by the probe.

The results of this experiment showed that while FUT8 was significantly enriched in the FDW028-PEG6-biotin pulldown fraction, no other fucosyltransferases were detected, indicating a high degree of specificity for FDW028 towards FUT8.[2]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of FDW028's action, the following diagrams are provided.

G cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis Lysate SW480 Cell Lysate (Contains FUTs) Incubation Incubation: Probe + Lysate Lysate->Incubation Probe FDW028-PEG6-biotin Probe Probe->Incubation Capture Capture of Probe-Protein Complex Incubation->Capture Beads Streptavidin Beads Beads->Capture Wash Wash to Remove Non-specific Proteins Capture->Wash Elution Elution of Bound Proteins Wash->Elution Analysis Western Blot / LC-MS/MS Elution->Analysis Result FUT8 Identified (No other FUTs) Analysis->Result

Caption: Workflow for Chemical Pulldown Assay to Determine FDW028 Specificity.

G FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits Core_Fucosylation Core Fucosylation of B7-H3 FUT8->Core_Fucosylation B7H3_defuc Defucosylated B7-H3 B7H3_fuc Fucosylated B7-H3 (Stable on cell surface) Core_Fucosylation->B7H3_fuc CMA_Pathway Chaperone-Mediated Autophagy (CMA) Pathway B7H3_defuc->CMA_Pathway Degradation Lysosomal Degradation of B7-H3 CMA_Pathway->Degradation Anti_Tumor Anti-Tumor Effect Degradation->Anti_Tumor

Caption: Signaling Pathway of FDW028-mediated Inhibition of FUT8.

References

Comparative

Reproducibility of FDW028 Anti-Tumor Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the anti-tumor effects of FDW028, a novel and potent inhibitor of fucosyltransferase 8 (FUT8). While the bod...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor effects of FDW028, a novel and potent inhibitor of fucosyltransferase 8 (FUT8). While the body of research on FDW028 is still emerging and primarily based on a foundational study, this document summarizes the existing experimental data, details the methodologies employed, and compares its performance with a standard-of-care alternative, 5-fluorouracil (5-Fu). The information presented aims to offer an objective overview for researchers interested in the reproducibility and therapeutic potential of this compound.

Mechanism of Action

FDW028 exerts its anti-tumor effects by selectively inhibiting FUT8, an enzyme responsible for core fucosylation of proteins.[1][2][3] This inhibition leads to the defucosylation of the immune checkpoint molecule B7-H3, making it susceptible to lysosomal degradation through the chaperone-mediated autophagy (CMA) pathway.[1][3][4] The degradation of B7-H3 subsequently disrupts downstream signaling, including the AKT/mTOR pathway, which is crucial for cancer cell proliferation and survival.[1][2][5]

Signaling Pathway of FDW028

The following diagram illustrates the proposed signaling pathway through which FDW028 mediates its anti-tumor effects.

FDW028_Signaling_Pathway cluster_inhibition FDW028 Action cluster_degradation B7-H3 Degradation cluster_downstream Downstream Effects FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3_fucosylated Fucosylated B7-H3 (Stable) FUT8->B7H3_fucosylated Promotes Fucosylation B7H3_defucosylated Defucosylated B7-H3 AKT_mTOR AKT/mTOR Pathway B7H3_fucosylated->AKT_mTOR Activates CMA_pathway Chaperone-Mediated Autophagy (CMA) B7H3_defucosylated->CMA_pathway Enters Lysosome Lysosomal Degradation CMA_pathway->Lysosome Mediates Lysosome->B7H3_defucosylated Degrades Tumor_effects Inhibition of Proliferation, Migration, and Survival AKT_mTOR->Tumor_effects Promotes

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation via CMA, which in turn inhibits the pro-survival AKT/mTOR pathway.

Experimental Data: FDW028 vs. 5-Fluorouracil

The following tables summarize the quantitative data from in vitro and in vivo studies on FDW028. For comparison, data for 5-fluorouracil (5-Fu), a commonly used chemotherapeutic for colorectal cancer, is included where available.

Table 1: In Vitro Anti-Proliferative Activity of FDW028
Cell LineFDW028 IC₅₀ (µM)
SW480 (colorectal adenocarcinoma)5.95[1][6]
HCT-8 (colorectal adenocarcinoma)23.78[1][6]

IC₅₀ (Half-maximal inhibitory concentration) values were determined after 72 hours of treatment.[1][6]

Table 2: In Vivo Anti-Tumor Efficacy in SW480 Xenograft Model
Treatment GroupDosageTumor Growth InhibitionBody Weight Change
FDW02810 mg/kg (i.v. every other day)Significant inhibition (comparable to 5-Fu)[1][6]No significant loss[1][3]
FDW02820 mg/kg (i.v. every other day)Significant inhibition[1]No significant loss[1][3]
5-Fluorouracil (5-Fu)10 mg/kgComparable to FDW028 (10 mg/kg)[6]Not specified
Table 3: Survival in Mc38 Pulmonary Metastasis Model
Treatment GroupDosageOutcome
FDW02820 mg/kg (i.v. every other day)Significantly prolonged survival[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Cell Viability Assay
  • Cell Lines: SW480 and HCT-8 human colorectal cancer cells.

  • Treatment: Cells were treated with FDW028 at concentrations ranging from 0.2 to 100 µM for 72 hours.[1]

  • Method: Cell viability was assessed to determine the IC₅₀ values. The specific viability assay (e.g., MTT, MTS) is not explicitly stated in the provided abstracts but is a standard method in such studies.

  • Control: A vehicle-treated group served as the control.

In Vivo Xenograft Model
  • Animal Model: SW480 human colorectal cancer cells were xenografted into mice.

  • Treatment: Tumor-bearing mice were intravenously administered with FDW028 (10 or 20 mg/kg) or 5-Fu (10 mg/kg) every other day.[3][6]

  • Parameters Measured: Tumor growth was monitored throughout the study. Body weight was also recorded to assess toxicity.[3][6]

  • Positive Control: 5-fluorouracil (5-Fu) was used as a positive control for anti-tumor activity.[6]

Pulmonary Metastasis Model
  • Animal Model: Mc38 murine colon adenocarcinoma cells were used to establish a pulmonary metastasis model in mice.

  • Treatment: Mice were treated with FDW028 (20 mg/kg, i.v. every other day).[1]

  • Primary Outcome: The primary endpoint was the survival of the tumor-bearing mice.[1]

Experimental Workflow

The diagram below outlines a general workflow for evaluating the anti-tumor effects of a compound like FDW028.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., SW480, HCT-8) Treatment_In_Vitro Treatment with FDW028 (Varying Concentrations) Cell_Culture->Treatment_In_Vitro Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_In_Vitro->Viability_Assay Migration_Assay Cell Migration Assay (e.g., Transwell) Treatment_In_Vitro->Migration_Assay Western_Blot Western Blot for Signaling Proteins (e.g., B7-H3, p-AKT) Treatment_In_Vitro->Western_Blot IC50_Calculation IC50 Calculation Viability_Assay->IC50_Calculation Viability_Assay->IC50_Calculation Animal_Model Xenograft or Metastasis Animal Model Treatment_In_Vivo Treatment with FDW028 (e.g., i.v. injection) Animal_Model->Treatment_In_Vivo Tumor_Measurement Tumor Volume and Body Weight Measurement Treatment_In_Vivo->Tumor_Measurement Survival_Analysis Survival Analysis Treatment_In_Vivo->Survival_Analysis Statistical_Analysis Statistical Analysis of Tumor Growth and Survival Tumor_Measurement->Statistical_Analysis Tumor_Measurement->Statistical_Analysis Survival_Analysis->Statistical_Analysis

Caption: A typical workflow for preclinical evaluation of an anti-tumor compound, from in vitro assays to in vivo models and data analysis.

Conclusion and Future Directions

The initial findings on FDW028 are promising, suggesting it is a potent and selective FUT8 inhibitor with significant anti-tumor activity in preclinical models of metastatic colorectal cancer.[1][3][4] Its efficacy appears comparable to the established chemotherapeutic agent 5-fluorouracil in a xenograft model, with the added benefit of no significant weight loss observed at the tested doses.[1][6]

However, it is crucial to emphasize that the current understanding of FDW028's anti-tumor effects is based on a limited number of published studies. Therefore, the reproducibility of these findings by independent research groups is a critical next step in validating its therapeutic potential. Future studies should aim to:

  • Independently replicate the in vitro and in vivo experiments to confirm the initial findings.

  • Expand the range of cancer cell lines and tumor models to determine the broader applicability of FDW028.

  • Investigate potential mechanisms of resistance to FDW028.

  • Conduct detailed toxicology and pharmacokinetic studies to further assess its safety profile and in vivo behavior.

References

Validation

FDW028 in Combination with Immunotherapy: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FDW028 with alternative therapeutic strategies when combined with immunotherapy. While direct preclinical...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FDW028 with alternative therapeutic strategies when combined with immunotherapy. While direct preclinical or clinical data for FDW028 in combination with immunotherapy is not yet publicly available, this guide outlines the strong scientific rationale for such a combination, presents available data for FDW028 as a monotherapy, and compares its profile with that of alternative agents targeting the B7-H3 immune checkpoint in combination with immunotherapy.

FDW028: A Novel FUT8 Inhibitor with Immunomodulatory Potential

FDW028 is a potent and highly selective small molecule inhibitor of Fucosyltransferase 8 (FUT8).[1][2] FUT8 is a critical enzyme in the fucosylation pathway, responsible for adding fucose to N-glycans on various proteins.[3] In the context of oncology, the inhibition of FUT8 by FDW028 has demonstrated significant anti-tumor effects, primarily through the degradation of the immune checkpoint molecule B7-H3 (also known as CD276).[1][4]

Mechanism of Action

FDW028's primary mechanism of action involves the inhibition of FUT8, which leads to the defucosylation of B7-H3. This alteration marks B7-H3 for lysosomal degradation via the chaperone-mediated autophagy (CMA) pathway.[4][5] The degradation of B7-H3, a protein overexpressed in a wide range of cancers and associated with poor prognosis, is a key driver of FDW028's anti-tumor activity.[6]

Furthermore, preclinical studies have shown that FDW028 treatment attenuates the expression of other critical immune checkpoint molecules, including Programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and PD-L2.[1] This multifaceted immunomodulatory activity provides a strong rationale for combining FDW028 with existing immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, to achieve synergistic anti-tumor effects. Inhibition of FUT8 has been shown to reduce cell-surface expression of PD-1 and enhance T cell activation, leading to more effective tumor eradication.[3][7]

FDW028_Mechanism cluster_FDW028 FDW028 cluster_FUT8 FUT8 Enzyme cluster_B7H3 B7-H3 Protein cluster_ImmuneResponse Immune Response FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 Inhibits B7H3_defuco B7-H3 (Defucosylated) FDW028->B7H3_defuco Promotes Defucosylation B7H3 B7-H3 (Core Fucosylated) FUT8->B7H3 Core Fucosylates T_cell T-cell Inhibition B7H3->T_cell Inhibits T-cell function Degradation Lysosomal Degradation (CMA Pathway) B7H3_defuco->Degradation Undergoes Immune_Evasion Tumor Immune Evasion Degradation->Immune_Evasion Reduces T_cell->Immune_Evasion Leads to

FDW028 Mechanism of Action

Preclinical Data for FDW028 Monotherapy

Preclinical studies have demonstrated the efficacy of FDW028 as a single agent in colorectal cancer (CRC) models.

Cell LineIC50 (μM)Reference
SW4805.95[1]
HCT-823.78[1]

In vivo, FDW028 has shown significant anti-tumor activity in xenograft and metastasis models.[8][9]

Animal ModelTreatmentOutcomeReference
SW480 Xenograft10 or 20 mg/kg, i.v. every other daySignificant anti-tumor activity[8]
Mc38 Pulmonary Metastasis20 mg/kg, i.v. every other daySignificantly prolonged survival[8]

Comparison with Alternative B7-H3 Targeting Strategies in Combination with Immunotherapy

Several alternative approaches targeting B7-H3 are currently under investigation, with some being evaluated in combination with checkpoint inhibitors.

Therapeutic AgentModalityMechanism of ActionCombination ImmunotherapyKey Findings in Combination Therapy
FDW028 Small Molecule FUT8 InhibitorPromotes lysosomal degradation of B7-H3; downregulates PD-1, PD-L1/L2.[1][4]Not yet reportedStrong rationale for synergy.
Enoblituzumab (MGA271) Monoclonal AntibodyTargets B7-H3 and enhances ADCC.[10][11]Pembrolizumab (anti-PD-1)ORR of 33.3% in CPI-naïve HNSCC and 35.7% in CPI-naïve NSCLC.[12]
DS-7300a Antibody-Drug ConjugateB7-H3-targeted delivery of a topoisomerase I inhibitor payload.[13][14]Not yet reportedPotent preclinical monotherapy activity; contribution to anti-tumor immunity not examined.[13][15]
B7-H3/PD-L1 Bispecific Antibody Bispecific AntibodySimultaneously blocks B7-H3 and PD-L1.[16][17]N/A (dual targeting)Superior preclinical anti-tumor activity compared to combination of single mAbs.[16]

Proposed Experimental Protocol for FDW028 in Combination with Anti-PD-1 Immunotherapy

The following outlines a potential preclinical study design to evaluate the synergistic effects of FDW028 and an anti-PD-1 antibody.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups (n=10/group) cluster_monitoring Monitoring and Endpoints cluster_analysis Post-Study Analysis Animal_Model Syngeneic Mouse Model (e.g., MC38 in C57BL/6 mice) Tumor_Implantation Subcutaneous implantation of tumor cells Animal_Model->Tumor_Implantation Tumor_Growth Allow tumors to reach palpable size (e.g., 100 mm³) Tumor_Implantation->Tumor_Growth Group1 Vehicle Control Tumor_Growth->Group1 Group2 FDW028 (e.g., 20 mg/kg, i.v., q.o.d) Tumor_Growth->Group2 Group3 Anti-PD-1 Ab (e.g., 10 mg/kg, i.p., biw) Tumor_Growth->Group3 Group4 FDW028 + Anti-PD-1 Ab Tumor_Growth->Group4 Tumor_Measurement Measure tumor volume (e.g., 2-3 times/week) Group1->Tumor_Measurement Group2->Tumor_Measurement Group3->Tumor_Measurement Group4->Tumor_Measurement Survival Kaplan-Meier survival analysis Tumor_Measurement->Survival Body_Weight Monitor body weight (indicator of toxicity) Body_Weight->Survival Tumor_Harvest Harvest tumors at endpoint Survival->Tumor_Harvest IHC Immunohistochemistry (CD8+, FoxP3+, etc.) Tumor_Harvest->IHC Flow_Cytometry Flow cytometry of tumor- infiltrating lymphocytes (TILs) Tumor_Harvest->Flow_Cytometry Cytokine_Analysis Analysis of serum and tumor cytokines Tumor_Harvest->Cytokine_Analysis

Proposed Preclinical Experimental Workflow

1. Animal Model:

  • Syngeneic mouse models, such as MC38 colorectal cancer cells in C57BL/6 mice, are appropriate to ensure a competent immune system for evaluating immunotherapy.

2. Study Groups:

  • Group 1: Vehicle control (for both FDW028 and anti-PD-1 antibody).

  • Group 2: FDW028 monotherapy (e.g., 20 mg/kg, administered intravenously every other day).[8]

  • Group 3: Anti-PD-1 antibody monotherapy (e.g., 10 mg/kg, administered intraperitoneally twice a week).

  • Group 4: FDW028 in combination with anti-PD-1 antibody.

3. Treatment and Monitoring:

  • Treatment should be initiated when tumors reach a predetermined size (e.g., 100 mm³).

  • Tumor volume and body weight should be measured regularly (e.g., 2-3 times per week).

  • Animals should be monitored for signs of toxicity.

  • The study can be terminated when tumors reach a humane endpoint, or after a set duration, with survival as a primary endpoint.

4. Endpoint Analysis:

  • Tumor Growth Inhibition (TGI): Compare tumor growth rates between the different treatment groups.

  • Survival Analysis: Perform Kaplan-Meier survival analysis.

  • Immunohistochemistry (IHC): Analyze tumor tissues for the infiltration of immune cells, such as CD8+ T cells, regulatory T cells (FoxP3+), and macrophages.

  • Flow Cytometry: Characterize the immune cell populations within the tumor microenvironment and spleen in more detail, including activation and exhaustion markers on T cells.

  • Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the serum and tumor microenvironment.

Logical Comparison of Therapeutic Approaches

Logical_Comparison cluster_attributes Key Attributes FDW028 FDW028 Small Molecule FUT8 Inhibitor Degrades B7-H3 Downregulates PD-1/L1/L2 Oral_Bioavailability Potential for Oral Bioavailability FDW028->Oral_Bioavailability Immune_Modulation Broad Immune Modulation FDW028->Immune_Modulation Enoblituzumab Enoblituzumab Monoclonal Antibody Targets B7-H3 Enhances ADCC Enoblituzumab->Immune_Modulation DS7300a DS-7300a Antibody-Drug Conjugate B7-H3 Targeted Toxin Delivery Direct_Killing Direct Tumor Cell Killing DS7300a->Direct_Killing Targeted_Toxicity Targeted Cytotoxicity DS7300a->Targeted_Toxicity Bispecific B7-H3/PD-L1 Bispecific Ab Bispecific Antibody Dual Checkpoint Blockade Bispecific->Immune_Modulation Dual_Targeting Inherent Dual Targeting Bispecific->Dual_Targeting

Comparison of Therapeutic Modalities

Conclusion

FDW028 presents a promising therapeutic strategy with a unique mechanism of action that not only directly targets the B7-H3 immune checkpoint but also modulates other key checkpoint molecules. While direct evidence for its efficacy in combination with immunotherapy is pending, the strong preclinical rationale suggests that such a combination could be a powerful approach to enhance anti-tumor immunity. In comparison to antibody-based B7-H3 targeting agents, FDW028 offers the potential advantages of a small molecule, including oral bioavailability. Further preclinical studies are warranted to explore the full potential of FDW028 in combination with existing immunotherapies. This guide provides a framework for researchers to design and interpret such studies, ultimately aiming to translate these promising preclinical findings into effective clinical strategies for cancer patients.

References

Comparative

A Head-to-Head Comparison of FDW028 and Other Chaperone-Mediated Autophagy (CMA) Activators

For Researchers, Scientists, and Drug Development Professionals Chaperone-mediated autophagy (CMA) is a selective degradation pathway for cytosolic proteins that plays a crucial role in cellular homeostasis. Its dysregul...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chaperone-mediated autophagy (CMA) is a selective degradation pathway for cytosolic proteins that plays a crucial role in cellular homeostasis. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. This guide provides a head-to-head comparison of FDW028, an indirect CMA activator, with other notable CMA-activating compounds, AR7 and CA77.1. The comparison is based on their mechanism of action, potency, and available in vitro and in vivo experimental data.

Overview of CMA Activators

CMA activators can be broadly categorized based on their mechanism of action. Some, like FDW028 , act indirectly by modifying a substrate protein to make it more susceptible to CMA-mediated degradation. Others, such as AR7 and its derivative CA77.1 , are direct activators that modulate the core CMA machinery.

  • FDW028 is a potent and selective inhibitor of fucosyltransferase 8 (FUT8). By inhibiting FUT8, FDW028 prevents the fucosylation of the glycoprotein B7-H3, a key immune checkpoint protein. The defucosylated B7-H3 is then recognized by the Hsc70 chaperone and targeted for degradation via the CMA pathway[1][2][3].

  • AR7 and CA77.1 are atypical retinoids that function as antagonists of the retinoic acid receptor alpha (RARα). Inhibition of RARα signaling leads to an upregulation of Lysosome-Associated Membrane Protein 2A (LAMP2A), the rate-limiting receptor for CMA[4][5][6][7]. CA77.1 is a derivative of AR7 designed for improved in vivo properties, including brain penetrance[4][8].

Quantitative Data Comparison

The following tables summarize the available quantitative data for FDW028, AR7, and CA77.1, allowing for a comparative assessment of their performance.

Table 1: In Vitro Potency and Efficacy

ParameterFDW028AR7CA77.1
Target FUT8[1][3]RARα[4][5][7]RARα[4][8]
Mechanism of CMA Activation Indirect: Promotes degradation of a specific substrate (B7-H3)[1][9]Direct: Upregulates LAMP2A expression[4][6]Direct: Upregulates LAMP2A expression[4][8]
IC50 / EC50 IC50 (Cell Proliferation, SW480 cells): 5.95 µM[2]IC50 (Cell Proliferation, HCT-8 cells): 23.78 µM[2]Effective Concentration (CMA activation): 10-20 µM[10]Effective Concentration (CMA activation): 0-30 µM[11]
Cellular Effects Promotes defucosylation and lysosomal degradation of B7-H3; Inhibits AKT/mTOR pathway[2][3][12]Increases LAMP2A levels; No effect on macroautophagy[5]Increases LAMP2A levels; No effect on macroautophagy[11]

Table 2: In Vivo Efficacy

ParameterFDW028AR7CA77.1
Animal Model SW480 xenograft mouse model (Colorectal Cancer)[2]LRRK2 R1441G KI mutant primary cortical neurons (Parkinson's Disease model)[10]PS19 mouse model (Alzheimer's Disease)[11][13][14]
Dosing Regimen 10 or 20 mg/kg, i.v. every other day[2]10 or 20 µM (in vitro treatment of primary neurons)[10]30 mg/kg, oral gavage, for 6 months[11]
Observed Effects Significant anti-tumor activity; Prolonged survival in Mc38 pulmonary metastasis model[2]Dose-dependently reduced intracellular and extracellular SNCA oligomer levels[10]Improved memory, depression, and anxiety; Reduced tau protein levels and aggregation[11][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vitro CMA Activity Assay (KFERQ-Reporter Assay)

This assay is commonly used to quantify the activity of the CMA pathway.

Principle: A fluorescent reporter protein (e.g., Dendra, PA-mCherry) is tagged with a KFERQ-like motif, the recognition signal for CMA substrates. Upon activation of CMA, the reporter protein is translocated into lysosomes, where it appears as fluorescent puncta. The number of puncta per cell is quantified to measure CMA activity[15][16][17].

Protocol Outline:

  • Cell Culture and Transfection: Culture cells of interest (e.g., NIH 3T3 fibroblasts) and stably transfect them with a plasmid encoding the KFERQ-reporter construct.

  • Compound Treatment: Treat the cells with the CMA activator (e.g., AR7, CA77.1) at various concentrations and for different durations.

  • Fluorescence Microscopy: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the number of fluorescent puncta per cell using automated image analysis software. An increase in the number of puncta indicates CMA activation[18][19].

Immunoblotting for CMA-Related Proteins

This method is used to assess the levels of key CMA proteins, such as LAMP2A and Hsc70, in isolated lysosomes.

Principle: Lysosomes are isolated from treated and control cells or tissues. The protein content of the lysosomes is then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against LAMP2A and Hsc70. An increase in the lysosomal levels of these proteins is indicative of CMA activation[20][21][22].

Protocol Outline:

  • Lysosome Isolation: Isolate lysosomes from cell or tissue lysates using a combination of differential centrifugation and density gradient centrifugation.

  • Protein Quantification: Determine the protein concentration of the isolated lysosomal fractions.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of lysosomal protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for LAMP2A and Hsc70.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands to determine the relative abundance of LAMP2A and Hsc70.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

FDW028_Mechanism cluster_cell Cancer Cell FDW028 FDW028 FUT8 FUT8 FDW028->FUT8 inhibits B7H3_fuc Fucosylated B7-H3 FUT8->B7H3_fuc fucosylates B7H3_defuc Defucosylated B7-H3 Hsc70 Hsc70 B7H3_defuc->Hsc70 binds LAMP2A LAMP2A Hsc70->LAMP2A targets to Lysosome Lysosome LAMP2A->Lysosome translocates into Degradation Degradation Lysosome->Degradation

Caption: Mechanism of FDW028-induced CMA degradation of B7-H3.

AR7_CA771_Mechanism cluster_cell Cell AR7_CA771 AR7 / CA77.1 RARa RARα AR7_CA771->RARa antagonizes LAMP2A_gene LAMP2A Gene RARa->LAMP2A_gene inhibits transcription LAMP2A_protein LAMP2A Protein LAMP2A_gene->LAMP2A_protein is transcribed & translated CMA CMA Activity LAMP2A_protein->CMA increases

Caption: Mechanism of AR7/CA77.1-induced CMA activation.

KFERQ_Assay_Workflow start Start: Cells expressing KFERQ-reporter treat Treat with CMA activator start->treat image Fluorescence Microscopy treat->image analyze Quantify fluorescent puncta image->analyze end End: CMA Activity Assessment analyze->end

References

Safety & Regulatory Compliance

Safety

Proper Disposal of FDW028: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of the FUT8 inhibitor, FDW028. Researchers, scientists, and drug development professionals are advised to...

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the FUT8 inhibitor, FDW028. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations. This guide is intended to supplement, not replace, your institution's specific waste management protocols and the official Safety Data Sheet (SDS) for FDW028.

FDW028 is a solid compound soluble in DMSO, utilized in cancer research to inhibit fucosyltransferase 8 (FUT8).[1] Proper disposal is critical due to its potential hazards and the nature of the waste generated during its use in experimental settings.

Waste Categorization and Segregation

All waste generated from experiments involving FDW028 must be categorized and segregated at the point of generation to ensure safe handling and disposal. The primary waste streams are likely to include:

  • Unused or Expired FDW028: Pure chemical substance.

  • Contaminated Solid Waste: Items such as personal protective equipment (PPE), pipette tips, vials, and culture flasks that have come into contact with FDW028.

  • Contaminated Liquid Waste: Solutions containing FDW028, including stock solutions (typically in DMSO), spent cell culture media, and supernatant from cell-based assays.

  • Contaminated Sharps Waste: Needles, syringes, and other sharp objects contaminated with FDW028.

Quantitative Data Summary for FDW028 Disposal

Waste TypeContainer RequirementDisposal Method
Unused/Expired FDW028 Original or compatible, sealed, and clearly labeled hazardous waste container.Collection by certified hazardous waste disposal service for incineration.
Contaminated Solid Waste Lined, leak-proof hazardous waste container, clearly labeled.Incineration through a certified hazardous waste disposal service.
Contaminated Liquid Waste (FDW028 in DMSO) Sealable, chemical-resistant container labeled as "Hazardous Waste" with all constituents listed.Collection by certified hazardous waste disposal service for chemical incineration.[2]
Contaminated Liquid Waste (Aqueous/Cell Culture Media) Leak-proof, sealable container. May require chemical disinfection before collection.Collection as hazardous chemical waste. Institutional guidelines may allow for drain disposal after appropriate treatment if all chemical components are permissible.[3][4]
Contaminated Sharps Waste Puncture-resistant, leak-proof sharps container labeled as "Hazardous Chemical Waste" and/or "Biohazardous Waste" as appropriate.[1][5]Autoclaving followed by collection, or direct incineration by a certified medical/hazardous waste disposal service.[1]

Experimental Protocols for Waste Decontamination

While specific decontamination protocols for FDW028 are not publicly available, general procedures for handling waste from cell culture experiments involving chemical compounds should be followed.

Protocol for Decontamination of Liquid Cell Culture Waste:

  • Collection: Aspirate or pour all liquid waste (e.g., spent media) containing FDW028 into a designated waste collection flask containing a suitable disinfectant, such as 10% bleach, to inactivate any biological agents.[6][7]

  • Contact Time: Allow for a sufficient contact time as per the disinfectant manufacturer's instructions (typically 30 minutes or longer) to ensure complete disinfection.

  • Chemical Waste Collection: Following disinfection, the liquid must be managed as hazardous chemical waste due to the presence of FDW028. Transfer the disinfected liquid to a labeled hazardous chemical waste container.

  • Disposal Request: Arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted waste disposal service.

Disposal Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the proper disposal workflow for FDW028 and a conceptual representation of its mode of action, which informs the nature of the generated waste.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_disposal Final Disposal start FDW028 Experiment waste_solid Contaminated Solid Waste (Gloves, Pipette Tips, etc.) start->waste_solid waste_liquid Contaminated Liquid Waste (FDW028 in DMSO, Media) start->waste_liquid waste_sharps Contaminated Sharps Waste (Needles, Syringes) start->waste_sharps solid_container Hazardous Solid Waste Bin waste_solid->solid_container liquid_container Hazardous Liquid Waste Container waste_liquid->liquid_container sharps_container Hazardous Sharps Container waste_sharps->sharps_container incineration Incineration solid_container->incineration liquid_container->incineration sharps_container->incineration Direct Incineration autoclave Autoclave (optional) sharps_container->autoclave autoclave->incineration

Caption: FDW028 Waste Disposal Workflow.

FDW028 FDW028 FUT8 FUT8 Enzyme FDW028->FUT8 inhibits Defucosylation Defucosylation FDW028->Defucosylation B7H3 B7-H3 Glycoprotein FUT8->B7H3 fucosylates Lysosome Lysosomal Degradation B7H3->Lysosome targeted for CMA Chaperone-Mediated Autophagy (CMA) Defucosylation->CMA triggers CMA->Lysosome leads to TumorGrowth Tumor Growth & Metastasis Lysosome->TumorGrowth reduces

Caption: FDW028 Signaling Pathway Inhibition.

References

Handling

Personal protective equipment for handling FDW028

Essential Safety and Handling Guide for FDW028 This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FDW028. The following procedural gu...

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for FDW028

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FDW028. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this potent and selective FUT8 inhibitor.

Product Information: FDW028 is a research chemical and should be handled with the utmost care. It is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.[1] Until a comprehensive toxicological profile is available, this compound should be considered hazardous.[1]

Personal Protective Equipment (PPE)

Given the unknown full hazard profile of FDW028, a cautious approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling FDW028.

PPE Category Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles should be worn at all times to protect from splashes. A face shield worn over safety glasses is required when there is a risk of explosion or significant splash hazard.[2][3]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves for incidental contact. For prolonged contact or when handling larger quantities, consider using heavier-duty gloves. Change gloves immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills. Ensure the coat is fully buttoned.
Respiratory Protection Fume HoodAll handling of solid FDW028 and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Foot Protection Closed-toe ShoesNever wear open-toed shoes in the laboratory. Ensure that shoes are made of a material that will not absorb chemicals.
Operational and Disposal Plans

Handling and Storage:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store FDW028 at -20°C for long-term stability.[1] Keep the container tightly sealed in a dry and well-ventilated place.

  • Preparation of Stock Solutions: FDW028 is soluble in DMSO (≥10 mg/ml).[1] When preparing stock solutions, work in a chemical fume hood and use appropriate PPE. Solutions should be purged with an inert gas.[1]

  • General Hygiene: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

  • Waste Categorization: FDW028 and any materials contaminated with it should be treated as hazardous chemical waste.

  • Collection: Collect all FDW028 waste, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of FDW028 down the drain or in the regular trash.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for FDW028.

Cell Proliferation Assay (using SW480 and HCT-8 cells):

  • Cell Seeding: Plate SW480 or HCT-8 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of FDW028 in the appropriate cell culture medium. Remove the old medium from the wells and add the FDW028-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the FDW028 concentration.

Xenograft Mouse Model:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SW480) into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer FDW028 (e.g., 10 or 20 mg/kg) or a vehicle control intravenously at a specified frequency (e.g., every other day).[1][4]

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathway

FDW028 is a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8).[4][5] Its mechanism of action involves the defucosylation of B7-H3, leading to its degradation through the chaperone-mediated autophagy (CMA) pathway.[4][5][6] FDW028 also suppresses the AKT/mTOR signaling pathway.[5]

Caption: FDW028 inhibits FUT8, leading to B7-H3 degradation and suppression of AKT/mTOR.

References

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